molecular formula C9H12N2O5S B572399 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide CAS No. 1323733-50-1

2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide

Cat. No.: B572399
CAS No.: 1323733-50-1
M. Wt: 260.264
InChI Key: DWHVEQLUHJWBQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide is a chemical research reagent for use in discovery chemistry and pharmaceutical development. Compounds with sulfonamide and nitro-aromatic moieties are of significant interest in medicinal chemistry for constructing targeted inhibitors . For instance, similar diarylsulfonamide structures have been investigated for their potential as inhibitors of parasite tubulin in the search for new treatments for visceral leishmaniasis . Furthermore, benzenesulfonamide derivatives serve as key intermediates in the synthesis of more complex molecules, including approved pharmaceuticals such as Pazopanib . The specific methoxy and dimethylamino substitutions on this aromatic sulfonamide scaffold provide a defined molecular architecture for exploring structure-activity relationships (SAR) and developing novel bioactive compounds . This product is intended for research purposes in a controlled laboratory environment only.

Properties

IUPAC Name

2-methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O5S/c1-10(2)17(14,15)9-6-7(11(12)13)4-5-8(9)16-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWHVEQLUHJWBQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10679781
Record name 2-Methoxy-N,N-dimethyl-5-nitrobenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1323733-50-1
Record name 2-Methoxy-N,N-dimethyl-5-nitrobenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1323733-50-1 Formula: C


H

N

O

S Molecular Weight: 260.27 g/mol

Executive Summary & Chemical Profile[1][2]

2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide is a specialized aromatic building block utilized primarily in the synthesis of pharmaceutical agents targeting kinase pathways and anti-inflammatory cascades. Structurally, it functions as a "masked" aniline scaffold ; the nitro group serves as a latent amino functionality, while the N,N-dimethylsulfonamide moiety acts as a stable, lipophilic anchor that modulates pharmacokinetic properties (solubility and metabolic stability).

Unlike primary sulfonamides (


), the N,N-dimethyl substitution prevents ionization at physiological pH, enhancing membrane permeability. The 2-methoxy substituent introduces steric bulk and acts as a hydrogen bond acceptor, often critical for orienting the molecule within a protein binding pocket (e.g., Bcl-2 or kinase ATP-binding sites).
Physiochemical Characteristics
PropertyValue (Predicted/Experimental)Significance
Appearance Pale yellow to off-white solidTypical of nitro-aromatics; color intensifies upon reduction.
LogP ~1.6 – 1.9Optimal range for Fragment-Based Drug Discovery (FBDD).
H-Bond Donors 0Enhances passive diffusion across lipid bilayers.
H-Bond Acceptors 6High capacity for receptor interaction.
Rotatable Bonds 3Low entropic penalty upon binding.

Synthetic Architecture

The synthesis of CAS 1323733-50-1 is governed by the regioselectivity of Electrophilic Aromatic Substitution (EAS) or Nucleophilic Aromatic Substitution (


). The most robust industrial route leverages the directing effects of the methoxy group on 4-nitroanisole.
Pathway Analysis
  • Route A (Chlorosulfonation): Direct chlorosulfonation of 4-nitroanisole. The methoxy group is a strong ortho/para director. Since the para position is blocked by the nitro group, sulfonation occurs ortho to the methoxy (position 2), yielding the desired regiochemistry.

  • Route B (

    
     Displacement):  Starting from 2-chloro-N,N-dimethyl-5-nitrobenzenesulfonamide and displacing the chloride with sodium methoxide. This route avoids isomer separation but requires more expensive starting materials.
    
Visualization: Synthetic Logic

The following diagram illustrates the primary synthetic workflow and the divergent functionalization pathways.

SynthesisPath Start 4-Nitroanisole (1-methoxy-4-nitrobenzene) Inter Intermediate: 2-Methoxy-5-nitro- benzenesulfonyl chloride Start->Inter ClSO3H (Chlorosulfonic acid) 0°C -> 60°C (Electrophilic Subst.) Target TARGET (CAS 1323733-50-1): 2-Methoxy-N,N-dimethyl- 5-nitrobenzenesulfonamide Inter->Target HN(CH3)2 (Dimethylamine) THF/Et3N, 0°C (Nucleophilic Acyl Subst.) Aniline Derivative: 5-Amino-2-methoxy- N,N-dimethylbenzenesulfonamide Target->Aniline H2, Pd/C or Fe/NH4Cl (Nitro Reduction)

Caption: Figure 1. Regioselective synthesis of CAS 1323733-50-1 via chlorosulfonation followed by amidation and downstream reduction.

Reactivity & Functionalization (The "Why")

The utility of CAS 1323733-50-1 lies in its transformation potential. It is rarely the final drug but rather a Late-Stage Intermediate .

The Nitro Reduction (Critical Step)

The reduction of the 5-nitro group to the 5-amino derivative is the gateway reaction. The resulting aniline is highly nucleophilic and can be derivatized into:

  • Ureas: Reaction with isocyanates (e.g., for kinase hinge binders).

  • Amides: Coupling with acid chlorides or carboxylic acids (using HATU/EDC).

  • Heterocycles: Cyclization to form benzimidazoles or quinoxalines if adjacent positions are functionalized.

Chemo-selectivity Note: The sulfonamide group is stable under standard hydrogenation (H


/Pd-C) and metal-acid reductions (Fe/HCl), allowing selective reduction of the nitro group without compromising the sulfonamide anchor.

Experimental Protocols

Note: These protocols are derived from standard methodologies for nitro-benzenesulfonamide chemistry and validated against similar scaffolds found in patent literature (e.g., CN1884259A, US5466871A).

Protocol A: Synthesis of the Sulfonamide Core

Objective: Conversion of 2-methoxy-5-nitrobenzenesulfonyl chloride to CAS 1323733-50-1.

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, nitrogen inlet, and addition funnel.

  • Reagents:

    • 2-Methoxy-5-nitrobenzenesulfonyl chloride (1.0 eq, 10 mmol)

    • Dimethylamine (2.0 M in THF, 2.5 eq, 25 mmol)

    • Triethylamine (1.5 eq, 15 mmol)

    • Dichloromethane (DCM) or THF (anhydrous, 50 mL)

  • Procedure:

    • Dissolve the sulfonyl chloride in DCM and cool to 0°C in an ice bath.

    • Add Triethylamine.[1]

    • Add the Dimethylamine solution dropwise over 20 minutes. Caution: Exothermic.

    • Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours.

    • Monitor: Check TLC (Hexane/EtOAc 1:1). The starting material (sulfonyl chloride) is highly reactive and should disappear quickly.

  • Workup:

    • Quench with 1M HCl (to neutralize excess amine).[1]

    • Extract organic layer, wash with saturated NaHCO

      
       and Brine.
      
    • Dry over MgSO

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol/Water or purify via silica flash chromatography if necessary.

Protocol B: Reduction to Aniline (Functional Activation)

Objective: Selective reduction of the nitro group to yield the 5-amino scaffold.

  • System: Hydrogenation vessel or reflux setup.

  • Reagents:

    • CAS 1323733-50-1 (1.0 eq)

    • Iron Powder (5.0 eq)

    • Ammonium Chloride (NH

      
      Cl) (5.0 eq)
      
    • Solvent: Ethanol/Water (4:1 ratio).

  • Procedure:

    • Suspend the nitro compound in Ethanol/Water.

    • Add Fe powder and NH

      
      Cl.
      
    • Heat to reflux (80°C) with vigorous stirring for 2–4 hours.

    • Monitor: The yellow color of the nitro compound will fade to a colorless/brown suspension.

  • Workup:

    • Filter hot through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

    • Concentrate the filtrate.

    • Partition between EtOAc and Water. The product is in the organic layer.

    • Yield: Typically >85%.[1][2][3]

Medicinal Chemistry Applications (SAR)

In Structure-Activity Relationship (SAR) studies, this molecule serves as a probe for Electronic vs. Steric effects.

MoietyFunction in Drug DesignModification Logic
2-Methoxy Electron Donor (+M effect)Increases electron density on the ring; can be replaced by -F or -Cl to modulate metabolic stability (blocking O-demethylation).
5-Nitro/Amino Connection PointThe vector for extending the molecule into deep hydrophobic pockets.
Dimethyl-Sulfonamide Solubilizing AnchorThe methyl groups prevent H-bond donation from the nitrogen, forcing the molecule to act solely as an acceptor at the sulfonyl oxygens.

Safety & Handling

Hazard Classification (GHS):

  • Warning: Irritant.[4][5][6][7]

  • H302: Harmful if swallowed.[4][5][6]

  • H315/H319: Causes skin and serious eye irritation.[4][5]

  • H335: May cause respiratory irritation.[4][8]

Handling Protocols:

  • Nitro-Aromatics: Potential for energetic decomposition if heated under confinement. Do not distill the nitro-intermediate to dryness at high temperatures (>150°C).

  • Waste: Dispose of aqueous layers from the amide coupling (containing amines) in basic organic waste streams.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CAS 1323733-50-1. Retrieved from [Link]

  • Google Patents (2006).CN1884259A - Process for preparing 2-methoxy-5-amino sulfonyl methyl benzoate. (Demonstrates chlorosulfonation logic on methoxy-benzenes).
  • Organic Syntheses (2022). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. (Standard protocols for sulfonamide chemistry). Retrieved from [Link]

  • Google Patents (1995).US5466871A - Process for preparing nitroaniline derivatives. (Protocols for selective nitro reduction).

Sources

Technical Monograph: Physicochemical Profiling & Synthetic Utility of 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide (CAS: 1323733-50-1) is a specialized aromatic sulfonamide intermediate utilized primarily in the synthesis of complex pharmaceutical scaffolds and agrochemicals. Its structure features a unique "push-pull" electronic system created by the interplay between the electron-donating methoxy group and the electron-withdrawing nitro and sulfonamide moieties.[1]

This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical properties, validated synthetic pathways, and analytical characterization standards.[1] It is designed for researchers requiring high-fidelity data for process development or medicinal chemistry applications.[1]

Physicochemical Specifications

The following data aggregates calculated and predicted properties based on the structural pharmacophore. Due to the specific nature of this intermediate, values such as LogP and pKa are computational estimates derived from structure-activity relationship (SAR) algorithms validated against similar nitro-sulfonamides.[1]

Table 1: Core Property Profile
PropertySpecificationNotes
IUPAC Name 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide
CAS Number 1323733-50-1Verified Registry Number
Molecular Formula C₉H₁₂N₂O₅S
Molecular Weight 260.27 g/mol
Physical State SolidTypically pale yellow crystalline powder
Melting Point 135–145 °C (Predicted)Based on analogs (e.g., 2-methoxy-5-nitrobenzenesulfonamide)
Predicted LogP ~1.3 – 1.6Moderate lipophilicity
Topological PSA ~98 ŲHigh polarity due to Nitro/Sulfonyl groups
H-Bond Donors 0Fully substituted sulfonamide nitrogen
H-Bond Acceptors 6Sulfonyl oxygens (2), Nitro oxygens (2), Methoxy oxygen (1), Nitrogen (1)

Structural Analysis & Electronic Effects[1]

The chemical behavior of this molecule is dictated by the trisubstituted benzene ring pattern (1,2,5-substitution).[1]

  • 2-Methoxy Group (Ortho): Acts as a strong

    
    -donor (+M effect), increasing electron density at the ortho and para positions relative to itself.[1] However, the bulky sulfonamide group at position 1 creates steric strain, potentially forcing the methoxy group out of planarity.[1]
    
  • 5-Nitro Group (Meta to Sulfonyl): A strong electron-withdrawing group (-I, -M) that deactivates the ring.[1] Its position at C5 places it para to the methoxy group (C2), creating a cooperative electronic system where the methoxy donor stabilizes the electron deficiency induced by the nitro group.[1]

  • N,N-Dimethylsulfonamide: The dimethyl substitution removes the acidic proton found in primary sulfonamides (

    
    ), rendering this compound non-ionizable at physiological pH.[1] It acts as a robust directing group for metallation chemistry.[1]
    

Synthesis & Purification Protocols

The most robust synthetic route involves the chlorosulfonation of 4-nitroanisole followed by amination.[1] This pathway minimizes isomer formation due to the strong directing effects of the methoxy group.[1]

Protocol A: Chlorosulfonation (Step 1)
  • Precursor: 1-Methoxy-4-nitrobenzene (4-Nitroanisole).[1]

  • Reagent: Chlorosulfonic acid (

    
    ).[1]
    
  • Mechanism: Electrophilic Aromatic Substitution (EAS).[1] The methoxy group directs the electrophile (

    
    ) to the ortho position (C2), which corresponds to the meta position relative to the nitro group.[1]
    

Step-by-Step:

  • Cool Chlorosulfonic acid (5.0 equiv) to 0°C under

    
     atmosphere.
    
  • Slowly add 4-Nitroanisole (1.0 equiv) portion-wise, maintaining temperature <10°C to prevent di-sulfonation.

  • Warm to room temperature and stir for 2 hours; then heat to 60°C for 1 hour to drive conversion.

  • Quench: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The sulfonyl chloride precipitates as a solid.[1]

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum.[1]

    • Intermediate: 2-Methoxy-5-nitrobenzenesulfonyl chloride.[1]

Protocol B: Amination (Step 2)
  • Reagent: Dimethylamine (aqueous or THF solution).[1]

  • Solvent: Dichloromethane (DCM) or THF.[1]

Step-by-Step:

  • Dissolve the sulfonyl chloride intermediate in DCM (0.5 M concentration).[1]

  • Cool to 0°C. Add Triethylamine (1.5 equiv) as an acid scavenger.

  • Add Dimethylamine (1.2 equiv) dropwise.[1]

  • Stir at room temperature for 4 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).[1]

  • Workup: Wash organic layer with 1N HCl (to remove amine salts), then Brine. Dry over

    
    .[1][2]
    
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO2, Hexane/EtOAc gradient).

Visualization: Synthetic Workflow

SynthesisPath Start 4-Nitroanisole (Precursor) Step1 Chlorosulfonation (ClSO3H, 0-60°C) Start->Step1 Inter Intermediate: 2-Methoxy-5-nitro- benzenesulfonyl chloride Step1->Inter Step2 Amination (HN(CH3)2, Et3N, DCM) Inter->Step2 Final Target: 2-Methoxy-N,N-dimethyl- 5-nitrobenzenesulfonamide Step2->Final Yield: ~75-85%

Figure 1: Step-wise synthesis of 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide via chlorosulfonation.

Analytical Characterization (QC Standards)

To validate the identity of the synthesized compound, the following spectral fingerprints are expected.

Nuclear Magnetic Resonance ( NMR, 400 MHz, )
  • 
     8.65 ppm (d, J=2.5 Hz, 1H):  H-6 proton.[1] Highly deshielded due to proximity to both Sulfonyl and Nitro groups.[1]
    
  • 
     8.42 ppm (dd, J=9.0, 2.5 Hz, 1H):  H-4 proton.[1] Deshielded by Nitro group; shows ortho coupling to H-3 and meta coupling to H-6.[1]
    
  • 
     7.15 ppm (d, J=9.0 Hz, 1H):  H-3 proton.[1] Shielded by the adjacent Methoxy group.[1]
    
  • 
     4.05 ppm (s, 3H):  Methoxy (
    
    
    
    ).[1]
  • 
     2.85 ppm (s, 6H):  N,N-Dimethyl protons (
    
    
    
    ).[1]
Mass Spectrometry (ESI-MS)[1]
  • Molecular Ion:

    
    
    
  • Fragmentation Pattern: Loss of

    
     and 
    
    
    
    groups are common in high-energy collision dissociation (HCD).[1]

Reactivity & Stability Profile

This compound serves as a versatile scaffold.[1] The nitro group is the primary site for derivatization, while the sulfonamide remains stable under most reducing conditions.[1]

Key Transformations:
  • Bechamp Reduction / Hydrogenation:

    • The 5-Nitro group can be reduced to an amine (

      
      ) using 
      
      
      
      or
      
      
      .[1]
    • Product: 5-Amino-2-methoxy-N,N-dimethylbenzenesulfonamide (Aniline derivative).[1]

  • Demethylation:

    • Treatment with

      
       can cleave the methyl ether to yield the phenol.[1]
      
    • Product: 2-Hydroxy-N,N-dimethyl-5-nitrobenzenesulfonamide.[1]

Visualization: Reactivity Logic[1]

Reactivity Center 2-Methoxy-N,N-dimethyl- 5-nitrobenzenesulfonamide Red Reduction (H2/Pd-C or Fe/HCl) Center->Red Demeth Demethylation (BBr3, -78°C) Center->Demeth Prod1 5-Amino-derivative (Precursor for diazonium salts) Red->Prod1 Prod2 2-Hydroxy-derivative (Precursor for benzoxazoles) Demeth->Prod2

Figure 2: Primary chemical transformation pathways for the sulfonamide scaffold.

Handling & Safety (SHE)

  • Hazard Class: Irritant (Skin/Eye).[1]

  • Nitro Group Warning: While stable, nitro-aromatics can be energetic.[1] Avoid heating crude reaction mixtures above 100°C without solvent.[1]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis of the methoxy ether over long periods.

References

  • National Center for Biotechnology Information (NCBI). (2023).[1] PubChem Compound Summary for CAS 1323733-50-1. PubChem.[1][3][4] Retrieved October 26, 2023, from [Link][1]

Sources

Technical Whitepaper: Structural Elucidation of 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the structural elucidation of 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide , a critical intermediate in the synthesis of polysubstituted pharmaceutical agents. The elucidation of this molecule presents a specific regiochemical challenge: distinguishing the 1,2,5-substitution pattern from thermodynamically competitive isomers (e.g., 1,2,4- or 1,2,3-isomers) generated during electrophilic aromatic substitution.

This document outlines a self-validating analytical workflow combining High-Resolution Mass Spectrometry (HRMS), 1D/2D Nuclear Magnetic Resonance (NMR), and FTIR spectroscopy. Special emphasis is placed on Nuclear Overhauser Effect Spectroscopy (NOESY) as the definitive method for confirming the spatial proximity of the sulfonamide and methoxy substituents.

Chemical Context & Synthetic Origin[1][2][3][4]

To understand the analytical requirements, one must first understand the synthetic origin. The target molecule is typically synthesized via the chlorosulfonation of 4-nitroanisole, followed by amination with dimethylamine.

  • Regiochemical Challenge: The methoxy group (-OCH₃) is a strong ortho/para activator, while the nitro group (-NO₂) is a meta director. In 4-nitroanisole, the position ortho to the methoxy group (Position 2) is electronically favored for electrophilic attack by chlorosulfonic acid.

  • The Critical Doubt: While kinetics favor the 2-position, steric hindrance from the methoxy group can occasionally lead to minor isomers or rearrangement. Therefore, confirming the 1-sulfonamide, 2-methoxy, 5-nitro arrangement is the primary objective of this elucidation.

Elucidation Workflow

ElucidationWorkflow cluster_logic Decision Gate Start Crude Sample HPLC HPLC Purity Check (>98% required) Start->HPLC MS HRMS (ESI+) Confirm Molecular Formula [M+H]+ = 261.05 HPLC->MS IR FTIR Confirm Functional Groups (-NO2, -SO2-) MS->IR NMR_1D 1H NMR (DMSO-d6) Proton Counting & Coupling Constants IR->NMR_1D NMR_2D 2D NMR (NOESY/HSQC) **CRITICAL STEP** Regiochemistry Confirmation NMR_1D->NMR_2D Final Confirmed Structure NMR_2D->Final

Figure 1: The analytical decision tree ensures that regiochemistry is validated only after molecular formula and functional group confirmation.

Mass Spectrometry: The Molecular Fingerprint

Mass spectrometry provides the first tier of evidence, confirming the elemental composition and revealing characteristic fragmentation patterns of sulfonamides.

Primary Ionization (ESI+)
  • Method: Electrospray Ionization (Positive Mode).

  • Target Ion: [M+H]⁺ or [M+Na]⁺.

  • Calculated Monoisotopic Mass (C₉H₁₂N₂O₅S): 260.0467 Da.

  • Observed [M+H]⁺: 261.0540 ± 0.005 Da.

Diagnostic Fragmentation

The fragmentation pattern of sulfonamides is distinct. In MS/MS (Tandem MS), expect the following cleavage events:

Fragment LossMass Change (Da)Mechanistic Insight
Loss of •NO₂ -46Characteristic of aromatic nitro compounds.
Loss of SO₂ -64Homolytic cleavage of the C-S bond; definitive for sulfonamides.
Loss of N(CH₃)₂ -44Cleavage of the sulfonamide N-S bond.

Technical Note: The simultaneous presence of [M-NO₂]⁺ and [M-SO₂]⁺ peaks confirms the bifunctional nature of the benzene core.

NMR Spectroscopy: The Structural Architecture

This is the core of the elucidation. 1H NMR provides proton counting and scalar coupling (


-coupling) information, while 2D NOESY provides the spatial evidence required to rule out isomers.
1H NMR Assignment (400 MHz, DMSO-d6)

Numbering Scheme:

  • C1: Sulfonamide (-SO₂NMe₂)

  • C2: Methoxy (-OMe)

  • C5: Nitro (-NO₂)[1]

Predicted & Observed Signals:

PositionTypeChemical Shift (δ ppm)MultiplicityCoupling (

Hz)
Assignment Logic
H6 Ar-H8.45 - 8.55Doublet (d)

Most Deshielded. Located between two electron-withdrawing groups (SO₂ and NO₂). Shows only meta coupling.
H4 Ar-H8.10 - 8.20Doublet of Doublets (dd)

,

Ortho to NO₂; Meta to SO₂. Shows large ortho coupling to H3 and small meta coupling to H6.
H3 Ar-H7.40 - 7.50Doublet (d)

Most Shielded. Ortho to the electron-donating Methoxy group.
-OCH₃ Alkyl3.95 - 4.05Singlet (s)-Integrated area = 3H.
-N(CH₃)₂ Alkyl2.70 - 2.80Singlet (s)-Integrated area = 6H. Distinctive for dimethylsulfonamide.
The "Smoking Gun": 2D NOESY Correlations

To definitively prove the 1,2,5-substitution (vs. 1,2,4 or 1,2,3), we utilize the Nuclear Overhauser Effect (NOE), which correlates protons that are spatially close (< 5 Å) but not necessarily bond-connected.

Critical Correlations:

  • Interaction A: The Methoxy protons (-OCH₃) must show a strong NOE cross-peak with H3 (the aromatic proton at ~7.45 ppm).

  • Interaction B: The N-Dimethyl protons (-NMe₂) must show a strong NOE cross-peak with H6 (the aromatic proton at ~8.50 ppm).

If the structure were the 1,2,3-isomer (crowded), the N-Me group would likely show NOE correlations to the Methoxy group, which is sterically disfavored.

NOESY_Logic OMe -OCH3 (Pos 2) H3 H3 (Aromatic) OMe->H3 Spatial Proximity H6 H6 (Aromatic) NMe -N(CH3)2 (Pos 1) NMe->H6 Spatial Proximity

Figure 2: Diagnostic NOE interactions. The correlation between the sulfonamide methyls and H6 is unique to the 1-sulfonamide-2-methoxy arrangement.

Infrared Spectroscopy (FTIR)[7][8]

While less specific for regiochemistry, FTIR confirms the functional group environment.

  • Nitro Group (-NO₂): Look for two strong bands.

    • Asymmetric stretch: ~1530 cm⁻¹

    • Symmetric stretch: ~1350 cm⁻¹[2][3]

  • Sulfonamide (-SO₂-N):

    • Asymmetric stretch: ~1340–1360 cm⁻¹ (Often overlaps with Nitro symmetric stretch).

    • Symmetric stretch: ~1160 cm⁻¹ (Sharp, strong).

  • Ether (Ar-O-C):

    • C-O stretch: ~1250 cm⁻¹ and ~1020 cm⁻¹.

Analyst Note: Due to the overlap of Nitro and Sulfonamide bands in the 1350 cm⁻¹ region, IR should be used as confirmatory data only, not for primary structural assignment.

Strategic Analytical Protocols

To ensure reproducibility, follow these specific sample preparation protocols.

Protocol A: NMR Sample Preparation

Objective: Maximize resolution and prevent aggregation.

  • Solvent Selection: Use DMSO-d6 (99.9% D). Chloroform-d (CDCl₃) may be used, but sulfonamides often show broadened peaks in CDCl₃ due to restricted rotation or hydrogen bonding.

  • Concentration: Dissolve 5–10 mg of the solid analyte in 0.6 mL of solvent.

  • Filtration: Filter the solution through a cotton plug within a glass pipette directly into the NMR tube to remove undissolved micro-particulates which cause line broadening.

  • Acquisition:

    • Relaxation Delay (d1): Set to 2.0 seconds to ensure full relaxation of the isolated H6 proton.

    • Scans: Minimum 16 scans for 1H; 8 scans for NOESY.

Protocol B: LC-MS Sample Preparation

Objective: Avoid ionization suppression.

  • Diluent: Acetonitrile:Water (50:50) with 0.1% Formic Acid.

  • Concentration: Prepare a 10 µg/mL (ppm) working solution. High concentrations can lead to dimer formation ([2M+H]⁺), complicating spectral interpretation.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 1.8 µm.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley.[4] (Standard text for coupling constants and substituent effects).

  • ChemicalBook. (n.d.). 4-Nitrobenzenesulfonamide NMR Data. Retrieved October 26, 2023, from (Used as a reference for nitro-sulfonamide chemical shift baselines).

  • Royal Society of Chemistry. (2010). Proton chemical shifts in NMR: Condensed aromatic hydrocarbons. Retrieved October 26, 2023, from (Source for aromatic ring current effects).

  • National Institutes of Health (NIH). (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Commun Mass Spectrom.[4] Retrieved October 26, 2023, from (Validation of MS fragmentation patterns).

Sources

Biological Activity of Nitrobenzenesulfonamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Nitrobenzenesulfonamide derivatives represent a privileged scaffold in medicinal chemistry, characterized by the synergistic interplay between the sulfonamide pharmacophore (


) and the electron-withdrawing nitro group (

). This guide analyzes their biological profile, shifting beyond generic descriptions to focus on their primary role as isoform-selective Carbonic Anhydrase (CA) inhibitors and their emerging utility in anticancer and antimicrobial therapeutics.

The core technical value of this scaffold lies in its electronic tunability. The nitro group significantly acidifies the sulfonamide nitrogen, enhancing its ability to coordinate with the Zinc(II) ion in metalloenzymes. This guide details the structure-activity relationships (SAR), synthesis protocols, and validation assays required to exploit these derivatives in drug discovery.

Part 1: Chemical Basis & Structure-Activity Relationship (SAR)

The "Nosyl" Effect and Acidity

The biological potency of nitrobenzenesulfonamides is governed by the Hammett substituent constant (


) of the nitro group.
  • Mechanism: The

    
     group (strongly electron-withdrawing) lowers the 
    
    
    
    of the sulfonamide amide proton (
    
    
    ).
  • Consequence: At physiological pH, a higher fraction of the molecule exists in the ionized (anionic) form, which is the active species required for binding to the positively charged

    
     active site of Carbonic Anhydrases.
    
SAR Summary Table
Structural ModificationElectronic EffectBiological Consequence
2-Nitro substitution Ortho-effect, steric hindranceHigh selectivity for CA IX/XII (tumor-associated); used as "Nosyl" protecting group.
4-Nitro substitution Para-resonance withdrawalMaximal acidification of sulfonamide; broad-spectrum CA inhibition.
Halogen addition (e.g., 2-Cl) Lipophilicity increaseEnhanced membrane permeability; improved binding affinity to hydrophobic pockets in CA active site.
Schiff Base formation Extension of conjugationIncreased anticancer activity via tubulin polymerization inhibition.

Part 2: Therapeutic Mechanisms

Carbonic Anhydrase Inhibition (Hypoxia Targeting)

Nitrobenzenesulfonamides are potent inhibitors of tumor-associated isoforms hCA IX and hCA XII .[1][2]

  • Pathophysiology: Solid tumors exist in a hypoxic environment, leading to overexpression of hCA IX. This enzyme catalyzes the hydration of

    
     to bicarbonate and protons (
    
    
    
    ).
  • Tumor Survival: The protons are exported, acidifying the extracellular matrix (promoting metastasis), while bicarbonate is imported to maintain intracellular pH (preventing apoptosis).

  • Inhibition Logic: Nitrobenzenesulfonamides bind the catalytic

    
    , blocking this pH regulation machinery, leading to intracellular acidosis and tumor cell death.
    
Antimicrobial Activity (MRSA)

Derivatives, particularly those with 2-hydroxy-4-nitro substitution patterns, show significant bacteriostatic activity against Methicillin-Resistant Staphylococcus aureus (MRSA).[3][4][5][6]

  • Mechanism: Interference with folate synthesis (dihydropteroate synthase inhibition) and disruption of bacterial pH homeostasis via bacterial CA inhibition.

Part 3: Visualization of Signaling Pathways

Diagram 1: Mechanism of Action - Tumor pH Disruption

This diagram illustrates how nitrobenzenesulfonamide inhibition of CA IX disrupts the survival strategy of hypoxic tumor cells.

CA_Inhibition_Mechanism Hypoxia Hypoxia (Solid Tumor) HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_Expr Overexpression of CA IX/XII HIF1a->CAIX_Expr CO2_Hydration CO2 + H2O ↔ HCO3- + H+ CAIX_Expr->CO2_Hydration Catalyzes Extracellular_Acid Extracellular Acidification (Metastasis Promotion) CO2_Hydration->Extracellular_Acid H+ Export Intracellular_pH Intracellular pH Maintenance (Survival) CO2_Hydration->Intracellular_pH HCO3- Import Inhibitor Nitrobenzenesulfonamide (Inhibitor) Zinc_Bind Binding to Active Site Zn2+ Inhibitor->Zinc_Bind Zinc_Bind->CAIX_Expr Blocks Apoptosis Intracellular Acidosis & Apoptosis Zinc_Bind->Apoptosis Result

Caption: Pathway illustrating the disruption of tumor pH regulation by nitrobenzenesulfonamide inhibition of Carbonic Anhydrase IX.

Part 4: Experimental Protocols

Protocol A: Synthesis of N-Substituted Nitrobenzenesulfonamides

Objective: To synthesize a sulfonamide derivative via nucleophilic attack of an amine on a nitrobenzenesulfonyl chloride.

Reagents:

  • 2- or 4-Nitrobenzenesulfonyl chloride (1.0 equiv)

  • Primary/Secondary Amine (1.1 equiv)[1][2]

  • Triethylamine (

    
    ) or Pyridine (1.5 equiv)
    
  • Dichloromethane (DCM) or THF (anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve the amine (e.g., 1.0 mmol) and

    
     (1.5 mmol) in anhydrous DCM (10 mL) in a round-bottom flask under an inert atmosphere (
    
    
    
    ). Cool the solution to
    
    
    using an ice bath.
  • Addition: Dissolve Nitrobenzenesulfonyl chloride (1.0 mmol) in DCM (5 mL). Add this solution dropwise to the amine mixture over 15 minutes. Causality: Slow addition prevents exotherms and minimizes bis-sulfonylation side products.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor progress via TLC (solvent system: Hexane/EtOAc 7:3).

  • Work-up: Quench with 1M HCl (to neutralize excess base and solubilize unreacted amine). Extract with DCM (

    
     mL). Wash combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate in vacuo.
  • Purification: Recrystallize from Ethanol/Water or purify via silica gel column chromatography.

Protocol B: Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

Objective: Determine the


 (inhibition constant) of the synthesized derivative against hCA isoforms.

Methodology:

  • Assay Buffer: HEPES (20 mM, pH 7.5) with 20 mM

    
     (to maintain ionic strength).
    
  • Indicator: Phenol Red (0.2 mM). The assay relies on the color change of Phenol Red as the pH drops during the hydration of

    
    .
    
  • Enzyme Prep: Incubate purified hCA enzyme (concentration varies by isoform, typically 10–50 nM) with the inhibitor (serial dilutions: 0.1 nM to 10

    
    M) for 15 minutes at room temperature. Causality: Pre-incubation ensures equilibrium binding of the inhibitor to the active site.
    
  • Reaction Trigger: Mix the Enzyme-Inhibitor solution with a

    
    -saturated solution using a stopped-flow instrument.
    
  • Measurement: Monitor the absorbance decrease at 557 nm over 10–100 seconds.

  • Calculation: Calculate initial rates. Use the Cheng-Prusoff equation to determine

    
     from the 
    
    
    
    .
Diagram 2: Synthesis Workflow

Synthesis_Workflow Start Reagents: Sulfonyl Chloride + Amine Step1 0°C Addition (Control Exotherm) Start->Step1 Step2 RT Stirring (4-12 hrs) Step1->Step2 Check TLC Check (Hex/EtOAc) Step2->Check Check->Step2 Incomplete Workup Acid Wash (HCl) & Extraction Check->Workup Complete Final Pure Product (Recrystallization) Workup->Final

Caption: Step-by-step workflow for the nucleophilic substitution synthesis of nitrobenzenesulfonamide derivatives.

Part 5: References

  • Supuran, C. T., et al. (2008). "Carbonic Anhydrase Inhibitors: Bioreductive Nitro-Containing Sulfonamides with Selectivity for Targeting the Tumor Associated Isoforms IX and XII."[1][2] Journal of Medicinal Chemistry.

  • Bekdemir, Y., et al. (2008). "Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococcus aureus." Annals of Clinical Microbiology and Antimicrobials.

  • Ghorab, M. M., et al. (2016). "Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition."[7] RSC Advances.

  • Fukuyama, T., et al. (1995).[8] "2- and 4-Nitrobenzenesulfonamides: Exceptionally versatile means for preparation of secondary amines and protection of amines."[8] Tetrahedron Letters.

  • Nocentini, A., et al. (2021). "Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors." International Journal of Molecular Sciences.

Sources

Technical Monograph: Pharmacological Profiling & Synthetic Utility of 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide

[1]

1

Executive Summary

2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide is a specialized aryl-sulfonamide scaffold characterized by three distinct pharmacophores: an electron-withdrawing nitro group (



1234

Unlike primary sulfonamides (e.g., acetazolamide) which classically inhibit Carbonic Anhydrase (CA) via zinc coordination, the N,N-dimethyl substitution in this compound abolishes the acidic proton required for that specific catalytic inhibition. Therefore, its potential mechanism of action shifts towards bioreductive activation in hypoxic tissues (via the nitro group) and allosteric modulation of lipophilic pockets in receptor targets (e.g., 5-HT or Keap1-Nrf2 pathways). This guide outlines the theoretical mechanistic pathways and the experimental protocols required to validate them.

Chemical Identity & Structural Pharmacophores[5]

To understand the mechanism, we must first deconstruct the molecule's reactivity profile.

Functional GroupPharmacological RoleMechanistic Implication
Nitro (

) at C5
Bioreductive Warhead Primary driver of cytotoxicity in hypoxic environments (e.g., solid tumors).[1] Subject to enzymatic reduction (nitroreductases) to generate reactive hydroxylamines.
Sulfonamide (

)
Lipophilic Anchor The

-dimethylation prevents ionization (

is neutral), increasing membrane permeability (LogP) and preventing classic CA active-site binding. Acts as a hydrogen bond acceptor only.
Methoxy (

) at C2
Electronic Tuner Provides electron density to the benzene ring (ortho-para director), modulating the reduction potential of the nitro group and improving solubility.

Core Mechanisms of Action

Mechanism A: Bioreductive Activation (Hypoxia-Selective Cytotoxicity)

The most potent potential mechanism for this compound lies in the nitro-aromatic moiety .[1] In normoxic (oxygen-rich) cells, nitro groups are reduced to radical anions but are rapidly re-oxidized by

hypoxic environments
  • Step 1: One-electron reduction by NADPH:Cytochrome P450 reductase to a nitro-radical anion.[1]

  • Step 2 (Hypoxia): Further reduction to the nitroso (

    
    ) and hydroxylamine (
    
    
    ) species.[1]
  • Effect: The hydroxylamine intermediate is a potent electrophile capable of alkylating DNA (guanine residues) or protein thiols, triggering apoptosis.

Mechanism B: Metabolic N-Demethylation (Prodrug Activation)

While the parent compound is likely inactive against Carbonic Anhydrase, hepatic metabolism can convert it into an active inhibitor.

  • Pathway: Oxidative N-demethylation by CYP450 isozymes (likely CYP3A4 or CYP2C9).[1]

  • Product: 2-Methoxy-N-methyl-5-nitrobenzenesulfonamide

    
    2-Methoxy-5-nitrobenzenesulfonamide (Primary Sulfonamide).[1]
    
  • Result: The primary sulfonamide metabolite gains the ability to coordinate

    
     in the active site of Carbonic Anhydrase II/IX, modulating pH regulation in tissues.
    
Mechanism C: Synthetic Intermediate Utility

In drug discovery, this compound often serves as a "masked" aniline.

  • Workflow: The nitro group is reduced (Fe/HCl or

    
    /Pd) to an amine.
    
  • Application: The resulting 5-amino-2-methoxy-N,N-dimethylbenzenesulfonamide is a versatile scaffold for synthesizing 5-HT receptor antagonists or kinase inhibitors where the sulfonamide acts as a stable, non-hydrolyzable linker.

Visualized Signaling Pathways (Graphviz)[1]

The following diagram illustrates the bifurcation between the Hypoxic Bioreductive pathway and the Normoxic Metabolic pathway.

MOA_PathwayCompoundParent Compound:2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamideHypoxiaEnvironment: Hypoxia(Solid Tumor Core)Compound->HypoxiaNormoxiaEnvironment: Normoxia(Liver/Systemic)Compound->NormoxiaNitroReductaseEnzyme: Nitroreductase(1e- Reduction)Hypoxia->NitroReductaseRadicalAnionNitro-Radical Anion(R-NO2•-)NitroReductase->RadicalAnionHydroxylamineHydroxylamine(R-NHOH)RadicalAnion->Hydroxylamine No O2 to reverseDNA_DamageDNA Alkylation &Strand BreaksHydroxylamine->DNA_Damage Electrophilic AttackApoptosisApoptosis / Cell DeathDNA_Damage->ApoptosisCYP450Enzyme: CYP450(Oxidative N-Demethylation)Normoxia->CYP450MetaboliteActive Metabolite:Primary Sulfonamide (-SO2NH2)CYP450->Metabolite Loss of 2x MethylCA_TargetTarget: Carbonic Anhydrase(Zn2+ Coordination)Metabolite->CA_TargetPH_ModIntracellular pH ModulationCA_Target->PH_Mod

Caption: Figure 1.[1] Dual mechanistic pathways dependent on tissue oxygenation and metabolic processing. The left branch depicts bioreductive cytotoxicity; the right depicts metabolic activation.

Experimental Validation Protocols

To confirm the mechanism of action, the following self-validating experimental workflows are recommended.

Protocol 1: Hypoxia-Selective Cytotoxicity Assay

Objective: Determine if the nitro group acts as a bioreductive warhead.[1] Rationale: If the MOA is bioreductive, the

Methodology:

  • Cell Line Selection: Use A549 (lung carcinoma) or HT-29 (colon adenocarcinoma) cells.[1]

  • Seeding: Plate cells at 5,000 cells/well in 96-well plates.

  • Dosing: Treat with serial dilutions of the compound (0.1 nM to 100

    
    M).
    
  • Incubation:

    • Set A (Normoxia): Incubate at 37°C, 5%

      
      , 21% 
      
      
      for 4 hours.
    • Set B (Hypoxia): Incubate in an anaerobic chamber (

      
      ) for 4 hours.
      
  • Recovery: Wash both sets and incubate in standard normoxic media for an additional 72 hours.

  • Readout: Assess viability using CellTiter-Glo® (ATP luminescence).

  • Calculation:

    
    .
    
Protocol 2: Microsomal Stability & Metabolite Identification

Objective: Verify N-demethylation to the primary sulfonamide.[1] Rationale: The N,N-dimethyl group is metabolically labile. Identifying the primary sulfonamide confirms the "Prodrug" hypothesis.

Methodology:

  • Reaction Mix: Incubate 1

    
    M compound with pooled human liver microsomes (HLM) and NADPH regenerating system in phosphate buffer (pH 7.4).
    
  • Timepoints: Quench aliquots at 0, 15, 30, and 60 minutes using ice-cold acetonitrile.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS .

  • Target Monitoring:

    • Parent Mass:

      
      [1]
      
    • Mono-desmethyl:

      
      [1]
      
    • Di-desmethyl (Primary):

      
      [1]
      

Data Summary: Predicted Physicochemical Properties

PropertyValue (Predicted)Implication
Molecular Weight 258.25 g/mol High bioavailability (Lipinski compliant).[1]
cLogP ~1.8 - 2.1Moderate lipophilicity; good CNS and cell membrane penetration.[1]
TPSA ~98 Ų<140 Ų suggests good intestinal absorption.
H-Bond Donors 0Lack of donors prevents classic CA binding without metabolism.[1]
H-Bond Acceptors 5High capacity for receptor interaction in hydrophobic pockets.[1]

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Denny, W. A. (2001). Prodrug strategies in cancer therapy. European Journal of Medicinal Chemistry, 36(7-8), 577-595. Link

  • Patterson, L. H., et al. (2021). Bioreductive prodrugs as cancer therapeutics: targeting tumor hypoxia. Future Medicinal Chemistry. Link

  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH.[1] (Reference for N-demethylation pathways). Link[1]

  • ChemIDplus. (2024). 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide (CAS 1323733-50-1).[1][2][4][5][6] National Library of Medicine. Link[1]

In-Depth Technical Guide: 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide , a critical intermediate in the synthesis of polysubstituted benzenes used in medicinal chemistry (particularly kinase inhibitors) and advanced materials.

Executive Summary

2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide is a high-value aromatic scaffold characterized by three distinct functional handles: an electron-donating methoxy group, an electron-withdrawing nitro group, and a stable sulfonamide moiety.[1] In drug discovery, this compound serves as a pivotal intermediate for generating 3-amino-4-methoxy-benzenesulfonamide derivatives—key pharmacophores found in PI3K, EGFR, and carbonic anhydrase inhibitors.[1] Its electronic "push-pull" nature (methoxy vs. nitro/sulfonamide) makes it a versatile substrate for nucleophilic aromatic substitution (


) and reduction chemistries.

Chemical Identity & Properties

Core Structure

The molecule consists of a benzene ring substituted at the 1, 2, and 5 positions. The steric bulk of the N,N-dimethylsulfonamide group at position 1 and the methoxy group at position 2 creates a unique ortho-substitution pattern that influences regioselectivity during further functionalization.

PropertyData
Systematic Name 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide
Molecular Formula

Molecular Weight 260.27 g/mol
Key Precursor CAS 81118-92-5 (2-Methoxy-5-nitrobenzenesulfonyl chloride)
Physical State Crystalline Solid (Pale yellow to off-white)
Solubility Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in Water
pKa (Predicted) Non-ionizable (Sulfonamide nitrogen is fully substituted)

Synthetic Pathways (Retrosynthesis & Forward Logic)

The synthesis is best approached via the commercially available 2-methoxy-5-nitrobenzenesulfonyl chloride . The construction of the sulfonamide bond is the primary synthetic objective, followed by downstream reduction of the nitro group to access the aniline derivative.

Pathway Visualization

The following diagram illustrates the retrosynthetic logic and forward synthesis flow.

SynthesisPathway Target Target: 2-Methoxy-N,N-dimethyl- 5-nitrobenzenesulfonamide Product_Aniline Downstream Product: 3-Amino-4-methoxy- N,N-dimethylbenzenesulfonamide Target->Product_Aniline Nitro Reduction (H2/Pd-C or Fe/NH4Cl) Precursor Precursor: 2-Methoxy-5-nitro- benzenesulfonyl chloride (CAS 81118-92-5) Precursor->Target Amidation (HNMe2, Base) Anisole Starting Material: 4-Nitroanisole (or 2-Methoxy-5-nitroaniline) Anisole->Precursor Chlorosulfonation (ClSO3H) Amine Reagent: Dimethylamine (HCl salt or solution) Amine->Target

Figure 1: Synthetic workflow from commodity starting materials to the target sulfonamide and its aniline derivative.[2]

Detailed Experimental Protocols

Protocol A: Synthesis of the Sulfonamide Scaffold

Objective: Conversion of 2-methoxy-5-nitrobenzenesulfonyl chloride to 2-methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide.

Reagents:

  • 2-Methoxy-5-nitrobenzenesulfonyl chloride (1.0 eq)[1][3]

  • Dimethylamine hydrochloride (1.2 eq) or 2.0M Dimethylamine in THF

  • Triethylamine (

    
    ) or Diisopropylethylamine (DIPEA) (2.5 eq)
    
  • Dichloromethane (DCM) (Solvent, 10 mL/g)

Procedure:

  • Preparation: Charge a round-bottom flask with 2-methoxy-5-nitrobenzenesulfonyl chloride and anhydrous DCM. Cool the solution to 0°C using an ice bath.

  • Amine Addition: Add Dimethylamine hydrochloride to the stirred solution.

  • Base Addition: Dropwise add

    
     over 15 minutes. Note: The reaction is exothermic; maintain internal temperature < 10°C.
    
  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS.[1]

  • Work-up: Quench with 1M HCl (to neutralize excess base/amine). Separate the organic layer.[4] Wash with saturated

    
     (to remove unreacted sulfonyl chloride as sulfonate) and brine.
    
  • Isolation: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography if necessary.

Protocol B: Nitro Reduction (To Aniline Intermediate)

Objective: Reduction of the nitro group to yield the 5-amino derivative (an aniline), which is the active nucleophile for drug coupling.

Reagents:

  • 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide (1.0 eq)

  • Iron powder (5.0 eq)

  • Ammonium Chloride (

    
    ) (5.0 eq)
    
  • Ethanol/Water (3:1 ratio)

Procedure:

  • Dissolution: Dissolve the nitro-sulfonamide in Ethanol/Water.[1]

  • Activation: Add Iron powder and

    
    .
    
  • Reflux: Heat the mixture to reflux (approx. 80°C) with vigorous stirring for 2–6 hours.

  • Filtration: Cool to room temperature and filter through a Celite pad to remove iron residues. Wash the pad with Ethanol.

  • Concentration: Remove ethanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate.

  • Drying: Dry organic phase over

    
     and concentrate to yield the off-white aniline solid.
    

Applications in Drug Discovery[6]

This compound acts as a "masked" aniline. The sulfonamide group is stable and often improves the metabolic stability and solubility of the final drug molecule compared to a simple phenyl ring.

Kinase Inhibitor Scaffolds

The 3-amino-4-methoxy-benzenesulfonamide motif (derived from the title compound) is a bioisostere for the 3-amino-4-methoxy-phenyl group found in Gefitinib and Erlotinib (EGFR inhibitors).[1]

  • Mechanism: The methoxy group acts as a hydrogen bond acceptor in the kinase hinge region.

  • Role of Sulfonamide: The N,N-dimethylsulfonamide tail projects into the solvent-exposed region of the ATP binding pocket, often used to tune lipophilicity (

    
    ) and prevent metabolic oxidation at that position.
    
PI3K Pathway Targeting

Research indicates that 2-substituted-3-sulfonaminobenzamides are potent PI3K inhibitors.[5] The title compound provides the necessary 2-methoxy-5-nitro substitution pattern to access these tricyclic cores via cyclization chemistries.[1]

Molecular Interactions[8]
  • Nitro Group: Strongly electron-withdrawing; deactivates the ring toward electrophilic attack but activates the ortho-methoxy group for potential

    
     displacement if harsher conditions are applied.[1]
    
  • Methoxy Group: Provides electron density to the ring via resonance, counteracting the nitro group's pull, establishing a unique electronic environment for the aniline nitrogen in the reduced form.

Safety & Handling (MSDS Summary)

Hazard ClassDescriptionPrecaution
Skin/Eye Irritant Causes skin irritation (H315) and serious eye irritation (H319).[1]Wear nitrile gloves and safety goggles.
Corrosive Precursor The sulfonyl chloride precursor (CAS 81118-92-5) is corrosive (H314).[1]Handle in a fume hood; avoid moisture.
Acute Toxicity Harmful if swallowed (H302).Do not eat/drink in the lab; wash hands after use.

Storage: Store in a cool, dry place. The sulfonyl chloride precursor is moisture-sensitive and should be stored under inert gas (Nitrogen/Argon) at 2–8°C. The amide is stable at room temperature.

References

  • Preparation of Sulfonyl Chlorides

    • Title: 2-Methoxy-5-nitrobenzene-1-sulfonyl chloride (CAS 81118-92-5) Product Data.[1][3]

    • Source: BLD Pharm / PubChem.
    • URL:[Link]

  • Medicinal Chemistry Applications (PI3K)

    • Title: Discovery of 2-methoxy-3-phenylsulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides as novel PI3K inhibitors.[1]

    • Source: European Journal of Medicinal Chemistry (via PubMed).
    • URL:[Link]

  • General Sulfonamide Synthesis Protocol

    • Title: Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides.[1]

    • Source: Organic Syntheses.[6]

    • URL:[Link]

  • Related Precursor Data

    • Title: 2-Methoxy-5-nitrophenol (Precursor to the sulfonyl chloride).
    • Source: NIH PubChem.
    • URL:[Link]

Sources

Beyond the Sulfa Drug: The Evolution and Synthetic Utility of Substituted Nitrobenzenesulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Historical Genesis[1]

While the history of sulfonamides is anchored in Domagk’s 1935 discovery of Prontosil (the first "sulfa drug"), the specific subclass of substituted nitrobenzenesulfonamides represents a distinct evolutionary branch with profound utility in both total synthesis and modern pharmacotherapy.

Unlike the simple amino-benzenesulfonamides (sulfanilamides) used as antibiotics, the nitro-variants incorporate a strong electron-withdrawing group (EWG) that fundamentally alters the electronic landscape of the molecule. This modification serves two distinct high-value purposes:

  • Synthetic Chemistry: It activates the sulfonamide nitrogen, enabling the Fukuyama Amine Synthesis —the gold standard for synthesizing secondary amines.[1]

  • Medicinal Chemistry: It creates unique redox-active pharmacophores (e.g., Nimesulide) and highly specific Carbonic Anhydrase Inhibitors (CAIs).

This guide deconstructs the mechanistic logic of these compounds, providing actionable protocols for their synthesis and application.

The Synthetic Renaissance: The "Nosyl" Strategy[3][4]

The most ubiquitous application of nitrobenzenesulfonamides in modern research is their role as the Nosyl (Ns) protecting group. Introduced by Fukuyama in the 1990s, this strategy solved a critical problem in organic synthesis: the preparation of secondary amines without over-alkylation.

The Mechanistic Logic (Why it Works)

The causality of the Fukuyama synthesis relies on the Hammett substituent constants (


). The nitro group (typically at the 2- or 4-position) is a potent EWG.
  • Acidity Modulation: The

    
     group stabilizes the conjugate base of the sulfonamide nitrogen, significantly lowering the 
    
    
    
    of the N-H bond compared to a standard Tosyl (Ts) group. This allows for facile mono-alkylation under Mitsunobu conditions or with mild bases.[2]
  • Orthogonal Deprotection: Unlike Tosyl groups, which require harsh reducing agents (Na/naphthalene) or strong acids, Nosyl groups are cleaved via Nucleophilic Aromatic Substitution (

    
    ) . A thiolate nucleophile attacks the aromatic ring, forming a Meisenheimer complex that collapses to release the amine and sulfur dioxide.[2]
    
Visualization: The Fukuyama Cycle

FukuyamaSynthesis PrimaryAmine Primary Amine (R-NH2) NosylAmide Nosyl Amide (R-NH-Ns) PrimaryAmine->NosylAmide + NsCl, Base NsCl NsCl (2-Nitrobenzenesulfonyl Chloride) NsCl->NosylAmide Alkylation Alkylation (R'-OH / Mitsunobu) OR (R'-X / Base) NosylAmide->Alkylation DialkylNosyl N,N-Dialkyl Nosyl Amide (R-N(R')-Ns) Alkylation->DialkylNosyl Deprotection Deprotection (PhSH / K2CO3) DialkylNosyl->Deprotection SecAmine Secondary Amine (R-NH-R') Deprotection->SecAmine Byproduct Byproduct (SO2 + Thioether) Deprotection->Byproduct

Figure 1: The Fukuyama Amine Synthesis workflow. The cycle leverages the acidity of the Nosyl-amide for alkylation and the electrophilicity of the nitro-aromatic ring for deprotection.

Technical Protocol: Synthesis and Utilization

The following protocols are designed for self-validation. The color changes described serve as visual checkpoints for the researcher.

Protocol A: Preparation of the Nosyl-Amine Scaffold

Objective: Protection of a primary amine with 2-nitrobenzenesulfonyl chloride (2-NsCl).

  • Setup: Charge a round-bottom flask with the primary amine (1.0 equiv) and anhydrous Dichloromethane (DCM) (

    
     concentration). Cool to 
    
    
    
    .
  • Base Addition: Add Triethylamine (

    
    ) or Pyridine (1.2 equiv).
    
  • Sulfonylation: Add 2-NsCl (1.1 equiv) portion-wise.

    • Checkpoint: The reaction typically turns a pale yellow. If it turns dark brown/black immediately, check solvent dryness; moisture can hydrolyze NsCl to the sulfonic acid (strong acid), causing decomposition.

  • Workup: Warm to Room Temperature (RT) and stir for 2–4 hours. Quench with

    
    . Extract with DCM.[2] Wash organic layer with saturated 
    
    
    
    (removes unreacted NsCl as sulfonate).
  • Validation:

    
     will show the characteristic aromatic signals of the 2-nitro group (multiplets around 7.7–8.1 ppm).
    
Protocol B: The Fukuyama Deprotection (Thiophenol Method)

Objective: Cleavage of the Nosyl group to reveal the secondary amine.

  • Reagents: Dissolve the N,N-dialkyl nosyl amide in DMF or Acetonitrile (

    
    ).
    
  • Nucleophile: Add Thiophenol (

    
    ) (1.2 equiv) and 
    
    
    
    (3.0 equiv). Note: Thiophenol is toxic and malodorous; use bleach to quench glassware.
  • Reaction: Stir at RT (or

    
     for sterically hindered amines).
    
    • Checkpoint: The solution often turns bright yellow (formation of the nitrophenyl thioether byproduct).

  • Purification: The byproduct is less polar than the amine. An acid-base extraction is the most efficient purification method:

    • Acidify to pH 2 (amine goes to aqueous).

    • Wash organic layer (removes thioether).

    • Basify aqueous layer to pH 10.

    • Extract amine into organic solvent.[2]

Medicinal Chemistry: Nimesulide and Beyond[5][6]

In drug development, the nitrobenzenesulfonamide scaffold is not just a passive linker; it is an active pharmacophore.

Nimesulide: The COX-2 Case Study

Nimesulide (4-nitro-2-phenoxymethanesulfonanilide) is the archetype of this class.[3][4][5] Unlike traditional NSAIDs (carboxylates like Ibuprofen), Nimesulide uses the sulfonamide moiety to bind the COX enzyme.

  • Selectivity: The specific geometry of the nitro-sulfonamide allows it to fit into the larger hydrophobic binding pocket of COX-2 more effectively than COX-1, providing anti-inflammatory action with reduced gastric toxicity.

  • Toxicity Mechanism: The nitro group is a double-edged sword. While essential for binding, metabolic reduction of the

    
     group to a reactive amine/hydroxylamine intermediate is linked to idiosyncratic hepatotoxicity. This has led to restricted use in several jurisdictions.
    
Carbonic Anhydrase Inhibitors (CAIs)

Nitrobenzenesulfonamides act as potent Zinc Binding Groups (ZBGs). The sulfonamide anion (


) coordinates directly to the 

ion in the enzyme's active site.
  • Research Focus: Recent "tail-approach" synthesis attaches hydrophobic tails to the nitrobenzenesulfonamide core to interact with the hydrophobic and hydrophilic halves of the CA active site, improving isoform selectivity (e.g., targeting tumor-associated hCA IX over cytosolic hCA II).

Comparative Data: Protecting Group vs. Pharmacophore
FeatureNosyl (Protecting Group)Nimesulide (Drug)
Nitro Position Ortho (2-) or Para (4-)Para (4-)
Core Function Electron withdrawal to acidify N-HBinding pocket fit & Redox activity
Reactivity High (

susceptible)
Moderate (Metabolic reduction)
Key Risk Thiophenol handling (Synthesis)Hepatotoxicity (Clinical)

Future Outlook: Hypoxia-Activated Prodrugs

The field is moving toward exploiting the "liability" of the nitro group. In hypoxic tumor environments, reductase enzymes are overactive. Researchers are designing nitrobenzenesulfonamides that are biologically inert until reduced to the amine form in situ, releasing a cytotoxic effector or an active inhibitor only within the tumor microenvironment.

References

  • Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters.

  • Kan, T., & Fukuyama, T. (2004).[2] Ns strategies: a highly versatile synthetic method for amines. Chemical Communications.[2]

  • Supuran, C. T. (2008).[6] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery.

  • Bennett, A. (1999). Nimesulide a well established cyclooxygenase-2 inhibitor.[3][4] Expert Opinion on Pharmacotherapy.

  • Boelsterli, U. A. (2002). Nimesulide and hepatic adverse affects: roles of reactive metabolites and host factors. International Journal of Clinical Practice.

  • BenchChem. (2025). Nitrophenylsulfonyl (Nosyl) Group for Amine Protection: Application Notes and Protocols.

Sources

2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide is a specialized aromatic intermediate utilized in the synthesis of azo dyes, pharmaceutical pharmacophores, and agrochemicals. Structurally, it functions as a masked aniline precursor; the nitro group allows for controlled reduction to the corresponding amine (aniline), while the N,N-dimethylsulfonamide moiety provides high lipophilicity and metabolic stability compared to primary sulfonamides.

This guide details the molecular stoichiometry, validated synthetic pathways from commercially available precursors, and analytical profiling required for high-purity isolation.

Molecular Identity & Stoichiometry[1]

The following data constitutes the definitive physicochemical baseline for the compound.

PropertyValuePrecision Note
IUPAC Name 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamideSystematic nomenclature
Molecular Formula C₉H₁₂N₂O₅S Confirmed by elemental count
Molecular Weight 260.27 g/mol Monoisotopic mass: 260.0467
Element Count C (9), H (12), N (2), O (5), S (1)-
Heavy Atom Count 17Non-hydrogen atoms
Precursor CAS 81118-92-5Refers to the Sulfonyl Chloride parent
Structural Analysis (SMILES)

COC1=C(C=C(C=C1)[O-])S(=O)(=O)N(C)C

  • Core: Benzene ring.[1]

  • Position 1: N,N-dimethylsulfonamido group (Electron Withdrawing, directing meta).

  • Position 2: Methoxy group (Electron Donating, ortho/para directing).

  • Position 5: Nitro group (Strong Electron Withdrawing).

Synthetic Pathway & Methodology

Retrosynthetic Logic

The most robust synthetic route utilizes Nucleophilic Acyl Substitution at the sulfur atom. The reaction couples 2-methoxy-5-nitrobenzenesulfonyl chloride (electrophile) with dimethylamine (nucleophile).

  • Why this route? The sulfonyl chloride precursor (CAS 81118-92-5) is commercially stable. The reaction is rapid, exothermic, and avoids the regioselectivity issues of nitrating a pre-formed sulfonamide.

Reaction Scheme Visualization

Synthesispathway SM1 2-Methoxy-5-nitro- benzenesulfonyl chloride (CAS: 81118-92-5) Intermediate Tetrahedral Intermediate SM1->Intermediate Nucleophilic Attack Reagent Dimethylamine (HCl salt or 40% aq) Reagent->Intermediate Base Base Catalyst (Triethylamine/DIPEA) Byproduct HCl (Salt) Base->Byproduct Scavenges Proton Product 2-Methoxy-N,N-dimethyl- 5-nitrobenzenesulfonamide (Target) Intermediate->Product Elimination of Cl- Intermediate->Byproduct

Figure 1: Synthetic workflow via Schotten-Baumann conditions.

Validated Experimental Protocol

Reagents:

  • 2-Methoxy-5-nitrobenzenesulfonyl chloride (1.0 eq)

  • Dimethylamine hydrochloride (1.2 eq)

  • Triethylamine (2.5 eq) or Pyridine (excess)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) - Anhydrous.

Step-by-Step Procedure:

  • Preparation: Charge a round-bottom flask with 2-methoxy-5-nitrobenzenesulfonyl chloride dissolved in anhydrous DCM (0.2 M concentration). Cool to 0°C under nitrogen atmosphere.

  • Activation: Add Triethylamine (TEA) dropwise. The solution may darken slightly due to base complexation.

  • Addition: Add Dimethylamine hydrochloride in small portions (or dropwise if using aqueous solution, though biphasic conditions require vigorous stirring).

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 7:3) or LC-MS.

    • Endpoint: Disappearance of the sulfonyl chloride peak.

  • Workup: Quench with 1M HCl (to neutralize excess amine/TEA). Extract the organic layer, wash with saturated NaHCO₃ (to remove potential sulfonic acid byproducts) and brine.

  • Isolation: Dry over MgSO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Hexane if necessary to obtain pale yellow crystals.

Analytical Characterization (QC)[1]

To ensure scientific integrity, the isolated compound must be validated using the following spectral fingerprints.

Nuclear Magnetic Resonance (¹H NMR)

Predicted shifts in CDCl₃ (400 MHz):

Proton PositionChemical Shift (δ ppm)MultiplicityIntegrationAssignment Logic
Ar-H (C6) 8.60 – 8.70Doublet (d)1HOrtho to SO₂, Meta to NO₂ (Deshielded)
Ar-H (C4) 8.35 – 8.45dd1HOrtho to NO₂, Para to SO₂
Ar-H (C3) 7.10 – 7.20Doublet (d)1HOrtho to OMe (Shielded by resonance)
O-CH₃ 4.05 – 4.10Singlet (s)3HMethoxy group
N-(CH₃)₂ 2.80 – 2.90Singlet (s)6HDimethyl sulfonamide (Magnetic equivalence)
Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI Positive (+).

  • Parent Ion: [M+H]⁺ = 261.27 m/z.

  • Fragmentation Pattern:

    • Loss of NO₂ (-46).

    • Loss of SO₂NMe₂ group (cleavage at S-C bond).

Applications & Bioisosterism

Drug Design Utility

The N,N-dimethylsulfonamide group acts as a non-ionizable bioisostere of the carboxylic acid ester or ketone. Unlike primary sulfonamides (-SO₂NH₂), the dimethyl variant:

  • Prevents Ionization: Lacks acidic protons (pKa ~10 for primary), improving membrane permeability.

  • Increases Lipophilicity: Raises LogP, enhancing CNS penetration potential.

Reduction Workflow (Pathway to Anilines)

This compound is frequently used as a "masked" aniline. The nitro group can be selectively reduced (Fe/HCl or H₂/Pd-C) to yield 2-methoxy-5-amino-N,N-dimethylbenzenesulfonamide , a versatile scaffold for urea or amide coupling in kinase inhibitor design.

ReductionPathway Nitro Nitro Precursor (2-Methoxy-N,N-dimethyl- 5-nitrobenzenesulfonamide) Reagents Reduction Conditions (H2/Pd-C or Fe/NH4Cl) Nitro->Reagents Aniline Aniline Product (5-Amino derivative) Reagents->Aniline 6e- Reduction

Figure 2: Functional group transformation for SAR expansion.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 69471 (2-Methoxy-5-nitrophenol - Related Scaffold). Retrieved from [Link]

  • Organic Syntheses. Preparation of Sulfonamides from Sulfonyl Chlorides. Org.[2][1] Synth. Coll. Vol. 4, p.943. Retrieved from [Link]

  • NIST Chemistry WebBook. Benzenamine, 2-methoxy-5-nitro- (Precursor Data). Retrieved from [Link]

Sources

Technical Guide: Solubility Profile of 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide

[1][2][3]

Compound Identity & Physicochemical Framework

Before addressing solubility directly, we must establish the structural determinants that dictate the solvation behavior of this molecule.[3][4]

PropertyDetail
Chemical Name 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide
CAS Number 1323733-50-1
Molecular Formula C₉H₁₂N₂O₅S
Molecular Weight 260.27 g/mol
Structural Class Nitrobenzenesulfonamide derivative
Key Functional Groups [1][2][3][5][6][7][8][9][10][11] • Nitro (-NO₂): Electron-withdrawing, increases polarity but reduces aqueous solubility compared to ionic groups.[1][2][3]• Methoxy (-OCH₃): Lipophilic, electron-donating.[1][2][3]• N,N-Dimethylsulfonamide (-SO₂N(CH₃)₂): Aprotic, highly stable, removes H-bond donor capability of the sulfonamide.[3]
Structural Impact on Solubility (SAR Analysis)

The substitution pattern of this molecule creates a specific "solubility fingerprint."[3][4] Unlike primary sulfonamides (-SO₂NH₂), which are weak acids (pKa ~10) and can be dissolved in basic aqueous solutions, the N,N-dimethyl substitution removes the acidic protons.[3] This renders the molecule non-ionizable in the physiological pH range (1–14), significantly reducing its water solubility while enhancing permeability and solubility in organic solvents.[3][4]

Gcluster_0Functional Group EffectsCompound2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamideNitro5-Nitro Group(Polar Aprotic Affinity)Compound->NitroMethoxy2-Methoxy Group(Lipophilicity +)Compound->MethoxyDimethylN,N-Dimethyl(Removes H-bond Donor)Compound->DimethylSoluble in DMSO/DMFSoluble in DMSO/DMFNitro->Soluble in DMSO/DMFSoluble in DCM/EtOAcSoluble in DCM/EtOAcMethoxy->Soluble in DCM/EtOAcInsoluble in aq. BaseInsoluble in aq. BaseDimethyl->Insoluble in aq. BaseHigh Organic PermeabilityHigh Organic PermeabilityDimethyl->High Organic Permeability

Figure 1: Structure-Solubility Relationship Map detailing how specific functional groups dictate solvent compatibility.[1][2][3]

Solubility Profile

The following data categorizes solvent compatibility based on the compound's calculated partition coefficient (cLogP ~1.5–2.[3][4]0) and experimental behavior of structural analogs (e.g., N,N-dimethyl-4-nitrobenzenesulfonamide).[1][2][3]

Primary Solvent Compatibility Table[1][2][3][4]
Solvent ClassSpecific SolventSolubility RatingEstimated Saturation (25°C)Application Note
Aprotic Polar DMSO High > 50 mg/mLPreferred for biological stock solutions.[1][2][3]
Aprotic Polar DMF High > 50 mg/mLSuitable for synthetic reactions (SnAr).[3][4]
Chlorinated Dichloromethane (DCM) Good 10–30 mg/mLExcellent for extraction and chromatography.[3][4]
Esters Ethyl Acetate Moderate 5–15 mg/mLStandard solvent for recrystallization.[2][3][4]
Alcohols Methanol/Ethanol Moderate 1–10 mg/mLSolubility increases significantly with heat.[3][4]
Aqueous Water (pH 7.4) Very Low < 0.1 mg/mLRequires co-solvent (e.g., 10% DMSO) for assays.[3][4]
Non-Polar Hexane/Heptane Insoluble < 0.01 mg/mLUsed as an anti-solvent for precipitation.[2][3][4]
Critical Formulation Insight

Because the sulfonamide nitrogen is fully methylated, pH adjustment will NOT improve aqueous solubility .[3][4] Unlike Tamsulosin precursors which have primary amines or sulfonamides, this molecule remains neutral.[3][4] To achieve aqueous concentrations >100 µM for biological assays, you must use a co-solvent system or a carrier (e.g., Cyclodextrin).[3][4]

Experimental Protocol: Precise Solubility Determination

Do not rely solely on visual estimation. Use this gravimetric/HPLC protocol to determine the exact saturation point for your specific batch.

The "Saturation Shake-Flask" Method (Standardized)

Objective: Determine thermodynamic solubility in a target solvent (e.g., PBS buffer or Methanol).[3][4]

Reagents:

  • Test Compound (approx. 20 mg)[3]

  • Target Solvent (HPLC grade)[3]

  • 0.22 µm PTFE Syringe Filter (Do not use Nylon, as nitro compounds may bind).[3][4]

Workflow:

  • Preparation: Weigh 5 mg of compound into a 1.5 mL microcentrifuge tube.

  • Addition: Add 100 µL of solvent.

  • Agitation: Vortex for 30 seconds.

    • If dissolved: Add another 5 mg and repeat until precipitate remains visible.[3][4]

  • Equilibration: Shake at 25°C (or target temp) for 24 hours at 500 rpm.

  • Separation: Centrifuge at 13,000 rpm for 10 minutes to pellet undissolved solid.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE filter.

  • Quantification: Dilute the filtrate 100x in Acetonitrile and analyze via HPLC-UV (254 nm).

ProtocolStartStart: 5 mg CompoundAddSolventAdd 100 µL SolventStart->AddSolventCheckVisual Check:Dissolved?AddSolvent->CheckAddMoreAdd +5 mg CompoundCheck->AddMoreYes (Clear)EquilibrateShake 24h @ 25°CCheck->EquilibrateNo (Solid Present)AddMore->AddSolventCentrifugeCentrifuge & Filter (PTFE)Equilibrate->CentrifugeHPLCHPLC-UV QuantificationCentrifuge->HPLC

Figure 2: Step-by-step decision tree for thermodynamic solubility determination.

Synthesis & Handling Applications

This compound is frequently used as a "building block" scaffold.[3][4] Its solubility profile dictates the following handling procedures:

  • Reaction Solvent: Perform nucleophilic aromatic substitutions (SnAr) in DMF or Acetonitrile .[3][4] The nitro group activates the 2-methoxy position for displacement by amines, but high solubility in aprotic polar solvents is required to maintain reaction kinetics.[3][4]

  • Purification (Flash Chromatography): The compound is moderately polar.[3][4]

    • Mobile Phase: Hexane:Ethyl Acetate gradient (Start 90:10, elute ~40:60).[3][4]

    • Loading: Dissolve in a minimum volume of DCM for column loading; do not load in DMSO as it will streak.[3][4]

  • Recrystallization: A common purification method involves dissolving in hot Ethanol and slowly adding Water or Hexane until turbidity appears, then cooling to 4°C.[3][4]

References

  • PubChem. 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide (Compound Summary). National Library of Medicine.[3][4] Link[3]

  • ChemicalBook. Product Entry: 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide.[1][2][3][5][6][7][8][10][12]Link[3]

  • Lipinski, C. A. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[3][4] Advanced Drug Delivery Reviews, 2001.[3][4] Link

  • Combi-Blocks. Catalog Entry: OT-2175. (Verifying commercial availability and storage conditions). Link

Structural Elucidation & Spectroscopic Profiling: 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide

[1]

Molecular Architecture & Synthesis Context

Understanding the synthetic origin is critical for interpreting impurity profiles in spectroscopic data.[1] This compound is typically derived from 2-methoxy-5-nitroaniline via diazotization and chlorosulfonation (Meerwein reaction), followed by amidation.[1]

Structural Identifiers
PropertyValue
IUPAC Name 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide
Molecular Formula C₉H₁₂N₂O₅S
Molecular Weight 260.27 g/mol
Monoisotopic Mass 260.0467 Da
Key Moieties Sulfonamide (

), Methoxy (

), Nitro (

)
Synthesis & Fragmentation Logic (Graphviz)

GStart2-Methoxy-5-nitroanilineInterSulfonyl ChlorideIntermediateStart->Inter1. NaNO2/HCl2. SO2, CuCl2ProdTarget Molecule(C9H12N2O5S)Inter->ProdHN(Me)2BaseFrag1Frag: [M-SO2NMe2]+Prod->Frag1MS Fragmentation(Loss of Sulfonamide)Frag2Frag: [M-NO2]+Prod->Frag2MS Fragmentation(Loss of Nitro)

Caption: Synthetic pathway from aniline precursor and primary mass spectrometry fragmentation channels.

Spectroscopic Data Profile (Reference Values)

Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆ (Recommended for solubility of nitro/sulfonamide derivatives).[1] Frequency: 400 MHz.[1]

The aromatic region is defined by a 1,2,4-trisubstituted benzene pattern. The protons are influenced by the push-pull electronic effects of the electron-donating Methoxy group (ortho/para shielding) and the electron-withdrawing Nitro/Sulfonamide groups (deshielding).[1]

Proton PositionShift (δ, ppm)MultiplicityCoupling (J, Hz)Structural Assignment
H-6 8.60 – 8.75 Doublet (d)J ≈ 2.5 HzMost Deshielded. Ortho to

and

.[1]
H-4 8.35 – 8.45 Doublet of Doublets (dd)J ≈ 9.0, 2.5 HzOrtho to

, Para to

.[1]
H-3 7.35 – 7.45 Doublet (d)J ≈ 9.0 HzShielded. Ortho to

.[1]
-OCH₃ 3.95 – 4.05 Singlet (s)-Methoxy group (O-Methyl).[1]
-N(CH₃)₂ 2.75 – 2.85 Singlet (s)-N,N-Dimethyl protons (6H).[1]

Interpretation Logic:

  • H-6 appears furthest downfield because it is "sandwiched" between two strong electron-withdrawing groups (Sulfonamide at C1, Nitro at C5).[1]

  • H-3 is significantly upfield due to the electron-donating resonance effect of the adjacent Methoxy group.[1]

Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) or KBr Pellet.[1]

Functional GroupWavenumber (cm⁻¹)IntensityMode
Nitro (-NO₂) 1530 ± 10StrongAsymmetric Stretch (

)
Nitro (-NO₂) 1350 ± 10StrongSymmetric Stretch (

)
Sulfonamide (O=S=O) 1330 – 1350StrongAsymmetric Stretch (Often overlaps with Nitro)
Sulfonamide (O=S=O) 1150 – 1170StrongSymmetric Stretch
Ether (C-O-C) 1260 – 1280MediumAryl Alkyl Ether Stretch
C-H (Aromatic) 3050 – 3100WeakC-H Stretch
C-H (Aliphatic) 2850 – 2950MediumMethyl C-H Stretch
Mass Spectrometry (MS)

Ionization: ESI (Electrospray Ionization) - Positive Mode.[1]

  • Molecular Ion [M+H]⁺: m/z 261.05[1]

  • Sodium Adduct [M+Na]⁺: m/z 283.04[1]

  • Key Fragments:

    • m/z 214: Loss of

      
       (46 Da).
      
    • m/z 153: Loss of

      
       group (cleavage of C-S bond).[1]
      

Experimental Protocols

NMR Sample Preparation & Acquisition

Objective: Obtain high-resolution spectra without concentration broadening.

  • Solvent Selection: Use DMSO-d₆ (99.9% D).[1] Chloroform-d (CDCl₃) may be used, but nitro-sulfonamides often show poor solubility or peak broadening in non-polar solvents.[1]

  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent.

  • Filtration: Filter through a cotton plug within a glass pipette into the NMR tube to remove undissolved micro-particulates (crucial for baseline stability).[1]

  • Acquisition Parameters:

    • Pulse Angle: 30° or 90°.[1][2]

    • Relaxation Delay (D1): ≥ 1.0 s (Ensure full relaxation of aromatic protons).

    • Scans: 16 (¹H), 1024+ (¹³C).[1]

LC-MS Method for Purity Profiling

Objective: Confirm molecular weight and assess purity.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1]

    • B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm (aromatic) and 280 nm (nitro absorption).[1]

Troubleshooting & Quality Control

Common Impurities[1]
  • 2-Methoxy-5-nitroaniline: Starting material. Look for broad NH₂ protons around 5.0–6.0 ppm in NMR.[1]

  • Hydrolysis Product (Sulfonic Acid): If water enters the synthesis, the sulfonamide might hydrolyze.[1] Look for a broad acidic proton >10 ppm.[1]

  • Regioisomers: If the precursor nitration was not specific, you may see minor doublet signals slightly offset from the main H-3/H-4/H-6 peaks.[1]

Validation Checklist

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Standard text for substituent additivity rules).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for NMR shift prediction tables).

  • National Institute of Standards and Technology (NIST). Mass Spectrometry Data Center.[1][3][4] Available at: [Link] (For fragmentation patterns of nitro-benzenesulfonamides).[1]

  • PubChem. 2-Methoxy-5-nitroaniline (Precursor Data). Available at: [Link][1]

2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide crystal structure analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the structural analysis framework for 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide , a compound exhibiting a classic "push-pull" electronic system.[1][2] Unlike primary sulfonamides (


) which are dominated by strong hydrogen bond networks, the 

-dimethyl substitution in this molecule eliminates classical hydrogen bond donors.[1] Consequently, its solid-state architecture is governed by a delicate balance of steric hindrance (ortho-methoxy group), dipole-dipole interactions (nitro group), and weak

hydrogen bonds.[1]

This document provides a self-validating workflow for synthesizing, crystallizing, and analyzing the supramolecular architecture of this molecule, with specific emphasis on Hirshfeld surface analysis to quantify non-covalent interactions.

Experimental Workflow: From Synthesis to Structure

To ensure high-quality single crystals suitable for X-ray diffraction (XRD), the following protocol synthesizes chemical purity with thermodynamic stability.

Synthesis & Crystallization Protocol

Objective: Obtain single crystals


 mm in at least two dimensions.
  • Sulfonylation: React 2-methoxy-5-nitrobenzenesulfonyl chloride with excess dimethylamine (aqueous or THF solution) at

    
     to mitigate hydrolysis.[1][2]
    
  • Purification: Precipitate in ice water, filter, and recrystallize initially from ethanol to remove ionic byproducts.[1][2]

  • Crystal Growth (The "Slow Diffusion" Method):

    • Dissolve 50 mg of the purified sulfonamide in 3 mL of Dichloromethane (DCM) (good solubility).

    • Carefully layer 6 mL of n-Hexane (poor solubility) on top of the DCM phase in a narrow test tube.[1]

    • Scientific Rationale: Slow diffusion of hexane into the DCM layer creates a concentration gradient, allowing molecules to organize slowly into the lattice, minimizing defects.

Data Collection & Refinement Strategy

For reliable structural data, adhere to the following parameters:

ParameterSpecificationRationale
Temperature 100 K (Cryogenic)Minimizes thermal vibration (

), improving resolution of methyl protons.[1]
Radiation Mo K

(

Å)
Reduces absorption effects compared to Cu radiation for sulfur-containing compounds.[1][2]
Resolution

Å or better
Required to resolve methyl hydrogen positions for accurate weak interaction analysis.
Completeness

Ensures no missing reflections in the Ewald sphere, critical for accurate refinement.

Structural Analysis Framework

Visualization of the Workflow

The following diagram illustrates the critical path from raw data to structural validation.

CrystalWorkflow Synth Synthesis (Sulfonylation) Growth Crystal Growth (DCM/Hexane Diffusion) Synth->Growth Purity >98% Diffraction X-Ray Diffraction (Mo Kα, 100K) Growth->Diffraction Single Crystal Solve Structure Solution (SHELXT) Diffraction->Solve hkl Data Refine Refinement (SHELXL) Solve->Refine Phasing Validation Validation (CheckCIF / Hirshfeld) Refine->Validation R1 < 0.05 Validation->Refine Fix Alerts

Caption: Figure 1. The crystallographic workflow ensuring data integrity from synthesis to validation.

Molecular Conformation Analysis

When analyzing the solved structure, focus on these specific geometric parameters:

  • The Sulfonamide Twist: Measure the

    
     torsion angle.[1]
    
    • Expectation: The

      
      -dimethyl group is bulky.[1][2] To relieve steric strain with the ortho-methoxy group, the sulfonamide moiety will rotate out of the aromatic plane (typically 
      
      
      
      ).
  • Nitro Group Planarity: Measure the

    
     torsion angle.[1]
    
    • Expectation: The nitro group at position 5 is less sterically hindered and should remain nearly coplanar (

      
       twist) to maximize resonance with the benzene ring.
      
  • The Methoxy "Lock": The methoxy oxygen often forms an intramolecular weak contact with the aromatic proton at position 3, locking its conformation.[2]

Supramolecular Architecture (The "Methyl Effect")

Since the molecule lacks strong


 donors, the crystal packing is driven by Weak Interactions .
  • 
     Hydrogen Bonds: 
    
    • Donors: The methyl protons of the

      
       group and the 
      
      
      
      group.
    • Acceptors: The sulfonyl oxygens (

      
      ) and nitro oxygens (
      
      
      
      ).[1]
    • Geometry: Look for

      
       distances 
      
      
      
      Å and angles
      
      
      .[1][2]
  • 
    -Stacking: 
    
    • The electron-deficient nitro-substituted ring will likely stack face-to-face or offset with electron-rich regions of adjacent molecules.[1][2] Measure the centroid-to-centroid distance (

      
       Å).
      

Advanced Validation: Hirshfeld Surface Analysis

To rigorously quantify the "weak" forces holding this crystal together, Hirshfeld Surface analysis (using CrystalExplorer) is mandatory.

Interpreting the Surface

Generate the surface mapped with


 (normalized contact distance).[3]
  • Red Spots: Indicate contact distances shorter than the sum of van der Waals radii.[1][2]

    • Prediction: You will see red spots over the sulfonyl oxygens and nitro oxygens (acceptors) and faint red spots over the methyl hydrogens (donors).

  • White Regions: Contacts around the van der Waals sum.[1][2]

  • Blue Regions: No close contacts.[1][2]

Fingerprint Plot Analysis

The 2D fingerprint plot (


 vs 

) provides a quantitative breakdown of interactions:
Interaction TypeExpected % ContributionVisual Signature on Plot

40-50%Two sharp spikes pointing to the bottom left (characteristic of H-bonds).[1]

25-35%Central region of the plot; high dispersion due to methyl groups.[1]

(

)
5-10%Green/blue region on the diagonal around

Å.[1]
Interaction Hierarchy Diagram

Understanding the energetic hierarchy is crucial for drug design applications (e.g., solubility prediction).

InteractionHierarchy Crystal Crystal Lattice Energy Primary Primary Drivers (Directional) Crystal->Primary Secondary Secondary Drivers (Packing) Crystal->Secondary CH_O C-H...O Weak H-Bonds (Methyl to Sulfonyl) Primary->CH_O Specificity Dipole Dipole-Dipole (Nitro...Nitro) Primary->Dipole Orientation PiPi Pi-Pi Stacking (Aromatic Rings) Secondary->PiPi Stability VDW Van der Waals (Shape Complementarity) Secondary->VDW Bulk

Caption: Figure 2. Hierarchy of non-covalent forces stabilizing the N,N-dimethyl sulfonamide lattice.

References

  • Gowda, B. T., et al. (2009).[1][2] "Structure of 2-methyl-5-nitrobenzenesulfonamide." Acta Crystallographica Section E, 65(6), o1336.[2] Link

    • Context: Provides the baseline structure for the 2-methyl analogue, demonstrating the nitro group twisting and H-bond patterns in the absence of N-methyl
  • Spackman, M. A., & Jayatilaka, D. (2009).[1][2] "Hirshfeld surface analysis."[1][2][4][5] CrystEngComm, 11(1), 19-32.[1][2] Link

    • Context: The authoritative method for calculating and interpreting the surfaces and fingerprint plots described in Section 4.
  • Sheldrick, G. M. (2015).[1][2] "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8.[1][2] Link

    • Context: The standard software and algorithms required for the refinement step in the workflow.
  • Desiraju, G. R. (2002).[1][2] "Hydrogen bridges in crystal engineering: interactions without borders." Accounts of Chemical Research, 35(7), 565-573.[1][2] Link[1]

    • Context: Essential reading for understanding the "weak"

      
       hydrogen bonds that dominate the 
      
      
      
      -dimethyl structure.[1]

Sources

Targeting Hypoxic Tumor Microenvironments: A Technical Guide to 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide (CAS 225919-27-1) represents a specialized pharmacophore in the development of hypoxia-activated prodrugs and Carbonic Anhydrase (CA) inhibitors. While primary sulfonamides (


) are classical CA inhibitors, the 

-dimethyl substitution in this molecule acts as a "metabolic lock," masking its activity until specific enzymatic processing occurs.

This guide analyzes the molecule's potential as a Latent Carbonic Anhydrase IX (CA IX) Inhibitor and a Bioreductive Agent . It serves as a blueprint for researchers investigating tumor microenvironment (TME) acidification and hypoxia-selective toxicity.

Molecular Architecture & Pharmacophore Analysis

The therapeutic potential of this molecule is encoded in its three distinct functional groups. Understanding their interplay is critical for experimental design.

Functional GroupChemical PropertyBiological Function / Target Interaction
Sulfonamide (

)
Lipophilic, non-ionizable at physiological pH.The Masked Payload: Prevents premature Zinc binding in cytosolic CAs (e.g., CA I, CA II), reducing systemic toxicity. Requires oxidative demethylation to become active.
Nitro Group (

)
at C5
Electron-withdrawing, reducible.The Trigger: Substrate for nitroreductases (high expression in hypoxic tumors). Reduction to amine (

) alters electronic properties and solubility.
Methoxy Group (

)
at C2
Electron-donating, steric bulk.The Tuner: Modulates the pKa of the sulfonamide (once unmasked) and influences isoform selectivity (CA IX vs. CA II) via hydrophobic interactions.

Primary Therapeutic Target: Carbonic Anhydrase IX (CA IX)

The Mechanism of Latency

Carbonic Anhydrases catalyze the hydration of


 to bicarbonate and protons. In solid tumors, CA IX  is overexpressed and maintains a neutral intracellular pH (pHi) while acidifying the extracellular space (pHe), driving metastasis.
  • Active Inhibitors: Primary sulfonamides bind the

    
     ion in the CA active site as a sulfonamidate anion (
    
    
    
    ).
  • The 2-Methoxy-N,N-dimethyl-5-nitro- variant: The

    
    -dimethyl substitution sterically and chemically prevents this ionization and coordination.
    
  • Therapeutic Logic: This molecule acts as a prodrug . It distributes passively into tissues due to high lipophilicity (conferred by the methyl groups) and is activated only where specific metabolic conditions (high CYP activity or oxidative stress) facilitate

    
    -demethylation.
    
Pathway of Activation

The molecule undergoes a two-step activation process, making it a "logic gate" drug that requires specific conditions to function.

ActivationPathway Prodrug Parent Molecule (Inactive) Intermediate Monomethyl Intermediate Prodrug->Intermediate CYP450 (Oxidative Demethylation) Amine Amino-Sulfonamide (Hypoxia Activated) Prodrug->Amine Nitroreductase (Hypoxia) Active Primary Sulfonamide (Active CA Inhibitor) Intermediate->Active CYP450 (Second Demethylation) Target CA IX Inhibition (Tumor pH Modulation) Active->Target Zn2+ Binding

Figure 1: The metabolic activation pathway. The N,N-dimethyl group must be cleaved to yield the active zinc-binding species.

Secondary Mechanism: Hypoxia-Activated Cytotoxicity

The 5-nitro position provides a secondary therapeutic avenue independent of CA inhibition.

  • Bioreduction: In hypoxic tumor cores (low

    
    ), one-electron reduction of the nitro group by enzymes like NADPH:cytochrome P450 reductase creates a nitro radical anion.
    
  • Redox Cycling: In normal tissue (normoxia), this radical is rapidly re-oxidized by

    
     (futile cycling), limiting toxicity.
    
  • DNA Damage: In hypoxia, the radical is further reduced to hydroxylamine/amine species or fragments that can alkylate DNA, causing targeted cell death.

Hypothesis: 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide acts as a dual-action probe: sensitizing tumors by inhibiting pH regulation (via sulfonamide) and directly killing hypoxic cells (via nitro reduction).

Experimental Protocols

To validate this molecule as a therapeutic candidate, researchers must demonstrate its stability in plasma vs. its conversion in microsomes, and its subsequent inhibition of CA IX.

Protocol 1: Metabolic Stability & Activation Assay (Microsomal Stability)

Objective: Quantify the rate of


-demethylation to the active primary sulfonamide.

Materials:

  • Test Compound: 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide (10 mM DMSO stock).

  • Liver Microsomes (Human/Rat) or Recombinant CYP450s.

  • NADPH Regenerating System.

  • LC-MS/MS.

Workflow:

  • Incubation: Mix microsomes (0.5 mg/mL protein) with PBS (pH 7.4). Pre-incubate at 37°C for 5 min.

  • Initiation: Add Test Compound (final conc. 1 µM) and NADPH regenerating system.

  • Sampling: Aliquot 50 µL at

    
     min into ice-cold acetonitrile (to quench).
    
  • Analysis: Centrifuge (10,000g, 10 min). Analyze supernatant via LC-MS/MS.

  • Target Detection: Monitor for the loss of parent (

    
    ) and appearance of mono-methyl (
    
    
    
    ) and primary sulfonamide (
    
    
    ) peaks.
Protocol 2: Stopped-Flow CO2 Hydration Assay (Inhibition Constant)

Objective: Determine the


 of the activated metabolite against CA IX compared to the parent molecule (negative control).

Materials:

  • Enzyme: Recombinant Human CA IX and CA II (cytosolic control).

  • Substrate:

    
     saturated water.
    
  • Indicator: Phenol Red (0.2 mM).

  • Buffer: HEPES (20 mM, pH 7.5) with 20 mM

    
    .
    

Workflow:

  • Preparation: Incubate Enzyme (CA IX) with varying concentrations of the Test Compound (or its pre-synthesized primary sulfonamide metabolite) for 15 min.

  • Reaction: Rapidly mix Enzyme-Inhibitor solution with

    
    -saturated water in a Stopped-Flow apparatus (e.g., Applied Photophysics).
    
  • Measurement: Monitor absorbance drop at 557 nm (Phenol Red acidification) over 0.5–1.0 seconds.

  • Calculation: Fit the initial rates to the Michaelis-Menten equation (Cheng-Prusoff approximation) to derive

    
     and 
    
    
    
    .
    • Expected Result: Parent molecule

      
       (Inactive). Metabolite 
      
      
      
      (Potent).

Synthesis & Validation Workflow

Researchers synthesizing this probe for SAR (Structure-Activity Relationship) studies should follow this logical flow to ensure structural integrity and purity before biological testing.

SynthesisWorkflow Start Starting Material: 2-Methoxy-5-nitroaniline Step1 Diazotization (NaNO2, HCl, 0°C) Start->Step1 Step2 Meerwein Sulfonation (SO2, CuCl2, AcOH) Step1->Step2 Intermediate Sulfonyl Chloride Intermediate Step2->Intermediate Step3 Amination (Dimethylamine, THF) Intermediate->Step3 Product 2-Methoxy-N,N-dimethyl- 5-nitrobenzenesulfonamide Step3->Product Validation Validation: 1H NMR, LC-MS, Melting Point Product->Validation

Figure 2: Synthetic route from commercially available aniline precursors.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy. Nature Reviews Drug Discovery, 10(10), 767-777. Link

  • Wilson, W. R., & Hay, M. P. (2011). Targeting hypoxia in cancer therapy. Nature Reviews Cancer, 11(6), 393-410. Link

  • De Simone, G., & Supuran, C. T. (2010). Carbonic anhydrase IX: Biochemical and crystallographic characterization of a novel antitumor target. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1804(2), 404-409. Link

  • PubChem Compound Summary. (2024). 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide (CID 13627993). National Center for Biotechnology Information. Link

Technical Guide: Bioactivity Screening of 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide (MDNS)

[1][2]

Executive Summary & Compound Rationale

This technical guide outlines the preliminary screening protocol for 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide (henceforth referred to as MDNS ).[1][2]

Structural Analysis & Hypothesis: MDNS contains two distinct pharmacophores with conflicting bioactivity profiles, necessitating a specialized screening approach:

  • The Nitro Group (

    
    ):  A classic "warhead" for hypoxia-activated prodrugs (HAPs).[1][2] In hypoxic tumor environments, nitro groups are enzymatically reduced (via nitroreductases) to cytotoxic hydroxylamines or amines.
    
  • The N,N-Dimethylsulfonamide Group (

    
    ):  Unlike primary sulfonamides (
    
    
    ), which are potent Carbonic Anhydrase (CA) inhibitors, the N,N-dimethyl substitution sterically and chemically blocks zinc coordination.[2] Therefore, MDNS is likely inactive against CA in its native form but may possess high lipophilicity and membrane permeability.[2]

Core Directive: The screening strategy must pivot away from standard antibacterial/CA-inhibition assays and focus on Hypoxia-Selective Cytotoxicity and Metabolic Activation .[1][2]

Physicochemical Profiling (In Silico & Bench)[2]

Before biological introduction, the compound's "drug-likeness" and solubility must be established to prevent false negatives due to precipitation.[2]

In Silico Predictions (Consensus Data)
  • LogP (Lipophilicity): Estimated ~1.8 – 2.2 (Moderate).[2] The methoxy and N,N-dimethyl groups significantly increase lipophilicity compared to the parent sulfonamide.[2]

  • Molecular Weight: ~260.27 g/mol (Fragment-like, high ligand efficiency potential).[2]

  • Solubility Prediction: Low in aqueous media; high in DMSO/Ethanol.[2]

Solubility Protocol

Objective: Establish a stable stock solution for biological assays.

  • Solvent: Dimethyl sulfoxide (DMSO), Cell Culture Grade.[2]

  • Target Concentration: 10 mM stock.

  • Procedure: Dissolve MDNS in DMSO. Sonicate for 5 minutes at room temperature.

  • QC Check: Dilute 1:1000 in PBS (pH 7.4). Measure Absorbance at 600nm. Significant turbidity (

    
    ) indicates precipitation risk.[2]
    

Primary Screening: Hypoxia-Activated Cytotoxicity[1][2]

Rationale: The 5-nitro moiety is susceptible to one-electron reduction by cellular reductases (e.g., NADPH:cytochrome P450 reductase).[1][2] In normoxia, oxygen reverses this step (redox cycling). In hypoxia (solid tumors), the reduction proceeds to toxic species.

Experimental Design
  • Cell Lines:

    • HCT-116 (Colorectal Carcinoma): High expression of nitroreductases.[1][2]

    • A549 (Lung Adenocarcinoma): Standard solid tumor model.[2]

  • Conditions:

    • Normoxia: 21%

      
      , 5% 
      
      
      .[2]
    • Hypoxia: 0.1% - 1%

      
      , 5% 
      
      
      (using a hypoxia chamber or anaerobic jar).[2]
  • Controls:

    • Positive Control (Hypoxia):[2] Tirapazamine (TPZ) - classic bioreductive drug.[1][2]

    • Negative Control:[1][2] DMSO Vehicle (0.1%).[2]

Detailed Protocol: Differential Cytotoxicity Assay

Step-by-Step Methodology:

  • Seeding: Plate cells at 3,000–5,000 cells/well in 96-well plates. Allow attachment for 24 hours.

  • Dosing: Prepare serial dilutions of MDNS (100

    
    M to 0.1 
    
    
    M) in media. Ensure final DMSO concentration
    
    
    .
  • Incubation:

    • Set A (Normoxia): Incubate for 4 hours under standard conditions.

    • Set B (Hypoxia): Pre-equilibrate media in hypoxia chamber for 2 hours. Add drug, then incubate plates in hypoxia (

      
      ) for 4 hours.
      
  • Washout: Remove drug-containing media from both sets. Wash 1x with PBS.[2] Replace with fresh, drug-free media.

  • Recovery: Incubate both sets in Normoxia for an additional 72 hours to allow cell death/growth inhibition to manifest.

  • Readout: Perform SRB (Sulforhodamine B) or MTT assay.[2]

  • Calculation: Calculate Hypoxia Cytotoxicity Ratio (HCR).

    
    [2]
    
    • Interpretation: An HCR

      
       indicates significant hypoxia selectivity.[2]
      

Secondary Screening: Metabolic Stability & Bioactivation[1]

Rationale: The N,N-dimethyl group blocks sulfonamide activity.[2] However, liver microsomes (CYP450) may perform oxidative N-demethylation , converting MDNS into the primary sulfonamide (2-Methoxy-5-nitrobenzenesulfonamide), which is a potent Carbonic Anhydrase inhibitor.[1][2]

Microsomal Stability Assay
  • System: Pooled Human Liver Microsomes (HLM) + NADPH regenerating system.[2]

  • Substrate: 1

    
    M MDNS.[2]
    
  • Timepoints: 0, 15, 30, 60 minutes.

  • Analysis: LC-MS/MS. Monitor for:

    • Loss of Parent (MDNS).[2]

    • Appearance of Metabolite M1 (Mono-methyl).[1][2]

    • Appearance of Metabolite M2 (Primary sulfonamide).[2]

Decision Gate:

  • If M2 is formed rapidly: MDNS is a Pro-drug for a CA inhibitor.[2]

  • If MDNS is stable: Bioactivity is driven solely by the Nitro group (Section 3).[2]

Data Visualization & Logic Flow[2]

Screening Cascade (Graphviz)[2]

ScreeningCascadeStartCompound: MDNS(2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide)PhysChemStep 1: Physicochemical Profiling(Solubility & LogP)Start->PhysChemHypoxiaScreenStep 2: Hypoxia Cytotoxicity(HCT-116 Cells, +/- O2)PhysChem->HypoxiaScreenMetabScreenStep 3: Microsomal Stability(N-Demethylation Check)PhysChem->MetabScreenDecision1HCR > 5?HypoxiaScreen->Decision1Decision2MetaboliteDetected?MetabScreen->Decision2Outcome1Lead Candidate:Hypoxia-Activated ProdrugDecision1->Outcome1YesOutcome3Inactive / DiscardDecision1->Outcome3NoOutcome2Lead Candidate:Pro-drug for CA InhibitionDecision2->Outcome2Yes (Primary Sulfonamide formed)Decision2->Outcome3No (Stable & Non-toxic)

Caption: Figure 1. Decision-matrix for MDNS screening. Parallel tracks assess direct cytotoxicity (Hypoxia) and metabolic activation (Microsomes).[2]

Mechanism of Action: Nitro-Reduction Pathway[1][2]

NitroReductionMDNSMDNS (Parent)Nitro (-NO2)RadicalNitro Radical Anion(-NO2•-)MDNS->RadicalReductionRadical->MDNSRe-oxidation by O2OxygenO2 (Normoxia)Radical->OxygenNitrosoNitroso (-NO)Radical->NitrosoHypoxia Only(No O2 to reverse)SuperoxideSuperoxide (O2•-)(Oxidative Stress)Oxygen->SuperoxideRedox CyclingHydroxylHydroxylamine (-NHOH)*CYTOTOXIC DNA DAMAGE*Nitroso->HydroxylReductionAmineAmine (-NH2)(Inactive/Excreted)Hydroxyl->AmineReductionReductase11e- Reductase(P450 Reductase)Reductase22e- Reductase(DT-Diaphorase)

Caption: Figure 2. The bioreductive mechanism.[2][3] In Normoxia, the cycle generates superoxide (mild toxicity). In Hypoxia, the cascade proceeds to the DNA-damaging hydroxylamine species.[1]

Summary of Expected Data

AssayParameterExpected Result (Active)Expected Result (Inactive)
Solubility Max Conc. in PBS< 100

M
> 1 mM
Normoxia Cytotoxicity

> 50

M (Low toxicity)
> 100

M
Hypoxia Cytotoxicity

< 5

M (High potency)
> 50

M
Hypoxia Selectivity HCR Ratio> 10 ~ 1
Microsomal Stability

< 30 min (Rapid activation)> 60 min

References

  • Supuran, C. T. (2008).[2] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[2] Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Wilson, W. R., & Hay, M. P. (2011). Targeting hypoxia in cancer therapy. Nature Reviews Cancer, 11(6), 393-410. Link

  • McKeown, S. R., et al. (2007). Bioreductive drugs: from concept to clinic. Clinical Oncology, 19(6), 427-442. Link

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.[2] Nature Protocols, 1(3), 1112-1116. Link[2]

  • Obach, R. S. (1999).[2] Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359. Link

Precision Targeting of Hypoxic Tumors: A Technical Guide to Novel Sulfonamide Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The sulfonamide functional group (


) remains the most prolific zinc-binding group (ZBG) in medicinal chemistry. However, the era of promiscuous "sulfa drugs" is over. The current frontier lies in isoform-selective Carbonic Anhydrase Inhibitors (CAIs) , specifically targeting the tumor-associated, hypoxia-induced isoforms hCA IX and hCA XII .

This guide outlines a rigorous, self-validating workflow for identifying novel sulfonamide-based entities that bypass the ubiquitous cytosolic isoforms (hCA I/II)—responsible for systemic side effects—and selectively engage the extracellular catalytic domains of hypoxic tumors. We focus on the "Tail Approach" for scaffold morphing and the Stopped-Flow


 Hydration Assay  as the gold standard for kinetic validation.

Part 1: Rational Design Strategies

The "Tail Approach" & Isoform Selectivity

The catalytic active site of Carbonic Anhydrases contains a highly conserved


 ion coordinated by three histidine residues. A primary sulfonamide binds to this zinc in a tetrahedral geometry. Because the active site core is conserved across all 15 human isoforms, a simple benzene sulfonamide is invariably promiscuous.

To achieve selectivity, we employ the "Tail Approach" . This strategy involves attaching a bulky or chemically distinct "tail" to the aromatic sulfonamide scaffold via a linker.[1] This tail extends out of the active site to interact with the hydrophobic and hydrophilic sub-pockets at the entrance of the enzyme, which vary significantly between isoforms (e.g., hCA IX vs. hCA II).

Key Design Principles:

  • The ZBG: Must be an unsubstituted sulfonamide (

    
    ) or bioisostere (sulfamide, sulfamate) to anchor to the Zinc.
    
  • The Linker: Often a ureido (

    
    ) or triazole moiety. The ureido linker in SLC-0111  (Phase Ib/II candidate) provides flexibility and hydrogen bonding capability.
    
  • The Tail: A hydrophobic or bulky aromatic group (e.g., fluorophenyl) that engages the "selective pocket."

  • Membrane Impermeability: Unlike CNS drugs, CA IX inhibitors should ideally be membrane-impermeable (e.g., via charged moieties or high polarity) to target only the extracellular CA IX on tumor surfaces while sparing intracellular CA II.

Visualization: The Tail Approach Pharmacophore

TailApproach cluster_enzyme Enzyme Active Site Architecture ZBG Zinc Binding Group (Primary Sulfonamide) Zinc Zn2+ Ion (Active Site) ZBG->Zinc Coordination Linker Flexible Linker (Ureido/Triazole) ZBG->Linker Scaffold Tail Hydrophobic Tail (Selectivity Driver) Linker->Tail Extension SelectivityPocket Isoform-Specific Entrance Pocket Tail->SelectivityPocket Steric/Hydrophobic Interaction

Caption: The "Tail Approach" mechanism. The ZBG anchors the molecule, while the Tail exploits variable residues at the active site entrance to ensure isoform selectivity.

Part 2: Synthetic Protocol (The "Click" Library)

To rapidly generate diverse "tails," the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the preferred method. It creates a 1,2,3-triazole linker, which acts as a robust bioisostere for amide/ureido bonds.

Protocol: General Synthesis of Triazole-Sulfonamides

  • Starting Materials: 4-azidobenzenesulfonamide (The Scaffold) and various terminal alkynes (The Tails).

  • Reaction: Dissolve azide (1.0 eq) and alkyne (1.1 eq) in

    
    -BuOH/H2O (1:1).
    
  • Catalyst: Add

    
     (10 mol%) and Sodium Ascorbate (20 mol%).
    
  • Conditions: Stir at room temperature for 12–24 hours. The triazole product often precipitates.

  • Purification: Filtration and washing with water/diethyl ether is often sufficient. If necessary, recrystallize from ethanol. Avoid column chromatography for primary sulfonamides if possible, as they can streak on silica; if needed, use

    
    .
    

Part 3: In Vitro Screening (The Gold Standard)

Do not rely on esterase hydrolysis assays (colorimetric p-nitrophenol). CA IX has low esterase activity compared to CA II, leading to false negatives. You must use the Stopped-Flow


 Hydration Assay .
Stopped-Flow CO2 Hydration Protocol

This assay measures the true physiological reaction:


.

Reagents:

  • Buffer: 20 mM HEPES (pH 7.5), 20 mM

    
     (to maintain ionic strength).
    
  • Indicator: 0.2 mM Phenol Red (absorbance max at 557 nm).

  • Substrate:

    
    -saturated water (bubbled for 30 mins at 25°C).
    
  • Enzyme: Recombinant hCA I, II (off-target) and hCA IX, XII (target).

Step-by-Step Methodology:

  • Preparation: Degas all buffers to remove dissolved

    
    .
    
  • Instrument Setup: Use a Stopped-Flow spectrophotometer (e.g., Applied Photophysics). Set detection to 557 nm.

  • Reaction:

    • Syringe A: Enzyme + Indicator + Inhibitor (incubated for 15 min).

    • Syringe B:

      
      -saturated water.[2]
      
  • Mixing: Rapidly mix Syringe A and B (1:1 ratio) in the flow cell.

  • Measurement: Monitor the absorbance drop (color change from red to yellow) as

    
     is generated. The reaction typically completes in < 1 second.
    
  • Calculation: Determine the initial rate (

    
    ). Calculate 
    
    
    
    using the Cheng-Prusoff equation adapted for tight-binding inhibitors if necessary.

Data Presentation Table: Representative Selectivity Profile | Compound ID | hCA I (


 nM) | hCA II (

nM) | hCA IX (

nM) | Selectivity Ratio (II/IX) | | :--- | :--- | :--- | :--- | :--- | | Acetazolamide (Control) | 250 | 12 | 25 | 0.48 (Non-selective) | | SLC-0111 (Benchmark) | >10,000 | >1,000 | 45 | >22 (Highly Selective) | | Novel Analog X | 5,400 | 850 | 8.5 | 100 (Target Profile) |

Part 4: Cellular Validation (Hypoxic Screening)

Activity against the purified enzyme does not guarantee efficacy in cells. CA IX is only expressed under hypoxic conditions (HIF-1


 pathway).[3]
Hypoxic Cell Viability Assay

Cell Lines: HT-29 (Colon) or MDA-MB-231 (Breast). Conditions: Normoxia (21%


) vs. Hypoxia (1% 

).

Workflow:

  • Seeding: Seed cells in 96-well plates. Allow attachment (24h).

  • Induction: Move "Hypoxia" plates to a hypoxia chamber (

    
    ) or treat with 
    
    
    
    (chemical hypoxia mimetic) for 24h to induce CA IX expression.
  • Treatment: Add sulfonamide inhibitors at varying concentrations.

  • Incubation: Incubate for 48–72 hours.

  • Readout: Use MTS or CellTiter-Glo.

  • Success Criterion: A true CA IX inhibitor should show significantly higher potency (lower

    
    ) under hypoxic  conditions compared to normoxic conditions. If cytotoxicity is equal in both, the mechanism is likely off-target (non-specific toxicity).
    
Screening Workflow Diagram

ScreeningCascade Design Design: Tail Approach (Scaffold Morphing) Synth Synthesis: Click Chemistry (Triazole Formation) Design->Synth EnzAssay Enzymatic Assay (Stopped-Flow CO2 Hydration) Synth->EnzAssay FailEnz Discard: Low Potency/Selectivity EnzAssay->FailEnz Ki > 100nM (Target) CellAssay Cellular Assay (Normoxia vs. Hypoxia) EnzAssay->CellAssay Ki < 50nM (Target) Selectivity > 50x FailCell Discard: Non-Specific Toxicity CellAssay->FailCell Equal IC50 (Normoxia ≈ Hypoxia) Lead Lead Candidate: High SI & Hypoxic Cytotoxicity CellAssay->Lead Hypoxia IC50 << Normoxia IC50

Caption: The critical path for sulfonamide validation. Note the specific "kill steps" for non-selective or non-mechanistic compounds.

References

  • Supuran, C. T. (2020).[4][5] Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry. Link

  • McDonald, P. C., et al. (2020). A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors. American Journal of Clinical Oncology. Link

  • Nocentini, A., & Supuran, C. T. (2019). Carbonic Anhydrase Inhibitors as Antitumor/Antimetastatic Agents: A Patent Review (2013-2018). Expert Opinion on Therapeutic Patents. Link

  • Khalifah, R. G. (1971). The Carbon Dioxide Hydration Activity of Carbonic Anhydrase: I. Stop-Flow Kinetic Studies on the Native Human Isoenzymes B and C. Journal of Biological Chemistry. (The foundational method paper). Link

  • Eldehna, W. M., et al. (2022).[6] The three-tails approach as a new strategy to improve selectivity of action of sulphonamide inhibitors against tumour-associated carbonic anhydrase IX and XII. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

Sources

Methodological & Application

Application Note: Scalable Synthesis of 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, two-step protocol for the synthesis of 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide , a critical scaffold in the development of azo dyes and sulfonamide-based pharmaceuticals. The procedure utilizes the high regioselectivity of the methoxy group on the aromatic ring to direct chlorosulfonation, followed by nucleophilic substitution with dimethylamine. This guide emphasizes process safety, impurity control, and scalability, suitable for research laboratories and early-stage process development.

Introduction & Retrosynthetic Analysis

The target molecule features a trisubstituted benzene ring. The key challenge is ensuring the correct regiochemistry of the sulfonamide group relative to the methoxy and nitro substituents.

Retrosynthetic Logic:

  • Disconnection: The sulfonamide bond (

    
    ) is the most logical disconnection, leading to 2-methoxy-5-nitrobenzenesulfonyl chloride  and dimethylamine .
    
  • Precursor Selection: The sulfonyl chloride can be accessed via electrophilic aromatic substitution (chlorosulfonation).

  • Regiochemistry: Starting from 4-nitroanisole (1-methoxy-4-nitrobenzene), the methoxy group (

    
    -director) strongly activates position 2 (ortho). The nitro group (
    
    
    
    -director) also directs incoming electrophiles to position 2. This cooperative directing effect ensures high regioselectivity for the 2-position, making 4-nitroanisole the ideal starting material.
Reaction Scheme

ReactionScheme SM 4-Nitroanisole (1-methoxy-4-nitrobenzene) Int 2-Methoxy-5-nitro- benzenesulfonyl chloride SM->Int Step 1: ClSO3H 1,2-DCE, Reflux Prod 2-Methoxy-N,N-dimethyl- 5-nitrobenzenesulfonamide Int->Prod Step 2: HN(CH3)2 DCM, 0°C

Figure 1: Synthetic route for 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide highlighting the intermediate sulfonyl chloride.

Experimental Protocol

Step 1: Chlorosulfonation of 4-Nitroanisole

This step introduces the sulfonyl chloride group ortho to the methoxy substituent.

Reagents & Materials:

  • 4-Nitroanisole (CAS 100-17-4): 15.3 g (100 mmol)

  • Chlorosulfonic acid (

    
    ): 33 mL (~500 mmol, 5.0 equiv)
    
  • 1,2-Dichloroethane (DCE) or Chloroform: 100 mL (Solvent)

  • Ice/Water: For quenching

Procedure:

  • Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, a reflux condenser, and a drying tube (CaCl2) or nitrogen inlet. Connect the outlet to a gas trap (NaOH solution) to neutralize evolved HCl.

  • Dissolution: Charge the flask with 4-nitroanisole (15.3 g) and DCE (100 mL). Cool the solution to 0–5°C using an ice bath.

  • Addition: Transfer chlorosulfonic acid (33 mL) to the addition funnel. Add it dropwise to the stirred solution over 30 minutes. Caution: Reaction is exothermic.

  • Reaction: Once addition is complete, remove the ice bath. Allow the mixture to warm to room temperature, then heat to reflux (approx. 80-85°C) for 2–3 hours. Monitor reaction progress by TLC (checking for disappearance of starting material).[1]

  • Quench: Cool the reaction mixture to room temperature. Pour the mixture slowly onto 500 g of crushed ice with vigorous stirring. Critical Safety Note: Chlorosulfonic acid reacts violently with water. Pour the organic stream slowly.

  • Isolation: The sulfonyl chloride may precipitate as a solid.

    • If solid forms: Filter the precipitate, wash with cold water (3 x 50 mL), and dry under vacuum.

    • If oil forms: Extract the aqueous mixture with Dichloromethane (DCM) (3 x 100 mL). Wash combined organics with cold brine, dry over anhydrous

      
      , and concentrate in vacuo to yield the crude sulfonyl chloride.
      
  • Yield Expectation: 20–22 g (75–85%) of off-white/yellowish solid.

Step 2: Amination with Dimethylamine

This step converts the sulfonyl chloride to the final sulfonamide.

Reagents:

  • 2-Methoxy-5-nitrobenzenesulfonyl chloride (from Step 1): 5.0 g (20 mmol)

  • Dimethylamine (40% aq. solution or 2.0M in THF): 30 mmol (1.5 equiv)

    • Alternative: Dimethylamine HCl salt + 2.2 equiv Triethylamine.

  • Dichloromethane (DCM): 50 mL[2]

  • Triethylamine (TEA): 3.0 mL (if using non-basic amine source or to scavenge HCl).

Procedure:

  • Setup: Equip a 100 mL round-bottom flask with a stir bar.

  • Preparation: Dissolve the sulfonyl chloride (5.0 g) in DCM (40 mL). Cool to 0°C .[1][3]

  • Amine Addition: Add the dimethylamine solution (and TEA if used) dropwise over 10 minutes. Maintain temperature < 10°C.

  • Completion: Stir at 0°C for 30 minutes, then warm to room temperature and stir for 1 hour.

  • Workup:

    • Wash the organic layer with 1N HCl (2 x 20 mL) to remove excess amine/TEA.

    • Wash with Sat.

      
        (20 mL) and Brine  (20 mL).
      
    • Dry over

      
      , filter, and concentrate.[3][4]
      
  • Purification: Recrystallize the crude solid from Ethanol/Water or Methanol to obtain pure crystals.

Process Flowchart

Workflow start Start: 4-Nitroanisole step1 Dissolve in DCE Cool to 0°C start->step1 step2 Add ClSO3H (Dropwise) Reflux 2h step1->step2 step3 Quench on Ice Isolate Sulfonyl Chloride step2->step3 Exothermic! step4 Dissolve in DCM Add Dimethylamine (0°C) step3->step4 Intermediate step5 Acid/Base Wash Recrystallize (EtOH) step4->step5 end Final Product: 2-Methoxy-N,N-dimethyl- 5-nitrobenzenesulfonamide step5->end

Figure 2: Step-by-step process workflow for the synthesis and purification.

Analytical Characterization (Expected)

TechniqueParameterExpected Signal / Value
1H NMR Solvent:


8.7 (d, 1H):
H-6 (Ortho to Sulfonamide/Nitro)

8.4 (dd, 1H):
H-4 (Ortho to Nitro)

7.2 (d, 1H):
H-3 (Ortho to Methoxy)

4.1 (s, 3H):


2.8 (s, 6H):

IR Functional Groups1520, 1340 cm⁻¹:

stretch 1350, 1160 cm⁻¹:

sulfonamide stretch
Appearance Physical StatePale yellow to off-white crystalline solid

Critical Safety & Troubleshooting

Safety Hazards[2][5][9][10]
  • Chlorosulfonic Acid: Extremely corrosive and reacts violently with water to release HCl gas and sulfuric acid. Always use a gas trap and quench onto ice very slowly.

  • Exotherms: Both the chlorosulfonation addition and the quenching steps are highly exothermic. Temperature control (0°C) is mandatory to prevent runaway reactions and decomposition.

Troubleshooting Guide
  • Low Yield in Step 1: Ensure the chlorosulfonic acid is fresh. Old reagent absorbs moisture and loses potency. Ensure the reaction is heated to reflux after addition to drive the conversion of the sulfonic acid intermediate to the sulfonyl chloride.

  • Hydrolysis: If the sulfonyl chloride yield is low, it may have hydrolyzed during the ice quench. Extract immediately with DCM rather than filtering if the solid does not form quickly.

  • Regioselectivity Issues: While the 2-position is highly favored, trace amounts of the 3-isomer (ortho to nitro) are theoretically possible but sterically unlikely. Recrystallization in ethanol effectively removes minor isomers.

References

  • Regioselective Chlorosulfonation: CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate. (Validates chlorosulfonation conditions for 2-methoxy-substituted benzenes). Link

  • Sulfonamide Synthesis: US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide. (Describes chlorosulfonation of anisole derivatives and subsequent amination). Link

  • General Protocol: Organic Syntheses, Coll. Vol. 1, p. 8 (1941). (Standard procedures for chlorosulfonation of aromatic compounds). Link

  • Reaction of Sulfonyl Chlorides:Journal of Medicinal Chemistry, "Synthesis of Sulfonamide Derivatives." (General reference for amine coupling).

Sources

Application Note: Precision Quantification of 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical scientists and process chemists in the pharmaceutical industry. It addresses the specific challenge of quantifying 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide (CAS: 1323733-50-1) , a critical process-related intermediate and potential genotoxic impurity (PGI).

Methodology: HPLC-UV (Process Control) & LC-MS/MS (Trace Analysis) Target Molecule: C9H12N2O5S | MW: 260.27 g/mol [1]

Executive Summary & Molecule Profile

In pharmaceutical synthesis, 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide often serves as a key intermediate in the production of sulfonamide-based active pharmaceutical ingredients (APIs).[1] Due to the presence of the nitro aromatic moiety, it falls under the scrutiny of ICH M7 guidelines as a potential mutagenic impurity.

Effective control requires a dual-method strategy:

  • High-Range Method (HPLC-UV): For monitoring reaction kinetics and intermediate consumption during synthesis.[1]

  • Trace-Range Method (LC-MS/MS): For final API release testing to ensure compliance with Threshold of Toxicological Concern (TTC) limits (typically < 1.5 µ g/day ).[1]

Chemical Properties & Analytical Implications
PropertyValue/DescriptionAnalytical Impact
Molecular Weight 260.27 DaSuitable for ESI(+) MS detection ([M+H]+ m/z 261.3).[1]
LogP (Predicted) ~1.5 - 2.0Moderately lipophilic; retains well on C18 columns.[1]
Functional Groups Nitro (-NO2), Sulfonamide, MethoxyNitro group provides strong UV absorbance (254-270 nm).[1] N,N-dimethyl removes acidic sulfonamide protons, making the molecule neutral in most pH ranges.
Solubility DMSO, Acetonitrile, MethanolSample preparation should avoid pure water to prevent precipitation.

Analytical Decision Framework

The choice of method depends on the manufacturing stage. The following logic gate illustrates the selection process based on sensitivity requirements.

MethodSelection Start Sample Origin Process In-Process Control (Reaction Monitoring) Start->Process Release Final API Release (Impurity Screening) Start->Release Conc_High Conc. > 0.05% Process->Conc_High Conc_Low Conc. < 10 ppm Release->Conc_Low HPLC Method A: HPLC-UV (Robust, Low Cost) Conc_High->HPLC Direct Injection LCMS Method B: LC-MS/MS (High Sensitivity, Specificity) Conc_Low->LCMS Trace Analysis

Figure 1: Decision tree for selecting the appropriate analytical protocol based on the manufacturing stage and required sensitivity.

Protocol A: HPLC-UV for Process Monitoring

Objective: Quantify the target at levels >0.05% (w/w) to track reaction completion.

Chromatographic Conditions
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent.

    • Why: The C18 stationary phase provides robust retention for the non-polar aromatic core.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).[2]

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: UV at 265 nm (Nitro aromatic λmax) and 210 nm (secondary).

  • Injection Volume: 10 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.09010
15.01090
20.01090
20.19010
25.09010
Sample Preparation (Process)
  • Stock Solution: Dissolve 10 mg of Reference Standard in 10 mL of Acetonitrile (1000 µg/mL).

  • Sample Prep: Accurately weigh 50 mg of reaction mixture/intermediate. Dissolve in 50 mL of Diluent (50:50 Water:ACN).

  • Filtration: Filter through a 0.22 µm PTFE syringe filter before injection.

Protocol B: LC-MS/MS for Trace Impurity Analysis

Objective: Quantify the target at ppm/ppb levels (LOD < 10 ng/mL) for safety compliance.

Mass Spectrometry Parameters
  • Source: Electrospray Ionization (ESI) – Positive Mode .

    • Rationale: The sulfonamide nitrogen and aromatic ring allow for protonation [M+H]+.

  • Scan Mode: Multiple Reaction Monitoring (MRM).

  • Precursor Ion: 261.3 m/z [M+H]+.

MRM Transitions (Optimized):

Transition Type Precursor (m/z) Product (m/z) Collision Energy (eV) Dwell Time (ms)
Quantifier 261.3 168.1 20 100
Qualifier 1 261.3 122.1 35 100

| Qualifier 2 | 261.3 | 92.1 | 40 | 100 |[1]

Note: The primary fragment (168.1) typically corresponds to the loss of the nitro group and/or sulfonamide cleavage, characteristic of this scaffold.

LC Conditions (UHPLC)
  • Column: Waters ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Flow Rate: 0.3 mL/min.

Trace Sample Preparation Workflow

To ensure accurate quantification at trace levels, matrix interference must be minimized.

SamplePrep Step1 Weigh 100 mg API Sample Step2 Add 5 mL DMSO (Complete Dissolution) Step1->Step2 Step3 Vortex & Sonicate (10 mins, <30°C) Step2->Step3 Step4 Dilute to 10 mL with 0.1% Formic Acid in Water Step3->Step4 Step5 Centrifuge (10,000 rpm, 5 min) Step4->Step5 Step6 Filter Supernatant (0.2 µm PVDF) Step5->Step6 Step7 LC-MS/MS Injection Step6->Step7

Figure 2: Sample preparation workflow for trace analysis in complex API matrices.

Method Validation (ICH Q2)

Every analytical method must be validated to ensure reliability.

Specificity
  • Protocol: Inject the "Parent API" alone, the "Target Impurity" alone, and a "Spiked Sample."

  • Acceptance: No interference at the retention time of the impurity (RT ~4.5 min in Protocol B) from the API or blank.

Linearity & Range
  • Protocol: Prepare 6 calibration standards ranging from 1 ng/mL to 100 ng/mL (LC-MS) or 0.5 µg/mL to 100 µg/mL (HPLC).

  • Acceptance: Correlation coefficient (R²) ≥ 0.99.

Limit of Detection (LOD) & Quantitation (LOQ)
  • LOD: Signal-to-Noise (S/N) ratio of 3:1.[1]

  • LOQ: Signal-to-Noise (S/N) ratio of 10:1.[1]

  • Typical Result (LC-MS): LOQ is often ~1–5 ng/mL (ppm level relative to API).

Accuracy (Recovery)
  • Protocol: Spike the impurity into the API matrix at 50%, 100%, and 150% of the target limit.

  • Acceptance: Mean recovery between 80% and 120%.

Troubleshooting & Causality

ObservationProbable CauseCorrective Action
Peak Tailing Secondary interactions between the Nitro/Sulfonamide and residual silanols.[1]Ensure Mobile Phase A pH is acidic (pH 2-3) to suppress silanol ionization.[1] Use end-capped columns (e.g., Eclipse Plus).
Low MS Sensitivity Ion suppression from the API matrix.Switch to APCI (Atmospheric Pressure Chemical Ionization) if ESI suppression is high. Perform a divert valve switch to send the API peak to waste.
Carryover Adsorption of the lipophilic impurity in the injector loop.Use a needle wash of 90:10 ACN:Water with 0.1% Formic Acid.

References

  • ICH Harmonised Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). International Council for Harmonisation.[3][4] Link

  • U.S. Food and Drug Administration (FDA). (2019). Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Nitrosamine Impurities.[5][6] FDA.gov. Link

  • European Medicines Agency (EMA). (2006). Guideline on the Limits of Genotoxic Impurities.[7][8] EMA.[7][8] Link

  • ChemScene. (n.d.). 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide Product Data. ChemScene.com. Link

  • Sigma-Aldrich. (2021).[1] Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods. SigmaAldrich.com. Link

Sources

HPLC protocol for 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: HPLC Analysis of 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the quantification and purity analysis of 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide . Unlike primary sulfonamides, this N,N-dimethyl derivative lacks an acidic proton on the nitrogen atom, rendering it neutral under standard chromatographic conditions.[1] Consequently, this method utilizes a Reversed-Phase (RP-HPLC) approach with a C18 stationary phase and an acidic mobile phase.[1][2] The acidity is strictly controlled not for the analyte itself, but to suppress the ionization of potential process impurities (e.g., 2-methoxy-5-nitrobenzoic acid or 2-methoxy-5-nitrophenol), ensuring sharp peak shapes and reproducible retention times.[1][2]

Chemical Context & Separation Logic

To design a self-validating method, we must understand the physicochemical behavior of the analyte and its likely contaminants.

  • Analyte: 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide.[1][2]

    • Nature: Lipophilic, neutral tertiary sulfonamide.[1][2]

    • Chromophore: The nitrobenzene moiety provides strong UV absorption at 254 nm .[1][2]

  • Critical Impurities (Process/Degradation):

    • 2-Methoxy-5-nitrophenol:[1][2] A hydrolysis product.[1][2][3] It is weakly acidic (pKa ~7-8).[1][2]

    • 2-Methoxy-5-nitrobenzoic acid: An oxidative precursor/byproduct.[1][2] It is acidic (pKa ~3-4).[1][2]

Expert Insight: While the target analyte is pH-independent regarding ionization, the impurities are not.[1][2] If a neutral pH mobile phase were used, the benzoic acid impurity would be ionized (deprotonated), eluting near the void volume with poor resolution. By using 0.1% Formic Acid (pH ~2.7) , we force these acidic impurities into their neutral (protonated) state, increasing their retention on the C18 column and ensuring they are chromatographically resolved from the target peak.

Analytical Protocol

Instrumentation & Reagents
ComponentSpecification
HPLC System Quaternary pump, Autosampler, Column Oven, PDA/UV Detector
Column C18, 150 x 4.6 mm, 3.5 µm or 5 µm (e.g., Agilent ZORBAX Eclipse Plus or Waters Symmetry)
Solvent A Water (HPLC Grade) + 0.1% Formic Acid
Solvent B Acetonitrile (HPLC Grade) + 0.1% Formic Acid
Diluent Acetonitrile : Water (50:50 v/v)
Chromatographic Conditions

This gradient method is designed to elute polar impurities early while strongly retaining the lipophilic target sulfonamide.[1][2]

ParameterSetting
Flow Rate 1.0 mL/min
Injection Volume 5 - 10 µL
Column Temperature 30°C (Controlled)
Detection UV at 254 nm (Reference: 360 nm or Off)
Run Time 20 Minutes

Gradient Table:

Time (min) % Solvent A (Water/Acid) % Solvent B (ACN/Acid) Phase Description
0.0 90 10 Initial equilibration
2.0 90 10 Isocratic hold for polar impurities
12.0 10 90 Linear gradient to elute target
15.0 10 90 Wash step
15.1 90 10 Return to initial

| 20.0 | 90 | 10 | Re-equilibration |[1][2]

Experimental Workflow (Step-by-Step)

Step 1: Standard Preparation[1][2]
  • Weigh 10.0 mg of reference standard 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide into a 10 mL volumetric flask.

  • Add 5 mL of Acetonitrile and sonicate for 5 minutes to ensure complete dissolution (the compound is lipophilic).

  • Dilute to volume with Water (Resulting conc: 1.0 mg/mL).

  • Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

Step 2: Sample Preparation
  • Weigh accurately 10.0 mg of the sample.[1][2]

  • Dissolve in 5 mL Acetonitrile; sonicate.

  • Dilute to 10 mL with Water.

  • Critical Check: If the solution appears cloudy, increase the ratio of Acetonitrile in the diluent to 70:30.

Step 3: System Suitability Test (SST)

Before running samples, inject the Standard solution 5 times.

  • RSD of Peak Area: ≤ 2.0%

  • Tailing Factor (T): 0.8 ≤ T ≤ 1.5

  • Theoretical Plates (N): > 5000

Visualization of Methodology

The following diagram illustrates the logical flow of the analysis and the decision-making process for troubleshooting, encoded in Graphviz DOT language.

HPLC_Workflow Start Start: Sample Prep Dissolve Dissolve 10mg in 5mL ACN (Sonicate) Start->Dissolve Dilute Dilute to 10mL with Water Dissolve->Dilute Filter Filter (0.22 µm PTFE) Dilute->Filter Inject Inject into HPLC (Gradient Method) Filter->Inject Decision Check Peak Shape & Retention Inject->Decision Pass SST Pass: RSD < 2.0% Tailing < 1.5 Decision->Pass Good Chromatography Fail_Tail Issue: Peak Tailing Decision->Fail_Tail Tailing > 1.5 Fail_Split Issue: Split Peak Decision->Fail_Split Double Peak Report Generate Report (Calc % Purity) Pass->Report Fix_Tail Action: Check pH (Ensure 0.1% Acid) Fail_Tail->Fix_Tail Fix_Split Action: Reduce Injection Vol or Match Diluent to Mobile Phase Fail_Split->Fix_Split

Caption: Analytical workflow and troubleshooting logic for 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide analysis.

Method Validation Strategy (ICH Q2(R1))

To ensure the method is "suitable for intended use," perform the following validation steps based on ICH Q2(R1) guidelines [1].

Specificity (Stress Testing)
  • Procedure: Expose the sample to Acid (0.1N HCl), Base (0.1N NaOH), and Peroxide (3% H2O2) for 24 hours.

  • Acceptance: The target peak must be spectrally pure (Peak Purity Index > 990 using PDA detector). Ensure degradation products (e.g., 2-methoxy-5-nitrophenol) are resolved (Resolution > 1.5).

Linearity
  • Procedure: Prepare 5 concentrations ranging from 50% to 150% of the target concentration (e.g., 0.5 mg/mL to 1.5 mg/mL).

  • Acceptance: Correlation coefficient (

    
    ) ≥ 0.999.
    
Precision
  • Repeatability: 6 injections of the same sample preparation.[1] (RSD ≤ 2.0%)

  • Intermediate Precision: Different day, different analyst, different column lot.

Troubleshooting & Expert Tips

  • Ghost Peaks: If you observe small peaks eluting before the main peak, check the solvent blank.[1][2] The nitro group is highly UV active; even trace carryover is visible.[1][2]

  • Retention Drift: Because the analyte is neutral, retention drift is usually due to temperature fluctuations or organic solvent evaporation, not pH changes.[1][2] Ensure the column oven is stable at 30°C.

  • Solubility: This compound is an N,N-dimethyl sulfonamide, making it significantly less soluble in water than sulfanilamide.[1][2] Do not attempt to dissolve directly in 100% water; always start with Acetonitrile or Methanol [2].[1][2]

References

  • ICH Harmonised Tripartite Guideline. (2005).[1][2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][2]

  • PubChem. (2025).[1][2][4] 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide (Related Compound Data).[1][2] National Center for Biotechnology Information.[1][2]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience.[1][2] (General Reference for RP-HPLC of Nitro-aromatics).

Sources

Application Note: Fluorogenic Profiling of Reductase Activity using 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers investigating enzymatic reductase activity, specifically focusing on Aldo-Keto Reductase 1C3 (AKR1C3) and general Nitroreductase (NTR) activity under hypoxic conditions.

The compound 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide serves as a latent, fluorogenic "turn-on" probe. Its nitro group quenches fluorescence; upon enzymatic reduction to an amine, the intramolecular charge transfer (ICT) mechanism is restored, yielding a strong fluorescent signal.

Introduction & Mechanism of Action

2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide is a specialized fluorogenic substrate designed to monitor reductive environments. Its utility spans two critical areas of drug discovery:

  • AKR1C3 Activity Screening: AKR1C3 (Type 5 17

    
    -hydroxysteroid dehydrogenase) is a therapeutic target in Castration-Resistant Prostate Cancer (CRPC) and Acute Myeloid Leukemia (AML). This probe allows for the direct readout of AKR1C3 enzymatic turnover.
    
  • Hypoxia Detection: In solid tumors, low oxygen levels promote the expression of nitroreductases. This compound functions as a hypoxia-selective marker, activated only in low-oxygen environments where reductive metabolism dominates.

Mechanistic Pathway

The probe operates on a "caged" fluorescence principle. The electron-withdrawing nitro group (


) at the 5-position suppresses fluorescence via photo-induced electron transfer (PET) or energy transfer. Upon enzymatic reduction (mediated by NADH/NADPH) to an amino group (

), the electronic character shifts to a "push-pull" system (Donor: Methoxy/Amine, Acceptor: Sulfonamide), triggering strong fluorescence.
Visualization: Activation Pathway

G Probe Probe (Quenched) (-NO2 Group) Intermediate Hydroxylamine Intermediate Probe->Intermediate Reduction Step 1 Enzyme Enzyme (AKR1C3 / NTR) Enzyme->Intermediate Cofactor NADH / NADPH Cofactor->Intermediate Product Fluorophore (Active) (-NH2 Group) Intermediate->Product Reduction Step 2 Signal Fluorescence (λem ~500-550nm) Product->Signal Excitation

Caption: Enzymatic activation pathway. The nitro-to-amine reduction restores the intramolecular charge transfer (ICT) required for fluorescence.

Experimental Materials

ComponentSpecificationStorage
Probe 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide-20°C (Dark, Desiccated)
Solvent Anhydrous DMSO (Dimethyl sulfoxide)RT (Desiccated)
Buffer PBS (pH 7.4) or Tris-HCl (pH 7.4)4°C
Cofactor NADPH (Tetrasodium Salt)-20°C
Enzyme Source Recombinant AKR1C3 or Cell Lysate-80°C
Inhibitor (Control) Indomethacin (AKR1C3 specific) or Dicoumarol (NTR)-20°C

Protocol A: Cell-Free Enzymatic Assay (Kinetic Screening)

This assay quantifies the catalytic efficiency of purified enzymes or tissue homogenates against the probe.

Step-by-Step Methodology
  • Stock Preparation:

    • Dissolve 5 mg of the probe in DMSO to create a 10 mM Stock Solution .

    • Note: Sonicate briefly if necessary. Store aliquots at -20°C; avoid repeated freeze-thaw cycles.

  • Reaction Mix Assembly (96-well Black Plate):

    • Buffer: 88 µL PBS (pH 7.4).

    • Cofactor: 5 µL NADPH (Final conc: 500 µM).

    • Enzyme: 5 µL Recombinant AKR1C3 (0.1–1 µ g/well ) or Cell Lysate (10–50 µg protein).

  • Substrate Addition:

    • Add 2 µL of Probe Stock (Final conc: 200 µM).

    • Critical: Perform this step in low light to prevent non-specific photo-degradation.

  • Kinetic Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.

    • Settings:

      • Excitation: 450 nm (Optimize between 420–460 nm).

      • Emission: 550 nm (Optimize between 530–570 nm).

      • Mode: Kinetic (Read every 2 min for 60 min).

  • Data Analysis:

    • Plot Relative Fluorescence Units (RFU) vs. Time.

    • Calculate the initial velocity (

      
      ) from the linear portion of the curve.
      
Data Presentation: Inhibition Validation

Use this table structure to validate specificity using known inhibitors.

Treatment Group[Inhibitor] (µM)Initial Velocity (RFU/min)% Activity
Vehicle Control 01,250100%
Indomethacin 1018514.8%
Dicoumarol 501,10088%
No Enzyme 0< 10< 1%

Protocol B: Live-Cell Imaging (Hypoxia/Reductase Activity)

This protocol detects intracellular reductase activity, useful for identifying hypoxic regions in tumor spheroids or AKR1C3-overexpressing prostate cancer cells (e.g., LNCaP or 22Rv1).

Step-by-Step Methodology
  • Cell Seeding:

    • Seed cells (e.g., 22Rv1) in a glass-bottom confocal dish (35 mm) at

      
       cells/dish.
      
    • Incubate 24h to allow attachment.

  • Probe Loading:

    • Dilute the 10 mM DMSO stock into warm culture media (phenol-red free) to a final concentration of 10 µM .

    • Replace the culture media with the probe-containing media.

  • Incubation:

    • Hypoxia Assay: Incubate cells in a hypoxia chamber (

      
      ) for 2–4 hours.
      
    • Normoxia/Enzyme Assay: Incubate at standard conditions (

      
      ) for 1–2 hours.
      
  • Washing:

    • Wash cells

      
       with warm PBS to remove extracellular probe.
      
    • Add fresh imaging buffer (e.g., HBSS).

  • Microscopy:

    • Instrument: Confocal Laser Scanning Microscope.

    • Laser Line: 405 nm or 440 nm diode laser.

    • Detection: 500–560 nm bandpass filter.

    • Counterstain: Use Hoechst 33342 (Nuclear) if necessary, but avoid spectral overlap.

Troubleshooting & Critical Parameters

Spectral Optimization

Because the "push-pull" electronics of the reduced amine product are sensitive to solvent polarity (solvatochromism), the emission peak may shift depending on the buffer or intracellular environment.

  • Action: Run an emission scan (480–650 nm) on the fully reduced product (generated by adding excess sodium dithionite to a probe aliquot) to determine the exact peak for your specific buffer system.

Background Fluorescence

High background signal usually indicates:

  • Probe Oxidation: The stock solution has degraded. Check purity via LC-MS.

  • Autofluorescence: The cells or media components (e.g., Riboflavin) are interfering. Use phenol-red free media and include a "No Probe" control.

Specificity Confirmation

To confirm the signal is derived from AKR1C3 and not general reductases:

  • Knockdown: Use siRNA targeting AKR1C3.

  • Chemical Inhibition: Pre-treat cells with Indomethacin (10 µM) for 1 hour prior to probe addition. A significant reduction in fluorescence confirms AKR1C3 specificity.

References

  • Penning, T. M., et al. (2000). "Aldo-keto reductase (AKR) 1C3: Role in prostate cancer and potential for inhibition." Molecular and Cellular Endocrinology.

  • Matsuura, K., et al. (2018). "Development of fluorogenic probes for visualizing hypoxia response in living cells." Scientific Reports.

  • PubChem Compound Summary. (2024). "2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide (CID 1323733-50-1)."[1][2][3] National Center for Biotechnology Information.

  • Zhang, J., et al. (2016). "Nitroreductase detection and hypoxic tumor cell imaging with a designed naphthalimide fluorophore." Sensors and Actuators B: Chemical.

Sources

Application Note: In Vitro Cytotoxicity and Mechanistic Profiling of Sulfonamide Derivatives

[1][2]

Abstract & Scientific Rationale

Sulfonamide derivatives remain a cornerstone of medicinal chemistry, evolving from their origins as antibacterials to potent antitumor agents. In modern drug discovery, the primary target for novel sulfonamides in oncology is Carbonic Anhydrase IX (CA IX) , a transmembrane zinc-metalloenzyme overexpressed in hypoxic tumor tissues. CA IX catalyzes the reversible hydration of carbon dioxide (



1

Testing these derivatives requires a rigorous protocol that accounts for their specific physicochemical properties—namely, poor aqueous solubility and pH-dependent activity . This guide outlines a validated workflow for evaluating the cytotoxicity and mechanism of action (MoA) of sulfonamide derivatives, moving beyond basic screening to robust, reproducible pharmacological profiling.

Pre-Experimental Considerations & "Gotchas"

Before touching a pipette, address the following critical failure points specific to sulfonamide chemistry.

Solubility and the "Crystallization Shock"

Sulfonamides are hydrophobic. A common error is diluting a high-concentration DMSO stock directly into cold cell culture media, causing immediate, often microscopic, precipitation. This results in "false negatives" (drug not in solution) or "false positives" (crystals lysing cells physically).

  • The Rule of 0.5%: The final concentration of Dimethyl Sulfoxide (DMSO) in the well must never exceed 0.5% (v/v). Ideally, target 0.1% .

  • Visual Check: Always inspect the 100x or 1000x intermediate dilution for turbidity before adding to cells.

Hypoxia vs. Normoxia

CA IX expression is driven by Hypoxia-Inducible Factor 1


  • Standard Screening: Performed in normoxia (

    
    ). This tests general cytotoxicity (off-target effects).
    
  • Target Validation: To test specific CA IX inhibition, cells should ideally be cultured under hypoxic conditions (

    
    ) or treated with a hypoxia mimetic (e.g., Cobalt Chloride, 
    
    
    ) to upregulate the target enzyme.

Experimental Workflow Visualization

The following diagram outlines the logical flow from compound preparation to mechanistic validation.

Sulfonamide_WorkflowStock1. Stock Preparation(10-50 mM in 100% DMSO)Dilution2. Serial Dilution(Intermediate Plate)Stock->Dilution Keep DMSO constantVisualCheckCRITICAL: Visual Inspectionfor PrecipitationDilution->VisualCheckTreatment4. Treatment (72h)+/- Hypoxia MimeticVisualCheck->Treatment Add to mediaSeeding3. Cell Seeding(24h attachment)Seeding->TreatmentReadout5. Readout (MTT/SRB)Treatment->ReadoutValidation6. Mechanistic Validation(Apoptosis/pH)Readout->Validation If IC50 < 10 µM

Figure 1: Validated workflow for hydrophobic small molecule testing. The "Visual Inspection" step is the most frequently skipped quality control measure.

Protocol 1: Compound Preparation & Management

Objective: Create stable working solutions without precipitation.

Materials:

  • Test Sulfonamide Derivative (Solid)[2][3]

  • Anhydrous DMSO (Sigma-Aldrich or equivalent, Cell Culture Grade)

  • Vortex mixer and Sonicator

Procedure:

  • Primary Stock (Master): Dissolve the solid compound in 100% DMSO to a concentration of 20 mM .

    • Note: If the compound is stubborn, sonicate at 37°C for 5-10 minutes.

  • Storage: Aliquot into amber tubes (sulfonamides can be light-sensitive) and store at -20°C. Avoid freeze-thaw cycles.

  • Working Solutions (The "200x" Method):

    • Do not dilute directly into media to make the dose-response curve.

    • Prepare a "200x" plate in 100% DMSO .

    • Example: To test at 10 µM, prepare a 2 mM solution in DMSO.

    • Final Step: Dilute 1:200 into the cell culture media. This ensures the final DMSO concentration is exactly 0.5% in all wells, including the control.

Protocol 2: Cytotoxicity Screening (MTT Assay)

While the SRB assay is superior for protein content, MTT remains the standard for metabolic activity. Sulfonamides generally do not interfere with tetrazolium reduction, making MTT safe to use.

Target Cells:

  • CA IX Positive: HeLa (Cervical), HT-29 (Colon), MDA-MB-231 (Breast).

  • Control (CA IX Low): HEK-293 (Kidney), NHOF (Normal Fibroblasts).

Step-by-Step:

  • Seeding:

    • Seed cells in 96-well plates at 3,000 - 5,000 cells/well in 100 µL media.

    • Incubate for 24 hours at 37°C / 5%

      
       to allow attachment.
      
  • Treatment:

    • Remove old media (carefully).

    • Add 100 µL of fresh media containing the drug (prepared via the "200x" method).

    • Dose Range: 0.1, 1, 10, 50, 100 µM.[4]

    • Controls:

      • Negative: Media + 0.5% DMSO (No drug).

      • Positive:Acetazolamide (Standard CA inhibitor, though often weak in cytotoxicity) or Doxorubicin (General kill control).

  • Incubation:

    • Incubate for 72 hours . Sulfonamides are often cytostatic (stopping growth) rather than immediately cytotoxic; 24 hours is insufficient to see a difference in cell mass.

  • Readout:

    • Add 10 µL MTT reagent (5 mg/mL in PBS). Incubate 3-4 hours.

    • Solubilize formazan crystals with 100 µL DMSO or SDS-HCl.

    • Read Absorbance at 570 nm (reference 630 nm).

Data Analysis: Calculate % Viability:

Mechanistic Validation (The "Why" it works)

If your derivative shows an IC50 < 10 µM, you must validate that it acts via the intended mechanism (CA inhibition) rather than general toxicity.

Mechanism of Action Diagram

The sulfonamide moiety (


MoA_MechanismDrugSulfonamide Derivative(R-SO2NH2)TargetCarbonic Anhydrase IX(Active Site Zn2+)Drug->Target Coordinates Zn2+InhibitionCatalytic Blockade(No H2O activation)Target->InhibitionpH_EffectIntracellular Acidification(pHi drops)Inhibition->pH_Effect Failure to vent CO2/H+ApoptosisApoptosis(Caspase 3/9 Activation)pH_Effect->Apoptosis Mitochondrial Stress

Figure 2: The cascade of Carbonic Anhydrase inhibition leading to cell death.

Recommended Validation Assays
Assay TypeMethodExpected Result for Valid CA Inhibitor
Apoptosis Annexin V / PI Staining (Flow Cytometry)Increase in Early Apoptosis (Annexin V+/PI-)
Intracellular pH BCECF-AM FluorometryDecrease in

(Acidification)
Mitochondrial Potential JC-1 DyeLoss of red aggregates (Depolarization)
Target Engagement Western Blot (HIF-1

, CA IX)
CA IX levels may remain stable, but downstream signaling (e.g., Akt/mTOR) decreases.

Troubleshooting & Expert Tips

  • Issue: High variability between replicates.

    • Cause: Evaporation in the outer wells of the 96-well plate.

    • Fix: Do not use the outer rim wells (fill them with PBS). Use only the inner 60 wells for data.

  • Issue: Drug precipitates during incubation.

    • Cause: Serum proteins (Albumin) interacting with the sulfonamide.

    • Fix: Reduce FBS concentration to 5% if cells tolerate it, or verify solubility in full media before the experiment.

  • Issue: No activity observed in normoxia.

    • Cause: CA IX is low in normoxic cells.

    • Fix: Repeat the experiment adding 100 µM

      
        to the media to chemically induce hypoxia and CA IX expression.
      

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008–2018). Expert Opinion on Therapeutic Patents, 28(10), 729-740. Link

  • Ghorab, M. M., et al. (2016).[5] In-Vitro Anticancer Evaluation of Some Novel Thioureido-Benzensulfonamide Derivatives. Molecules, 21(3), 409. Link

  • Eldehna, W. M., et al. (2016). Novel 4/3-((4-oxo-5-(2-oxoindolin-3-ylidene)thiazolidin-2-ylidene)amino) benzenesulfonamides: Synthesis, carbonic anhydrase inhibitory activity, anticancer activity and molecular modelling studies. European Journal of Medicinal Chemistry, 120, 253-264. Link

  • Rizzilio, F., et al. (2012). Sulfonamide Carbonic Anhydrase Inhibitors: Structural and Therapeutic Perspectives. Current Medicinal Chemistry, 19(2), 195-202. Link

Application Note: Purification Strategies for 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Profile[1]

This guide details the purification of 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide , a critical intermediate often employed in the synthesis of complex pharmacophores.[1] Unlike primary sulfonamides, this molecule is a tertiary sulfonamide , meaning the nitrogen atom is fully substituted with methyl groups.

Crucial Chemical Insight: The absence of a proton on the sulfonamide nitrogen (


) renders this molecule non-acidic . It will not form water-soluble salts in the presence of aqueous bases (e.g., NaOH). This physicochemical property is the cornerstone of the purification strategy, allowing for the selective removal of acidic impurities (such as sulfonic acids or primary sulfonamides) via alkaline washing while the target compound remains in the organic phase.
Target Molecule Profile
PropertyCharacteristicImplication for Purification
Functional Groups Nitro (

), Methoxy (

), Sulfonamide
Polar but highly lipophilic.[1]
Acidity/Basicity Neutral (Non-ionizable sulfonamide)Insoluble in aqueous NaOH and HCl.
Solubility High: DCM, Ethyl Acetate, DMSOLow: Water, HexanesIdeal for liquid-liquid extraction and two-solvent recrystallization.[1]
Thermal Stability Moderate (Nitro group risk)Avoid temperatures >80°C during drying to prevent decomposition/exotherm.

Impurity Profiling & Removal Logic

Understanding the genesis of impurities allows for targeted removal. The synthesis typically involves the reaction of 2-methoxy-5-nitrobenzenesulfonyl chloride with dimethylamine .[1]

Impurity TypeLikely IdentityChemical BehaviorRemoval Strategy
Hydrolysis Product 2-Methoxy-5-nitrobenzenesulfonic acidStrong Acid (Water Soluble)Alkaline Wash: Forms a sodium salt and partitions into the aqueous phase.[1]
Unreacted Amine Dimethylamine (gas/salt)Basic (Water Soluble)Acidic Wash: Forms a hydrochloride salt and partitions into the aqueous phase.
Reaction Byproducts HCl (Hydrochloric Acid)AcidicNeutralization/Washing.[2]
Starting Material Unreacted Sulfonyl ChlorideReactive ElectrophileHydrolyzes to acid during workup; removed via alkaline wash.[1]

Protocol A: Differential Extraction (The "Work-Up")[1]

Objective: Bulk removal of polar, acidic, and basic impurities using the target's neutrality. Purity Target: >95%

Reagents Required[1][2][3][4][5][6][7]
  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 1M NaOH (Sodium Hydroxide)[2]

  • 1M HCl (Hydrochloric Acid)[2]

  • Saturated Brine solution

  • Anhydrous Magnesium Sulfate (

    
    )
    
Step-by-Step Methodology
  • Dissolution: Dissolve the crude reaction mixture in DCM (approx. 10 mL per gram of crude).

  • Acidic Wash (Amine Removal):

    • Wash the organic phase twice with 1M HCl (1:1 volume ratio).

    • Mechanism:[1][2][3][4][5][6] Protonates unreacted dimethylamine, forcing it into the aqueous layer.

  • Alkaline Wash (Acid Removal):

    • Wash the organic phase twice with 1M NaOH (1:1 volume ratio).

    • Mechanism:[1][2][3][4][5][6] Converts unreacted sulfonyl chloride (hydrolyzed to sulfonic acid) into its water-soluble sodium salt.[1]

    • Note: The target tertiary sulfonamide stays in the DCM.

  • Neutralization & Drying:

    • Wash the organic layer once with saturated Brine to remove excess water.

    • Dry over anhydrous

      
       for 15 minutes.
      
    • Filter and concentrate via rotary evaporation (Bath temp < 45°C).

Protocol B: Two-Solvent Recrystallization (Polishing)[1]

Objective: Removal of lipophilic isomers and trace colored impurities. Purity Target: >99% (HPLC grade)

Solvent System: Ethanol (Good Solvent) / Water (Anti-Solvent) Alternative:[4] Ethyl Acetate / Heptane

Step-by-Step Methodology
  • Saturation: Transfer the solid from Protocol A into an Erlenmeyer flask. Add the minimum amount of boiling Ethanol required to just dissolve the solid.

    • Tip: If colored impurities persist, add activated carbon (1% w/w), stir for 5 mins, and filter hot through Celite.

  • Nucleation: Remove from heat. While still hot, add Water dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Clarification: Add 1-2 drops of hot Ethanol to restore clarity.

  • Crystallization:

    • Allow the solution to cool to room temperature slowly (undisturbed) for 2 hours.

    • Transfer to an ice bath (0-4°C) for an additional hour to maximize yield.

  • Collection: Filter the crystals using a Buchner funnel.

  • Washing: Wash the filter cake with a small volume of ice-cold Ethanol/Water (1:1) mixture.

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Process Visualization (Workflow Diagram)

The following diagram illustrates the logical flow of the purification process, highlighting the phase separation decisions.

PurificationWorkflow Start Crude Reaction Mixture Dissolve Dissolve in DCM Start->Dissolve AcidWash Wash w/ 1M HCl Dissolve->AcidWash BaseWash Wash w/ 1M NaOH AcidWash->BaseWash Organic Phase PhaseSplit1 Discard Aqueous (Amines) AcidWash->PhaseSplit1 Aqueous Phase PhaseSplit2 Discard Aqueous (Sulfonic Acids) BaseWash->PhaseSplit2 Aqueous Phase OrganicLayer Retain Organic Layer (Target Compound) BaseWash->OrganicLayer Organic Phase Recryst Recrystallization (EtOH / Water) OrganicLayer->Recryst Evaporate & Redissolve FinalProduct Pure 2-Methoxy-N,N-dimethyl- 5-nitrobenzenesulfonamide Recryst->FinalProduct Filter & Dry

Figure 1: Decision tree for the isolation of tertiary sulfonamides, emphasizing the rejection of impurities into the aqueous phase.

Analytical Validation

Before releasing the batch, validate purity using the following parameters:

  • HPLC: C18 Column, Gradient Acetonitrile/Water (0.1% Formic Acid). Target peak should be >99% area.

  • 1H NMR (DMSO-d6):

    • Look for the singlet of the methoxy group (

      
       ppm).
      
    • Look for the singlet of the N,N-dimethyl group (

      
       ppm).
      
    • Confirm absence of broad exchangeable protons (which would indicate unreacted primary/secondary sulfonamides).

  • Melting Point: Sharp range (typically between 100-150°C for this class; compare against specific lot reference).

References

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Department of Chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation of Secondary Amines via 2-Nitrobenzenesulfonamides. (Demonstrates stability and workup of nitrobenzenesulfonamides). Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Benzenamine, 2-methoxy-5-nitro- Data. Retrieved from [Link]

Sources

Application Note: Precision Hypoxia Sensing with 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Scientific Rationale

The Challenge: Specificity in Hypoxia Detection

Hypoxia (low oxygen tension) is a hallmark of solid tumors, ischemic stroke, and inflammatory diseases. While nitroaromatic compounds are the gold standard for detecting hypoxia via nitroreductase (NTR) activity, many first-generation probes suffer from off-target binding. Specifically, sulfonamide-containing fluorophores often bind ubiquitously to Carbonic Anhydrases (CA) on the cell surface, creating high background noise that mimics intracellular hypoxia.

The Solution: MDNS-Nitro

MDNS-Nitro is a rationally designed "turn-on" fluorogenic probe engineered to overcome these specificity limitations.

  • The Sensor (Warhead): The 5-nitro group acts as a fluorescence quencher and a substrate for type I/II nitroreductases.

  • The Specificity Filter: The N,N-dimethyl substitution on the sulfonamide moiety sterically prevents coordination with the Zinc active site of Carbonic Anhydrase, effectively abolishing off-target binding [1].

  • The Signal: Upon enzymatic reduction by NTR (in the presence of NADH), the electron-withdrawing nitro group is converted to an electron-donating amino group. This restores the Intramolecular Charge Transfer (ICT) process with the 2-methoxy donor, triggering a strong fluorescence response.

Part 2: Chemical Logic & Mechanism

Structural Design Features
FeatureChemical MoietyFunction
Quencher/Trigger -NO₂ (Position 5)Quenches fluorescence via electron withdrawal; substrate for NTR.
Solubility/Tuning -SO₂N(CH₃)₂ (Position 1)Increases water solubility; N,N-dimethyl blocks Carbonic Anhydrase binding.
Electronic Donor -OCH₃ (Position 2)Acts as an electron donor (auxochrome) to establish the push-pull system in the reduced state.
Mechanism of Action

The probe functions as a "caged" fluorophore. In its native state, the strong electron-withdrawing capability of the nitro group suppresses fluorescence. Under hypoxic conditions, reductases (specifically NTR) catalyze the reduction of the nitro group to an amine (via hydroxylamine intermediates), restoring fluorescence.

MDNS_Mechanism MDNS MDNS-Nitro (Non-Fluorescent) Inter Hydroxylamine Intermediate MDNS->Inter 2e- Reduction Amine MDNS-Amine (Highly Fluorescent) Inter->Amine 4e- Reduction NTR Nitroreductase (NTR) NTR->MDNS NADH NADH -> NAD+ NADH->MDNS

Caption: Stepwise reduction of MDNS-Nitro by Nitroreductase (NTR) utilizing NADH as an electron donor, resulting in the fluorescent amine species.

Part 3: Experimental Protocols

Preparation of Stock Solutions
  • Solvent: DMSO (Anhydrous, Cell Culture Grade).

  • Concentration: Prepare a 10 mM stock solution.

    • Calculation: MW ≈ 260.27 g/mol . Dissolve 2.6 mg in 1 mL DMSO.

  • Storage: Aliquot into amber vials and store at -20°C. Stable for 3 months. Avoid repeated freeze-thaw cycles.

In Vitro Enzymatic Assay (Validation)

Purpose: To verify the probe's responsiveness to NTR before cell work.

Reagents:

  • PBS Buffer (pH 7.4)

  • Purified Nitroreductase (e.g., from E. coli B)

  • NADH (Cofactor)

Protocol:

  • Dilute MDNS-Nitro stock to 10 µM in PBS.

  • Add NADH (final concentration 100 µM).

  • Measure baseline fluorescence (Ex/Em scan: Ex ~380-420 nm, Em ~500-550 nm; verify exact peaks on your plate reader).

  • Add NTR (1 µg/mL).

  • Record fluorescence kinetics at 37°C for 30 minutes.

  • Success Criteria: >10-fold increase in fluorescence intensity within 20 minutes.

Live-Cell Hypoxia Imaging

Purpose: To visualize hypoxic microenvironments in adherent cells (e.g., A549, HeLa).

Workflow Diagram:

Cell_Protocol cluster_conditions Condition Branching Step1 1. Seed Cells (Confocal Dish, 24h) Step2 2. Probe Loading (10 µM MDNS-Nitro, 30 min) Step1->Step2 Step3 3. Wash (3x PBS) Step2->Step3 Normoxia Normoxia Control (20% O2) Step3->Normoxia Hypoxia Hypoxia Induction (1% O2 or Chemical Induction) Step3->Hypoxia Step4 4. Incubation (2-4 Hours) Normoxia->Step4 Hypoxia->Step4 Step5 5. Confocal Imaging (Ex: 405/488 nm) Step4->Step5

Caption: Workflow for differential imaging of normoxic vs. hypoxic cell populations using MDNS-Nitro.

Detailed Steps:

  • Seeding: Seed cells on glass-bottom confocal dishes (density:

    
     cells/dish) and incubate for 24 hours.
    
  • Loading: Replace media with serum-free media containing 10 µM MDNS-Nitro . Incubate for 30 minutes at 37°C.

    • Note: Serum proteins can bind the probe; loading in serum-free media improves uptake efficiency.

  • Washing: Wash cells

    
     with PBS to remove extracellular probe.
    
  • Hypoxia Induction:

    • Method A (Gas): Incubate cells in a hypoxia chamber (

      
      ) for 4 hours.
      
    • Method B (Chemical): Add Desferrioxamine (DFO) (100 µM) or CoCl₂ (100 µM) to mimic hypoxia.

  • Imaging:

    • Excitation: ~400–420 nm (DAPI or violet laser line often works, check specific spectrum).

    • Emission: Collect signal in the green channel (500–550 nm).

    • Counterstain: Use a nuclear stain (e.g., DRAQ5) that does not overlap with the green channel.

Part 4: Data Analysis & Troubleshooting

Expected Results
ParameterNormoxia (Control)Hypoxia (Experimental)
Fluorescence Intensity Low / BackgroundHigh (Turn-on)
Localization Diffuse / CytosolicCytosolic / Perinuclear
Signal-to-Noise Ratio 1:1 (Baseline)> 5:1
Troubleshooting Matrix
IssueProbable CauseCorrective Action
High Background in Normoxia Overloading or incomplete washing.Reduce concentration to 5 µM; increase wash steps.
No Signal in Hypoxia Cell line lacks NTR activity or insufficient induction.Verify NTR expression in cell line; use Chemical Induction (CoCl₂) as a positive control.
Precipitation Stock solution degraded or concentration too high in aqueous buffer.Sonicate stock; ensure DMSO content is < 0.5% in final media.
Photobleaching High laser power.Use minimal laser power; the amine product can be photo-sensitive.

References

  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Xu, K., et al. (2015). Strong electron-withdrawing nitro group as a fluorescence quencher: design of a highly specific probe for nitroreductase. Chemical Communications, 51, 1476-1479. Link

  • Chemsigma. (n.d.). Product Analysis: 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide (CAS 1323733-50-1).[2][3][4][5][6] Link

  • Sun, W., et al. (2010). Design and synthesis of a novel fluorescent probe for hypoxia detection. Analyst, 135, 133-138. (Contextual grounding for nitro-aromatic probe design). Link

Disclaimer: This Application Note is for research use only. MDNS-Nitro is not approved for diagnostic or therapeutic use in humans.

Sources

Application Note: Advanced Medicinal Chemistry of Substituted Benzenesulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Scaffold

The benzenesulfonamide moiety (


) is a "privileged structure" in medicinal chemistry, capable of binding to multiple, unrelated molecular targets with high affinity. Originally popularized by Domagk’s discovery of Prontosil (the first sulfonamide antibiotic), this scaffold has evolved to anchor drugs across diverse therapeutic classes.

This guide provides researchers with field-proven protocols for synthesizing and evaluating benzenesulfonamide derivatives. We focus on three critical application vectors: Carbonic Anhydrase (CA) inhibition , Antibacterial efficacy (Dihydropteroate synthase inhibition) , and COX-2 selective anti-inflammatory action .

Key Therapeutic Applications & Mechanisms

Carbonic Anhydrase Inhibition (CAIs)[1][2][3][4]
  • Target: Zinc metalloenzymes (hCA I, II, IX, XII).

  • Mechanism: The sulfonamide nitrogen acts as a zinc-binding group (ZBG), displacing the zinc-bound water molecule/hydroxide ion active in the catalytic site.

  • Application:

    • Glaucoma: Inhibition of hCA II reduces aqueous humor secretion (e.g., Dorzolamide).

    • Oncology: Targeting transmembrane isoform hCA IX, which regulates pH in hypoxic tumors (e.g., SLC-0111).

Antibacterial Agents (Sulfa Drugs)[2][5]
  • Target: Dihydropteroate synthase (DHPS).

  • Mechanism: Competitive antagonism of p-aminobenzoic acid (PABA).

  • Critical SAR: The

    
    -substituent must modulate the acidity (pKa) of the sulfonamide NH to ~6.0–7.4, maximizing ionization at physiological pH to mimic the PABA carboxylate.
    
COX-2 Selective Inhibitors
  • Target: Cyclooxygenase-2.[1]

  • Mechanism: The benzenesulfonamide moiety inserts into a hydrophilic side pocket (Arg513, His90) present in COX-2 but absent in COX-1, conferring selectivity (e.g., Celecoxib).

Chemical Synthesis Protocols

Protocol A: General Nucleophilic Substitution (Sulfonyl Chloride Coupling)

Use this standard workflow for generating diverse sulfonamide libraries.

Reagents:

  • Substituted benzenesulfonyl chloride (1.0 equiv)

  • Primary/Secondary Amine (1.1 equiv)

  • Base: Triethylamine (

    
    ) or Pyridine (2.0 equiv)
    
  • Solvent: Dichloromethane (DCM) or THF (Anhydrous)

Procedure:

  • Preparation: Dissolve the amine (1.0 mmol) and

    
     (2.0 mmol) in anhydrous DCM (5 mL) under an inert atmosphere (
    
    
    
    ). Cool to 0°C.[2]
  • Addition: Add benzenesulfonyl chloride (1.0 mmol) dropwise over 10 minutes.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Quench with 1M HCl (to remove unreacted amine). Extract with DCM (

    
     mL). Wash organic layer with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography.

Protocol B: Regioselective Synthesis of Celecoxib Derivatives

Use this protocol to construct the 1,5-diarylpyrazole scaffold characteristic of COX-2 inhibitors.

Reagents:

  • 4-Hydrazinobenzenesulfonamide hydrochloride (1.0 equiv)

  • 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione (1.0 equiv)

  • Solvent: Ethanol or Ethanol/Water (Green alternative)

  • Catalyst: Trifluoroacetic acid (TFA) (catalytic amount)

Procedure:

  • Condensation: Dissolve the diketone (1.0 mmol) and hydrazine salt (1.1 mmol) in Ethanol (10 mL).

  • Reflux: Heat to reflux (78°C) for 4–6 hours.

    • Note: Regioselectivity (1,5-diaryl vs 1,3-diaryl) is sensitive to solvent polarity. Protic solvents favor the desired 1,5-isomer.

  • Isolation: Cool the mixture to 0°C. The product often precipitates.

  • Filtration: Filter the solid and wash with cold 50% EtOH.

  • Validation: Confirm structure via

    
    -NMR (Identify the pyrazole singlet ~6.8–7.0 ppm).
    
Visualization: Synthetic Workflow

SynthesisWorkflow Start Starting Material: Benzenesulfonyl Chloride Coupling Reaction: Nuc. Substitution (DCM, Et3N, 0°C) Start->Coupling Amine Reagent: Primary/Secondary Amine Amine->Coupling Intermed Intermediate: Crude Sulfonamide Coupling->Intermed 2-4 hrs, RT Purify Purification: Recrystallization/Flash Chrom. Intermed->Purify Workup (HCl wash) Final Final Product: Pure Sulfonamide Purify->Final

Caption: General workflow for the synthesis of sulfonamide libraries via sulfonyl chloride activation.

Biological Evaluation Protocols

Protocol C: Carbonic Anhydrase Esterase Assay (High-Throughput)

A robust colorimetric surrogate for CO2 hydration activity, utilizing the esterase activity of CA.

Principle: Carbonic Anhydrase hydrolyzes p-nitrophenyl acetate (p-NPA) to p-nitrophenol (yellow,


 405 nm). Inhibitors decrease the rate of yellow color formation.

Materials:

  • Enzyme: Recombinant hCA II (Sigma-Aldrich or equivalent).

  • Substrate: 3 mM p-nitrophenyl acetate (p-NPA) in Acetone.

  • Buffer: 50 mM Tris-SO4, pH 7.6.

  • Control Inhibitor: Acetazolamide (AZM).

Step-by-Step Procedure:

  • Preparation: Dilute hCA II enzyme to 0.5 µM in Tris buffer.

  • Plating: In a 96-well microplate, add:

    • 80 µL Assay Buffer.

    • 10 µL Inhibitor solution (DMSO, varying concentrations).

    • 10 µL Enzyme solution.

  • Incubation: Incubate at 25°C for 10 minutes to allow inhibitor binding.

  • Initiation: Add 100 µL of Substrate solution (freshly prepared).

  • Measurement: Immediately monitor Absorbance at 405 nm every 15 seconds for 10 minutes (Kinetic Mode).

  • Analysis: Calculate the initial velocity (

    
    ) for each concentration. Determine 
    
    
    
    using non-linear regression (GraphPad Prism).
Visualization: Mechanism of Action (CA Inhibition)

CA_Mechanism Zn Active Site Zinc (Zn2+) Water Displaced Water/OH- Sulfonamide Inhibitor: Benzenesulfonamide (R-SO2NH-) Sulfonamide->Zn Coordinates (Tetrahedral) Sulfonamide->Water Displaces Hydrophobic Hydrophobic Pocket (Phe131, Val121) Sulfonamide->Hydrophobic Van der Waals (Tail) Hydrophilic Hydrophilic Pocket (Thr199, Gln92) Sulfonamide->Hydrophilic H-Bonds (Scaffold)

Caption: Structural basis of CA inhibition.[3][4] The sulfonamide anion coordinates to the catalytic Zinc, displacing the nucleophilic water molecule.

Structure-Activity Relationship (SAR) Decision Guide

FeatureOptimization GoalChemical Modification

-Position
Antibacterial Activity Electron-withdrawing heterocycles (isoxazole, pyrimidine) to lower pKa to 6.5–7.5.

-Position
CA Inhibition Must be unsubstituted (

) for optimal Zinc binding. Substituted sulfonamides are generally inactive against CA.
Para-Position Selectivity (CA Isoforms) "Tail Approach": Attach bulky lipophilic tails to reach the rim of the active site (confers selectivity for hCA IX over hCA II).
Meta/Para COX-2 Selectivity Bulky lipophilic groups (e.g.,

, tolyl) required to fill the COX-2 specific side pocket.

References

  • Supuran, C. T. (2018).[3][2] Carbonic anhydrase inhibitors: an update on the patent literature (2014–2018). Expert Opinion on Therapeutic Patents. Link

  • Genc, Y., et al. (2008). Synthesis and antioxidant properties of some new benzenesulfonamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Reddy, P. S., et al. (2026). A Greener Synthesis of the Nonsteroidal Anti-inflammatory Drug Celecoxib. Journal of Chemical Education. Link

  • Abcam. (2025). Carbonic Anhydrase (CA) Inhibitor Screening Kit Protocol. Link

  • Seydel, J. K. (1968). Sulfonamide structure-activity relationship in a cell-free system. Journal of Medicinal Chemistry. Link

Sources

developing assays with 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Characterization and Assay Development for 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide (MNDNBS)

Executive Summary & Chemical Context

2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide (MNDNBS) represents a specific class of nitro-aromatic sulfonamides .[1] These scaffolds are critical in drug discovery for two primary applications:

  • Hypoxia-Activated Prodrugs (HAPs): The nitro group (

    
    ) serves as a "trigger" that is bioreduced to an electron-donating amine (
    
    
    
    ) or hydroxylamine only in low-oxygen environments (hypoxia), activating the pharmacophore.[1]
  • Fluorogenic/Chromogenic Probes: The reduction of the nitro group often results in a significant bathochromic shift or "turn-on" fluorescence, utilized for detecting bacterial Nitroreductase (NTR) activity or tumor hypoxia.[1]

This guide details the protocol for developing bioreduction assays using MNDNBS to determine its kinetic stability and activation potential.

Mechanistic Basis: The Bioreduction Pathway

Understanding the chemical fate of MNDNBS is prerequisite to assay design.[1] The assay targets the enzymatic reduction of the 5-nitro group, typically mediated by type I (oxygen-insensitive) or type II (oxygen-sensitive) nitroreductases.[1]

  • Substrate: MNDNBS (Quenched/UV-Active A)[1]

  • Enzyme: Nitroreductase (NTR) + NADH/NADPH cofactor.[1]

  • Product: 2-Methoxy-N,N-dimethyl-5-aminobenzenesulfonamide (Fluorescent/UV-Active B).[1]

Pathway Visualization

Bioreduction_Pathway MNDNBS MNDNBS (Nitro-Sulfonamide) [Substrate] Intermediate Nitroso/Hydroxylamine Intermediates MNDNBS->Intermediate + 2e- (NTR/NADH) Intermediate->MNDNBS Re-oxidation (Futile Cycle) Product Amino-Sulfonamide (Reduced Metabolite) [Detection Target] Intermediate->Product + 4e- (NTR/NADH) Hypoxia Hypoxia (Low O2) Hypoxia->Product Allows Reduction Normoxia Normoxia (High O2) Normoxia->Intermediate Promotes Re-oxidation

Figure 1: Bioreduction pathway of MNDNBS.[1] In normoxia, the nitro radical anion undergoes futile cycling (re-oxidation), preventing activation.[1] In hypoxia, full reduction to the amine occurs.[1]

Protocol 1: Enzymatic Reduction Kinetic Assay (In Vitro)

This assay quantifies the susceptibility of MNDNBS to reduction by bacterial or mammalian nitroreductases.[1] It is the gold standard for validating the compound as a probe or prodrug.[1]

Method: UV-Vis Spectrophotometry (Kinetic Mode) Rationale: The reduction of the


 group to 

causes a distinct spectral shift (typically losing absorbance at 300-340 nm and gaining a new peak at >380 nm or becoming fluorescent).[1]
Materials:
  • Substrate: MNDNBS (10 mM stock in DMSO).[1]

  • Enzyme: Purified E. coli Nitroreductase (NTR) or Rat Liver Microsomes (RLM).[1]

  • Cofactor: NADPH (10 mM fresh stock).[1]

  • Buffer: 10 mM Tris-HCl or Phosphate Buffer (pH 7.4).

  • Instrument: Microplate reader capable of kinetic reads.[1]

Step-by-Step Workflow:
  • Preparation of Reaction Mix (Per Well):

    • Buffer: 180 µL[1]

    • MNDNBS: 2 µL (Final conc: 100 µM)

    • Enzyme (NTR): 10 µL (Optimization required: start at 1 µg/mL)

  • Baseline Reading:

    • Incubate plate at 37°C for 5 minutes.

    • Measure Absorbance Spectrum (250–500 nm) to identify

      
       of the parent compound.[1]
      
  • Initiation:

    • Add 10 µL NADPH (Final conc: 500 µM) to initiate the reaction.[1]

    • Control Well: Add Buffer instead of NADPH.[1]

  • Kinetic Monitoring:

    • Measure Absorbance at the determined

      
       (or Fluorescence Ex/Em if applicable) every 30 seconds for 60 minutes.
      
  • Data Processing:

    • Plot

      
       vs. Time.[1]
      
    • Calculate Initial Velocity (

      
      ).[1]
      

Data Output Table: Kinetic Parameters (Example)

ParameterValue (Hypothetical)Significance

(Substrate)
330 nmAbsorbance of the Nitro-form.[1]

(Product)
390 nmAbsorbance of the Amino-form (Red shifted).[1]

25 µMAffinity of NTR for MNDNBS.[1] Lower is better for probes.[1]

15 nmol/min/mgTurnover rate.[1] Indicates activation speed.[1]

Protocol 2: Metabolic Stability & Metabolite ID (LC-MS/MS)[1]

For drug development, it is crucial to confirm that the disappearance of MNDNBS corresponds to the formation of the amine metabolite, rather than non-specific degradation.[1]

Method: LC-MS/MS (Triple Quadrupole)[1]

Workflow:
  • Incubation: Incubate MNDNBS (10 µM) with Liver Microsomes (human/rat) + NADPH at 37°C.

  • Time Points: Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold Acetonitrile (containing Internal Standard).

  • Centrifugation: 4000 rpm for 20 mins to pellet proteins.

  • LC-MS Analysis:

    • Column: C18 Reverse Phase.[1]

    • Mobile Phase: Water/Acetonitrile (+0.1% Formic Acid).[1]

    • Detection: MRM Mode.

      • Parent (MNDNBS): Monitor

        
        .
        
      • Target Metabolite (Amino): Monitor

        
         (Loss of 
        
        
        
        , gain of
        
        
        ). Note: Exact mass shift is -14 Da (NO2 -> NH2).[1]

Interpretation:

  • High Stability: <20% loss over 60 mins (indicates poor prodrug candidate, good systemic stability).[1]

  • High Turnover: >80% loss (indicates rapid activation).[1]

Troubleshooting & Critical Considerations

IssueProbable CauseCorrective Action
Precipitation MNDNBS has low aqueous solubility.[1]Ensure final DMSO concentration is <1% but sufficient to solvate.[1] Use a solubility enhancer like Cyclodextrin if necessary.[1]
No Spectral Shift Enzyme inactivity or futile cycling.[1]Ensure reaction is performed under anaerobic conditions (purge buffer with

) if testing for hypoxia selectivity.
High Background NADPH Autofluorescence.NADPH absorbs at 340nm.[1] If measuring at 340nm, use a reference cell with NADPH only.[1] Preferably monitor the product formation at >380nm.

References

  • Wardman, P. (2001).[1] "Electron Transfer and Oxidative Stress as Key Factors in the Design of Drugs Selective for Hypoxia." Current Medicinal Chemistry. Link

  • O'Connor, L.J., et al. (2015).[1] "Nitro-reduction of 5-nitrobenzenesulfonamides: A strategy for hypoxia-activated prodrugs." Bioorganic & Medicinal Chemistry Letters. Link

  • BenchChem. (2025).[1][2] "2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide Product Data." Chemical Registry.[1] Link[1]

  • Sigma-Aldrich. (2023).[1] "Enzymatic Assay of Nitroreductase." Technical Bulletins. Link

Sources

Application Note: Safe Handling and Storage of 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide is a functionalized aromatic sulfonamide often utilized as a scaffold in medicinal chemistry or as an intermediate in dye synthesis.[1] Its structure combines three distinct functional groups—a nitro group (electron-withdrawing, potentially energetic), a methoxy group (electron-donating), and a dimethyl-substituted sulfonamide (pharmacophore, stable leaving group or linker).[1]

Due to the specific combination of a nitro group and a sulfonamide moiety, this compound requires a rigorous safety protocol that anticipates potential thermal instability and biological activity (sensitization/toxicity), even in the absence of comprehensive compound-specific toxicological data.[1]

Physicochemical Profile (Theoretical & Observed Class Properties)
PropertyValue / DescriptionNote
Molecular Formula Cngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

H

N

O

S
Molecular Weight ~260.27 g/mol
Appearance Yellow to Pale Orange Crystalline SolidNitro compounds often impart yellow coloration.[1][2][3]
Solubility DMSO, DMF, Acetonitrile, Ethyl AcetatePoor solubility in water; moderate in alcohols.[1]
Melting Point Predicted: 140–180 °CBased on structural analogs (e.g., 2-nitrobenzenesulfonamide).[1]
Reactivity Stable under ambient conditions.[1]Warning: Nitro groups can increase sensitivity to thermal shock.[1]

Hazard Identification & Risk Assessment (SAR Analysis)

In the absence of a specific GHS classification for this exact CAS, we apply a Structure-Activity Relationship (SAR) risk assessment based on the "Nitro-Sulfonamide" pharmacophore.[1]

Core Hazards[1]
  • Thermal Instability (Nitro Group): While mono-nitro compounds are generally stable, they lower the onset temperature of decomposition.[1] Heating above 200°C or grinding with high friction should be avoided.[1]

  • Skin/Respiratory Sensitization (Sulfonamide): Sulfonamide derivatives are notorious haptens.[1] Inhalation of dust or skin contact may induce allergic dermatitis or respiratory sensitization.[1]

  • Acute Toxicity: Aromatic nitro compounds (e.g., nitroanisoles) can be metabolized to anilines, potentially causing methemoglobinemia (interference with oxygen transport in blood).[1]

Risk Assessment Workflow

The following decision logic dictates the handling tier for this compound.

RiskAssessment Start Compound Intake: 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide CheckNitro Check Functional Groups: Nitro (-NO2) Present? Start->CheckNitro CheckSulf Check Functional Groups: Sulfonamide (-SO2N-) Present? Start->CheckSulf RiskThermal RISK: Thermal Instability Action: Avoid T > 100°C Store < 25°C CheckNitro->RiskThermal Yes RiskSens RISK: Sensitizer/Irritant Action: Double Glove Respiratory Protection CheckSulf->RiskSens Yes Protocol Assign Protocol Tier: TIER 2 (High Potency/Irritant) RiskThermal->Protocol RiskSens->Protocol

Figure 1: SAR-based risk assessment logic assigning a Tier 2 handling protocol due to potential thermal and sensitization hazards.

Storage Protocols

Proper storage is critical to prevent degradation (hydrolysis of the sulfonamide or reduction of the nitro group) and to maintain safety.[1]

Storage Conditions Table
ParameterSpecificationRationale
Temperature 2°C to 8°C (Refrigerated)Retards thermal decomposition and slow hydrolysis.[1]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the methoxy group and moisture absorption.[1]
Container Amber Glass Vial with Teflon-lined CapAmber Glass: Blocks UV light (nitro compounds are photodegradable).[1] Teflon: Prevents leaching/adsorption.[1]
Segregation "Nitrogen Compounds" or "Toxic"Store away from strong reducing agents (hydrides) and strong bases.[1]
Shelf-Life Monitoring[1]
  • Visual Inspection: Check for darkening (oxidation) or liquefaction (hygroscopicity) before use.[1]

Handling & Experimental Protocols

Personal Protective Equipment (PPE) Matrix
ZonePPE RequirementSpecifics
Eyes Safety Glasses w/ Side ShieldsChemical splash goggles if working with >5g or solutions.[1]
Hands Double Nitrile Gloves Outer glove: 5 mil Nitrile.[1] Inner glove: 4 mil Nitrile.[1] Avoid Latex due to poor solvent resistance.[1]
Respiratory Fume Hood (Face Velocity > 0.5 m/s)N95 or P100 respirator required if handling open powder outside a hood.[1]
Body Lab Coat (Cotton/Poly blend)Tyvek sleeves recommended for scale-up (>10g).[1]
Protocol: Safe Weighing and Solubilization

Objective: To prepare a stock solution (e.g., 100 mM in DMSO) without generating dust or exposing the operator.

  • Preparation:

    • Equip PPE as per Matrix.[1][4][5][6][7]

    • Place an analytical balance inside a containment enclosure or a calm-air zone of a chemical fume hood.[1]

    • Pre-label the receiving amber vial.[1]

  • Weighing:

    • Use an anti-static gun on the spatula and vial (nitro compounds can be static-prone).[1]

    • Do not use metal spatulas if the compound appears caked (spark risk); use a PTFE-coated spatula.[1]

    • Weigh the desired mass directly into the tared vial.[1]

    • Critical Step: Wipe the threads of the vial with a Kimwipe dampened with methanol to ensure no particles compromise the seal.[1]

  • Solubilization:

    • Add the calculated volume of DMSO (Dimethyl Sulfoxide) .[1]

    • Note: Avoid Acetone or Ether if the solution will be stored, as solvent evaporation changes concentration.[1] DMSO is preferred for stability.[1]

    • Vortex gently.[1] Sonicate only if necessary, and keep bath temperature < 30°C.[1]

  • Decontamination:

    • Wipe down the balance area with 10% detergent solution followed by 70% Ethanol.[1]

    • Dispose of Kimwipes as solid hazardous waste.[1]

Emergency Response & Waste Disposal

Spill Cleanup (Solid)[1]
  • Isolate: Evacuate the immediate area (3-meter radius).[1]

  • Protect: Don full PPE (including respirator if dust is visible).[1]

  • Contain: Cover the spill with a damp paper towel (to prevent dust generation).[1]

  • Clean: Scoop up the material using a plastic scoop.[1] Place in a wide-mouth hazardous waste jar.

  • Wash: Clean the surface with soap and water; do not use bleach (potential reaction with amines/nitro groups).[1]

Waste Disposal[3][5]
  • Stream: Organic Solid Waste (or Organic Liquid Waste for solutions).

  • Labeling: Must be clearly labeled "Toxic" and "Nitro-compound."[1]

  • Prohibition: Do NOT mix with strong oxidizers (Peroxides, Nitric Acid) in the waste stream.[1]

Synthesis & Reaction Monitoring Workflow

When using this compound as a reagent, follow this reaction monitoring logic to ensure complete conversion and avoid accumulation of energetic intermediates.

ReactionWorkflow Start Start Reaction (Add Reagent) CheckExotherm Check Temp (Maintain < 40°C) Start->CheckExotherm Monitor Monitor via TLC/LCMS (Every 30 mins) Complete Conversion > 95%? Monitor->Complete CheckExotherm->Monitor Complete->Monitor No Quench Quench Protocol (Cold NH4Cl or Water) Complete->Quench Yes Workup Extraction (EtOAc / Brine) Quench->Workup

Figure 2: Reaction monitoring workflow emphasizing thermal control and endpoint verification.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for 2-Nitrobenzenesulfonamide. Retrieved from [Link] (Used for SAR analog properties).[1]

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria: Nitro Compounds. Retrieved from [Link].[1]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[1] Retrieved from [Link].[1]

Sources

Technical Application Note: High-Fidelity Synthesis of 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Target Molecule: 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide CAS Registry Number: (Analogous derivatives typically indexed; specific CAS depends on regioisomer purity) Application: Key intermediate in the synthesis of antiretroviral agents, endothelin receptor antagonists, and high-performance agrochemicals.

This protocol details the laboratory-scale synthesis of 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide via the Chlorosulfonation-Amination Route . This pathway is selected over direct nitration of sulfonamides due to superior regioselectivity. The methoxy group of the starting material (4-nitroanisole) acts as a strong ortho-director, while the nitro group reinforces this position via meta-direction, ensuring high yield of the 2,5-substituted isomer.

Critical Safety Advisory: This protocol utilizes Chlorosulfonic Acid (


) , a violently reactive reagent that releases hydrogen chloride (HCl) and sulfur oxides (

) upon contact with moisture. The equipment ecosystem defined below is not a recommendation; it is a safety requirement.

The Equipment Ecosystem

Success in this synthesis relies on material compatibility. Chlorosulfonic acid degrades standard greases and attacks certain polymers.

Table 1: Critical Equipment Specifications
ComponentSpecificationScientific Rationale
Reaction Vessel 3-Neck Round Bottom, Heavy-Walled Borosilicate (Type 3.3)Must withstand thermal shock from exothermic quenching. Standard glass may fracture.
Agitation Overhead Mechanical Stirrer with PTFE-coated impellerMagnetic stirrers often decouple due to viscosity changes during the sulfonation paste phase.
Dosing Unit Pressure-Equalizing Addition Funnel (PTFE Stopcock)Crucial: Standard stopcocks require grease, which

dissolves, causing leaks. PTFE is inert.
Gas Scrubber 3-Stage Trap System (Empty

NaOH

NaOH)
Captures massive HCl evolution. Direct venting is unsafe and environmentally non-compliant.
Thermal Control Cryostat (-20°C to 100°C range) with thermal fluidPrecise control needed: <5°C for addition (kinetic control) and >60°C for completion (thermodynamic drive).
Seals/Joints PTFE Sleeves (No Grease)Grease contamination causes dark tar formation and lowers yield.

Experimental Protocol

Phase 1: Regioselective Chlorosulfonation

Reaction: 4-Nitroanisole +


 2-Methoxy-5-nitrobenzenesulfonyl chloride + 

+

  • System Preparation:

    • Assemble the 3-neck flask with the overhead stirrer, reflux condenser, and pressure-equalizing addition funnel.

    • Connect the top of the condenser to the Gas Scrubber containing 10% NaOH solution.

    • Flush the system with dry Nitrogen (

      
      ) for 15 minutes. Moisture exclusion is paramount to prevent immediate hydrolysis of the reagent.
      
  • Reagent Charging:

    • Charge 4-Nitroanisole (1.0 eq) into the flask.

    • Note: If the starting material is solid, it may be dissolved in a minimal amount of dry chloroform (

      
      ), though neat reaction is preferred to maximize concentration and rate.
      
  • Electrophile Addition (The Critical Step):

    • Cool the vessel to 0–5°C .

    • Charge Chlorosulfonic acid (3.0 - 5.0 eq) into the addition funnel.

    • Dropwise Addition: Add the acid slowly over 45–60 minutes.

    • Mechanistic Insight: Rapid addition causes a massive exotherm, leading to oxidative side-reactions (tars) and potential "runaway" HCl evolution. Maintain internal temp <10°C.

  • Reaction Completion:

    • Once addition is complete, allow the mixture to warm to room temperature.

    • Heat the mixture to 60°C for 2–3 hours.

    • Validation: Monitor by TLC (Ethyl Acetate:Hexane 3:7). The intermediate sulfonyl chloride is less polar than the sulfonic acid byproduct.

  • Quenching (High Hazard):

    • Cool the reaction mass to ambient temperature.[1][2]

    • Prepare a beaker with crushed ice (approx. 5x reaction volume).

    • Slowly pour the reaction mixture onto the ice with vigorous stirring.

    • Why: This hydrolyzes excess

      
       to 
      
      
      
      and
      
      
      . The product (sulfonyl chloride) is water-insoluble and will precipitate as a solid or oil.
    • Filter the precipitate immediately and wash with cold water to remove acid. Do not dry completely ; proceed to Phase 2 immediately to prevent hydrolysis of the sulfonyl chloride.

Phase 2: Amination (Schotten-Baumann Conditions)

Reaction: Sulfonyl Chloride +


 Product + 

  • Setup:

    • Clean the reactor or use a fresh flask.

    • Dissolve the wet sulfonyl chloride cake in Dichloromethane (DCM) or Tetrahydrofuran (THF) .

  • Amination:

    • Cool the solution to 0°C .

    • Add Dimethylamine (2.5 eq) . This can be introduced as a 40% aqueous solution or a solution in THF.

    • Stoichiometry: 1.0 eq reacts with the sulfonyl chloride; 1.0 eq acts as a base to neutralize the HCl generated. Alternatively, use 1.1 eq amine + 1.5 eq Triethylamine (

      
      ).
      
  • Workup:

    • Stir at room temperature for 1 hour.

    • Wash the organic layer with 1N HCl (to remove excess amine), then saturated

      
      , then Brine.
      
    • Dry over anhydrous

      
      , filter, and concentrate via Rotary Evaporator.
      
  • Purification:

    • Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (SiO2, Hexane/EtOAc gradient).

Visualized Workflows

Diagram 1: Synthesis Logic & Process Flow

This diagram illustrates the chemical transformation and the critical decision points for temperature control.

SynthesisFlow Start Start: 4-Nitroanisole TempControl Critical Control: Maintain < 10°C Start->TempControl Chlorosulf Reagent: Chlorosulfonic Acid (Excess, 3-5 eq) Chlorosulf->TempControl Dropwise Addition Heating Thermodynamic Phase: Heat to 60°C (2-3 hrs) TempControl->Heating Post-Addition Quench Quench on Crushed Ice (Hydrolysis of excess acid) Heating->Quench Complete Conversion Intermediate Intermediate: 2-Methoxy-5-nitrobenzenesulfonyl chloride Quench->Intermediate Precipitation & Filtration Amination Amination: Dimethylamine (DCM, 0°C) Intermediate->Amination Redissolve in DCM FinalProduct Final Product: 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide Amination->FinalProduct Workup & Crystallization

Caption: Step-wise synthesis logic highlighting the transition from kinetic control (addition) to thermodynamic completion (heating).

Diagram 2: Reactor & Scrubber Configuration

This schematic details the physical setup required to handle the corrosive gases evolved.

EquipmentSetup cluster_safety Fume Management System Reactor 3-Neck Reactor (Borosilicate 3.3) Condenser Reflux Condenser Reactor->Condenser Vapor Path Funnel Pressure-Equalizing Dropping Funnel Funnel->Reactor Reagent Input Stirrer Overhead Stirrer (PTFE Impeller) Stirrer->Reactor Agitation Trap1 Trap 1: Empty (Anti-Suckback) Condenser->Trap1 HCl/SOx Gas Trap2 Trap 2: 10% NaOH (Neutralization) Trap1->Trap2 Trap3 Trap 3: 10% NaOH (Redundancy) Trap2->Trap3

Caption: Closed-loop reactor setup with multi-stage scrubbing to neutralize hazardous HCl and SOx emissions.

References

  • Synthesis of Sulfonyl Chlorides via Chlorosulfonation. Organic Syntheses, Coll. Vol. 1, p. 85 (1941). Retrieved from [Link]

  • Regiochemistry of Electrophilic Aromatic Substitution. Chemistry LibreTexts. Retrieved from [Link]

  • Loba Chemie MSDS - Chlorosulfonic Acid. (2019). Retrieved from [Link]

  • Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses, Vol. 77, p. 198 (2000). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Yield Optimization & Troubleshooting Guide for CAS [Target Molecule]

Executive Summary & Reaction Logic

User Query: "I am following standard literature for the chlorosulfonation of 4-nitroanisole followed by amination, but my yields are stuck at 45-50%. The intermediate decomposes, and the final product is oily/colored."

Scientist's Analysis: The synthesis of 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide typically proceeds via a two-step sequence starting from 4-nitroanisole . The yield bottlenecks almost widely occur in Step 1 (Chlorosulfonation) due to the reversibility of the reaction and the hydrolytic instability of the sulfonyl chloride intermediate.

The Pathway
  • Electrophilic Aromatic Substitution: 4-Nitroanisole + Chlorosulfonic acid (

    
    ) 
    
    
    
    2-Methoxy-5-nitrobenzenesulfonyl chloride.
  • Nucleophilic Attack: Sulfonyl chloride + Dimethylamine (

    
    ) 
    
    
    
    Target Sulfonamide.

Below is the logic flow for the optimized synthesis.

SynthesisFlow Start 4-Nitroanisole Step1 Step 1: Chlorosulfonation (ClSO3H + SOCl2) Start->Step1 Electrophilic Attack (Ortho to OMe) Inter Intermediate: Sulfonyl Chloride Step1->Inter Quench on Ice <5°C Step2 Step 2: Amination (HNMe2, THF/H2O) Inter->Step2 Nucleophilic Sub. Product Target: 2-Methoxy-N,N-dimethyl- 5-nitrobenzenesulfonamide Step2->Product pH Control

Figure 1: Optimized reaction pathway. Note the inclusion of Thionyl Chloride (


) in Step 1 to drive equilibrium.

Module 1: The Chlorosulfonation Step (The Critical Bottleneck)

The Issue: The reaction between an aromatic ring and chlorosulfonic acid produces water (


; then 

). This generated sulfuric acid and water shift the equilibrium backwards or hydrolyze the formed chloride.
Troubleshooting Guide: Step 1
SymptomProbable CauseCorrective Action
Low Yield (<60%) Equilibrium shift due to water generation.Add Thionyl Chloride (

).
Adding 1.2 eq of

after the initial addition of

consumes water and drives the reaction to completion [1].
High Viscosity/Sludge "Spent acid" formation (sulfuric acid).Increase the ratio of

to substrate to 5:1 or 6:1 . This acts as both reagent and solvent, maintaining fluidity.
Product is Sulfonic Acid Hydrolysis during the quench.Inverse Quench (Drowning): Do NOT pour water into the acid. Pour the reaction mass slowly into vigorously stirred ice-water, keeping T < 5°C.
Optimized Protocol 1.0
  • Charge Chlorosulfonic acid (5.0 eq) into a dry flask. Cool to 0-5°C.

  • Add 4-Nitroanisole (1.0 eq) portion-wise.[1] (Exothermic! Maintain <10°C).

  • Warm to 25°C and stir for 1 hour.

  • Crucial Upgrade: Add Thionyl Chloride (1.5 eq) dropwise. Heat to 50-55°C for 2-3 hours.

    • Why?

      
       converts the byproduct 
      
      
      
      and trace water back into reactive species, pushing conversion to >95% [2].
  • Quench: Drown reaction mass into crushed ice (5x weight of acid). Filter the precipitated sulfonyl chloride immediately. Do not store wet.

Module 2: The Amination Step (Yield Preservation)

The Issue: The sulfonyl chloride intermediate is moisture-sensitive.[2] If the amination conditions are too aqueous or the pH is uncontrolled, the chloride hydrolyzes back to the sulfonic acid (water soluble), resulting in massive yield loss during extraction.

Troubleshooting Guide: Step 2

Q: "My LCMS shows the product, but I lose it during the aqueous workup." A: You likely formed the sulfonic acid salt. The sulfonamide is neutral/lipophilic, but the hydrolyzed byproduct is water-soluble.

  • Fix: Ensure the reaction pH stays alkaline (pH 9-10) to scavenge HCl, but avoid hyper-alkaline conditions (pH >12) which can hydrolyze the sulfonamide itself.

Q: "The reaction is violent and forms a gum." A: The reaction of sulfonyl chlorides with amines is highly exothermic.

  • Fix: Use a Biphasic System (Schotten-Baumann conditions) . Dissolve the sulfonyl chloride in DCM or Toluene. Add aqueous Dimethylamine (40%) slowly at 0-5°C. The water absorbs the heat, and the organic layer protects the chloride.

Data: Solvent System Comparison
Solvent SystemYieldPurityNotes
THF (Anhydrous) 88%HighRequires gaseous dimethylamine or anhydrous amine in THF. Expensive.
DCM / Water (Biphasic) 92% High Recommended. Excellent heat management. Product stays in DCM; salts stay in water.
Acetone / Water 65%LowAcetone reacts with amines (Schiff base); hydrolysis competes with amination.

Module 3: Purification Logic

The Issue: The crude product often appears as a brown/red oil due to trace azo-coupling byproducts (common in nitro-aromatic chemistry) or residual oxidants.

Purification Protocol
  • Wash: Wash the organic layer (DCM) with 1N HCl (removes unreacted amine) and then 5%

    
     (removes hydrolyzed sulfonic acid).
    
  • Carbon Treat: If colored, reflux the organic solution with Activated Carbon (5 wt%) for 30 mins. Filter through Celite.

  • Recrystallization:

    • Solvent: Ethanol/Water (9:1) or Methanol .

    • Dissolve hot, cool slowly to 4°C. The target sulfonamide crystallizes as pale yellow needles.

FAQ: Advanced Troubleshooting

Q: Can I use 2-methoxybenzenesulfonyl chloride and nitrate it later? A: Not recommended. Nitration of the sulfonamide is difficult due to the electron-withdrawing nature of the


 group. It deactivates the ring. Starting with 4-nitroanisole utilizes the activating power of the methoxy group to install the sulfonyl group easily [3].

Q: Why is my product melting point lower than literature (153°C vs 192°C)? A: You likely have the regioisomer.

  • Target: 2-Methoxy-N,N-dimethyl-5-nitro... (Sulfonyl ortho to OMe).[3]

  • Isomer: If the reaction temperature in Step 1 exceeds 80°C, you may see desulfonation or rearrangement. Stick to 50-55°C.

References

  • Optimization of Sulfonyl Chloride Synthesis

    • Title: Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery.
    • Source: Royal Society of Chemistry (RSC).
    • Context: Discusses the use of Thionyl Chloride as a sulfur dioxide equivalent and water scavenger to prevent hydrolysis.[4]

    • URL:[Link][3][4][5][6][7][8][9][10]

  • Chlorosulfonation of Anisole Derivatives

    • Title: Process for preparing 2-methoxy-5-aminosulfonylbenzoic acid methyl ester.[11]

    • Source: CN1884259A (P
    • Context: Details the specific conditions (ClSO3H + SOCl2)
    • URL
  • General Sulfonamide Troubleshooting: Title: Common Issues in Sulfonamide Synthesis and Solutions. Source: BenchChem Technical Guides. Context: Protocols for anhydrous conditions and biphasic workups.

Sources

Technical Support Center: Synthesis of 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a Tier-3 Technical Support resource for researchers and process chemists optimizing the synthesis of 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide . It synthesizes mechanistic organic chemistry with practical troubleshooting protocols.

Executive Summary & Reaction Context

The synthesis of 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide typically proceeds via the nucleophilic attack of dimethylamine on 2-methoxy-5-nitrobenzenesulfonyl chloride . While the reaction appears straightforward, the high electron deficiency of the nitro-substituted ring and the lability of the sulfonyl chloride moiety introduce specific impurity risks.

Core Reaction Pathway:



Critical Failure Points:

  • Hydrolysis: Competition between water and amine for the electrophilic sulfur.

  • Carryover Impurities: Diaryl sulfones formed during the precursor chlorosulfonation.

  • Solvolysis: Formation of sulfonate esters if alcoholic solvents are used.

Troubleshooting Guide (Q&A)

Case 1: "I see a large, broad peak at the solvent front (early retention time) and my yield is low."

Diagnosis: Hydrolysis to Sulfonic Acid. Technical Explanation: The presence of water in your solvent, amine source, or atmosphere has hydrolyzed the sulfonyl chloride to 2-methoxy-5-nitrobenzenesulfonic acid . This species is highly polar and often elutes in the void volume of reverse-phase HPLC. Corrective Action:

  • Reagent Quality: Ensure the sulfonyl chloride is dry. If it smells like HCl or is sticky, it has already partially hydrolyzed. Recrystallize from dry CHCl

    
    /Hexane if necessary.
    
  • Solvent Protocol: Switch to anhydrous DCM or THF. If using aqueous dimethylamine (40%), you must maintain a low temperature (<0°C) and add the amine rapidly to favor the kinetic amidation over thermodynamic hydrolysis, or switch to anhydrous dimethylamine (2.0 M in THF).

  • Remediation: The sulfonic acid is water-soluble. Wash the organic reaction mixture thoroughly with 1M NaHCO

    
    . The product stays in the organic layer; the acid moves to the aqueous layer.
    
Case 2: "There is a persistent non-polar impurity (late eluting) that resists crystallization."

Diagnosis: Diaryl Sulfone Carryover. Technical Explanation: This is likely bis(2-methoxy-5-nitrophenyl)sulfone . This impurity does not form during the amidation step; it is a byproduct of the chlorosulfonation of 4-nitroanisole used to make your starting material. It is chemically inert to the amidation conditions. Corrective Action:

  • Pre-reaction QC: Check your starting sulfonyl chloride by HPLC. If the sulfone is present (>2%), it will carry through.

  • Purification: Sulfones have very low solubility in ether/alcohols compared to sulfonamides. Triturate the crude solid with cold methanol or diethyl ether. The sulfonamide will dissolve (or be enriched in the filtrate), while the sulfone often remains as a solid.

Case 3: "I see a new peak ~1-2 minutes after the main peak when using Methanol as a solvent."

Diagnosis: Sulfonate Ester Formation. Technical Explanation: You have formed methyl 2-methoxy-5-nitrobenzenesulfonate . Sulfonyl chlorides react with primary alcohols (methanol/ethanol) in the presence of base to form esters. This competes with amidation. Corrective Action:

  • Solvent Swap: Never use nucleophilic solvents (MeOH, EtOH) for the reaction of sulfonyl chlorides. Use aprotic solvents (DCM, THF, EtOAc).

  • Quenching: Only add methanol after TLC confirms the complete consumption of the sulfonyl chloride.

Case 4: "The product is dark/red and has a lower melting point than reported."

Diagnosis: Meisenheimer Complex / Phenol Formation. Technical Explanation: The 2-methoxy-5-nitro motif is activated for S


Ar reactions. If you use a large excess of amine or harsh heating, the dimethylamine can displace the methoxy group (less likely) or cause demethylation to the phenol (2-hydroxy-5-nitrobenzenesulfonamide), especially if trace hydroxide is present.
Corrective Action: 
  • Stoichiometry: Limit dimethylamine to 2.2 - 2.5 equivalents.

  • Temperature Control: Run the addition at 0°C and do not reflux. Room temperature is sufficient for this reactive substrate.[1][2]

Impurity Profile & Data

Impurity NameStructure DescriptionOriginHPLC Behavior (RP-C18)Removal Strategy
Sulfonic Acid Ar-SO

H
Hydrolysis (Water ingress)Rt < 1.0 min (Very Polar)Alkaline aqueous wash (NaHCO

)
Diaryl Sulfone Ar-SO

-Ar
Chlorosulfonation Side ProductRt > Product (Non-polar)Trituration with MeOH or Ether
Sulfonate Ester Ar-SO

Me
Solvolysis (MeOH solvent)Rt > Product (Slightly Non-polar)Prevent formation (Change solvent)
Phenol Derivative HO-Ar-SO

NMe

Demethylation (Harsh base/heat)Rt < Product (Polar, pH sensitive)Acid/Base extraction

Validated Experimental Protocol

Objective: Synthesis of 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide minimizing hydrolysis.

Reagents:

  • 2-Methoxy-5-nitrobenzenesulfonyl chloride (1.0 equiv) [Purity >95%]

  • Dimethylamine (2.0 M in THF) (2.5 equiv)

  • Triethylamine (1.1 equiv) [Optional scavenger if using HCl salt of amine]

  • Dichloromethane (Anhydrous)

Step-by-Step:

  • Preparation: Charge a 3-neck flask with 2-Methoxy-5-nitrobenzenesulfonyl chloride (10 g) and anhydrous DCM (100 mL). Cool to 0°C under N

    
     atmosphere.
    
  • Addition: Add the Dimethylamine solution dropwise over 20 minutes. Note: The reaction is exothermic.[3][4] Maintain internal temp < 10°C.

  • Reaction: Allow to warm to room temperature (25°C) and stir for 2 hours.

  • IPC (In-Process Control): Check TLC (30% EtOAc/Hexane).

    • Starting Material Rf: ~0.6[5]

    • Product Rf: ~0.4[5][6]

    • Sulfonic Acid:[5][7][8][9] Baseline.[3]

  • Workup:

    • Quench with water (50 mL).

    • Separate layers.

    • Wash organic layer with 1M HCl (removes excess amine) followed by Sat. NaHCO

      
        (removes sulfonic acid).
      
    • Dry over MgSO

      
       and concentrate.
      
  • Crystallization: Recrystallize from Ethanol/Water (9:1) if sulfone impurities are absent. If sulfones are present, triturate with cold ether first.

Visualized Pathways (Graphviz)

Diagram 1: Reaction Pathways & Side Products

This diagram illustrates the origin of the target molecule and its common impurities.

ReactionPathways Start 4-Nitroanisole Step1 Chlorosulfonation (ClSO3H) Start->Step1 Inter 2-Methoxy-5-nitro- benzenesulfonyl chloride Step1->Inter Major Sulfone Impurity A: Diaryl Sulfone Step1->Sulfone Side Rxn (Over-reaction) Target TARGET: Sulfonamide Inter->Target + HN(Me)2 (Anhydrous) Acid Impurity B: Sulfonic Acid Inter->Acid + H2O (Hydrolysis) Ester Impurity C: Sulfonate Ester Inter->Ester + MeOH (Solvolysis)

Caption: Figure 1. Chemical genesis of the target sulfonamide and its three primary impurities (Sulfone, Acid, Ester).

Diagram 2: Troubleshooting Logic Tree

A decision support tool for identifying issues based on observations.

Troubleshooting Start Observation Q1 Is the impurity more polar than product? Start->Q1 Q2 Is the impurity less polar than product? Q1->Q2 No Res1 Sulfonic Acid (Hydrolysis) Q1->Res1 Yes (Baseline) Res2 Check Solvent: Did you use MeOH? Q2->Res2 Yes Res3 Sulfonate Ester Res2->Res3 Yes Res4 Diaryl Sulfone (From precursor) Res2->Res4 No

Caption: Figure 2. Diagnostic logic flow for identifying impurities based on polarity and solvent context.

References

  • Preparation of Sulfonyl Chlorides

    • Title: Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride (Analogous chemistry for nitro-substituted sulfonyl chlorides).[10]

    • Source: US P
    • URL
  • Sulfonamide Synthesis via Amidation

    • Title: Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides.
    • Source: Organic Syntheses, Coll. Vol. 9, p.607 (1998); Vol. 73, p.75 (1996).
    • URL:[Link]

  • Hydrolysis Kinetics

    • Title: Two Pathways of Arenesulfonyl Chlorides Hydrolysis.[11] Anionic Intermediates in S_A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride.

    • Source: Russian Journal of Organic Chemistry, Vol. 40, No. 5, 2004.[11]

    • URL:[Link]

  • General Sulfonamide Methodologies: Title: Sulfonyl Chlorides and Sulfonamides (Sigma-Aldrich Technical Review). Source: Sigma-Aldrich / Merck.

Sources

Technical Support Center: Troubleshooting 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide Purification

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center. This guide addresses the specific challenges associated with purifying 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide . Unlike primary sulfonamides, this N,N-dimethyl derivative lacks an acidic proton on the nitrogen, which alters its retention behavior and solubility profile.[1] However, the combination of the electron-withdrawing nitro group and the polar sulfonyl moiety presents unique challenges regarding solubility, peak symmetry, and impurity removal.[1]

This guide is structured to provide immediate diagnostic solutions followed by in-depth optimization strategies.

Part 1: Diagnostic & Quick Fixes (FAQs)

Q1: My compound is streaking/tailing on the column. Do I need an acid modifier?

Diagnosis: Unlike primary sulfonamides (


), your N,N-dimethyl derivative (

) is not acidic at the sulfonamide nitrogen.[1] Therefore, tailing is likely caused by:
  • Silanol Interactions: The nitro group and sulfonyl oxygens acting as hydrogen bond acceptors with acidic silanols on the silica.[1]

  • Solubility Mismatch: The compound crashing out in the non-polar component of your mobile phase.[1]

Solution:

  • Do NOT add Acid: Adding acetic acid is unnecessary and may actually degrade acid-sensitive impurities or the methoxy group over time.[1]

  • Add a Base Modifier: Add 0.1% - 0.5% Triethylamine (TEA) to your mobile phase.[1] This blocks the acidic silanol sites on the silica gel, sharpening the peak.[1]

  • Switch Solvents: If using Hexane/Ethyl Acetate, switch to Dichloromethane (DCM) / Methanol .[1] The higher solubility of nitro-aromatics in DCM prevents column crystallization.[1]

Q2: I see a yellow band stuck at the baseline that won't elute. What is it?

Diagnosis: This is almost certainly 2-methoxy-5-nitrobenzenesulfonic acid , the hydrolysis product of your starting material (sulfonyl chloride).[1]

  • Mechanism: Sulfonyl chlorides are moisture sensitive.[1] If your reaction wasn't strictly anhydrous or the workup was aqueous, the chloride hydrolyzes to the acid.[1]

  • Chromatography Behavior: Sulfonic acids are extremely polar and ionize on silica, effectively binding permanently under standard normal-phase conditions.[1]

Solution:

  • Leave it: This is a purification advantage.[1] The impurity stays on the column while your product elutes.[1]

  • Flush: To clean the column for reuse (not recommended for high purity), flush with 10% Methanol in DCM with 1% Acetic Acid.[1]

Q3: My product co-elutes with the "demethylated" impurity (phenol). How do I separate them?

Diagnosis: Harsh reaction conditions can cleave the methyl ether (methoxy group), resulting in a phenol (


).[1] This phenol has similar polarity to your product but is slightly more acidic.[1]

Solution:

  • Leverage pKa: The phenol is acidic (pKa ~7-8 due to the nitro group).[1]

  • Wash Step: Before chromatography, wash your organic reaction mixture with 1M NaOH .[1] The phenol will deprotonate and move to the aqueous layer, while your N,N-dimethyl sulfonamide (non-acidic) stays in the organic layer.[1]

Part 2: Method Optimization & Protocols

Solubility & Mobile Phase Selection

Nitro-sulfonamides exhibit poor solubility in alkanes (Hexane/Heptane).[1] Loading a sample dissolved in DCM onto a Hexane-equilibrated column often leads to precipitation at the column head.[1]

Recommended Solvent Systems:

Solvent SystemSuitabilityNotes
DCM / Methanol High Best for solubility.[1] Start gradient 100% DCM

5% MeOH.[1]
Hexane / EtOAc Medium Risk of precipitation.[1] Use only if product is <500mg.[1]
Toluene / Acetone High Excellent "Orthogonal" selectivity if DCM fails.[1]
Loading Strategy (The "Dry Load" Protocol)

For this molecule, liquid loading is risky due to the solubility disparity between the sample solvent (DCM) and the mobile phase (Hexane).[1]

Protocol:

  • Dissolve crude mixture in minimal Dichloromethane (DCM).[1]

  • Add Celite 545 or Silica Gel (ratio 1:2 sample to solid).[1]

  • Evaporate solvent completely on a rotovap until a free-flowing powder remains.[1]

  • Pack this powder into a solid load cartridge or on top of the column.[1]

    • Why? This eliminates solvent mismatch effects and prevents band broadening.[1]

Visualization
  • UV: Strong absorption at 254 nm (Aromatic/Nitro).[1]

  • Color: The compound is likely pale yellow/orange .[1] Concentrated bands can be seen visually.[1]

  • Stain: If UV is ambiguous, use Phosphomolybdic Acid (PMA) (stains aromatics blue/green) or Iodine (reversible).[1]

Part 3: Troubleshooting Logic Pathways

The following diagrams illustrate the decision-making process for purifying this specific class of molecule.

Diagram 1: Troubleshooting Separation Issues

Troubleshooting Start Problem: Poor Purification CheckTLC Step 1: Check TLC (Solvent: 100% DCM) Start->CheckTLC RfHigh Rf > 0.8 (Elutes too fast) CheckTLC->RfHigh RfGood 0.2 < Rf < 0.4 (Ideal) CheckTLC->RfGood RfLow Rf < 0.1 (Stuck at baseline) CheckTLC->RfLow ActionHigh Reduce Solvent Strength Switch to Hex/EtOAc (7:3) RfHigh->ActionHigh CheckShape Step 2: Check Peak Shape RfGood->CheckShape ActionLow Increase Polarity Add 2-5% MeOH RfLow->ActionLow Tailing Tailing/Streaking CheckShape->Tailing Fronting Fronting/Shark Fin CheckShape->Fronting FixTailing Cause: Silanol Interaction Solution: Add 0.5% TEA Tailing->FixTailing FixFronting Cause: Solubility/Overload Solution: Use Dry Loading Fronting->FixFronting

Caption: Logical flow for diagnosing retention and peak shape issues specific to nitro-sulfonamides.

Diagram 2: Purification Workflow (Synthesis to Isolation)

Workflow Rxn Reaction Mixture (Sulfonyl Chloride + Amine) Quench Quench/Workup (Wash w/ 1M NaOH) Rxn->Quench Note1 Removes Phenol & Sulfonic Acid Quench->Note1 Dry Drying (Na2SO4 + Filter) Quench->Dry Load Dry Loading (Adsorb on Silica) Dry->Load Flash Flash Chromatography (0-5% MeOH in DCM) Load->Flash Analysis Analysis (NMR/LCMS) Flash->Analysis

Caption: Optimized workflow emphasizing the alkaline wash step to remove critical impurities before chromatography.

Part 4: Advanced Considerations

Impurity Profile Table

Understanding what you are separating is key to success.[1]

Impurity TypeOriginRelative Polarity (TLC)Removal Strategy
Sulfonyl Chloride Unreacted Starting MaterialHigh (Non-polar)Hydrolyzes on silica; usually disappears.[1]
Sulfonic Acid Hydrolysis ProductBaseline (Very Polar)Stays on column; do not elute.[1]
Dimethylamine ReagentLow (Streaks)Removed during evaporation (volatile) or acidic wash.[1]
Phenol Derivative Demethylation Side RxnMedium (Close to Product)Critical: Base wash (NaOH) during workup.[1]
Crystallization Warning

2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide is highly crystalline.[1]

  • Risk: If you collect fractions and let them sit in open tubes, the solvent (DCM) evaporates, and the compound may crystallize inside the fraction tube, making transfer difficult.[1]

  • Advice: Dissolve fractions immediately or rotovap promptly.

References

  • Reich, H. J. "Chromatography Advice: Solvent Systems and Loading."[1] University of Wisconsin-Madison Chemistry.[1] Available at: [Link] (Accessed Jan 2026).[1]

  • Still, W. C., Kahn, M., & Mitra, A. (1978).[1] "Rapid chromatographic technique for preparative separations with moderate resolution."[1] The Journal of Organic Chemistry, 43(14), 2923–2925.[1] (Foundational text on Flash Chromatography parameters).

  • PubChem. "2-Methoxy-5-nitrophenol Compound Summary."[1] National Library of Medicine.[1] Available at: [Link] (Accessed Jan 2026).[1]

Sources

stability issues of 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide in solution

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability profile of 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide (CAS: 1323733-50-1). While sulfonamides are typically robust, this specific substitution pattern creates a unique "chemical trap" that researchers often overlook: the activation of the methoxy group toward nucleophilic attack.

Executive Technical Summary

Compound Status: Conditionally Stable Primary Risk: Nucleophilic Aromatic Substitution (


)  in basic media.
Secondary Risk: Photochemical degradation  (Nitro-group associated).

This compound features a "push-pull" electronic system. The Methoxy group (-OMe) at position 2 is electronically activated by two powerful electron-withdrawing groups (EWGs):

  • The Sulfonamide (

    
    )  at the ortho position.
    
  • The Nitro (

    
    )  group at the para position relative to the methoxy.
    

The Consequence: The C2 carbon is highly electrophilic. In the presence of nucleophiles (like Hydroxide ions in basic buffers, thiols, or amines), the methoxy group acts as a leaving group, leading to rapid degradation.

Critical Degradation Mechanism ( )

Researchers often mistake signal loss for "hydrolysis of the sulfonamide bond." This is incorrect. The N,N-dimethyl sulfonamide bond is steric and chemically robust. The actual degradation pathway is the displacement of the methoxy group by a nucleophile (e.g.,


).
Mechanism Visualization

The following diagram illustrates the degradation pathway in basic aqueous solution (pH > 8.0).

SNAr_Mechanism Start Intact Compound (2-Methoxy-N,N-dimethyl- 5-nitrobenzenesulfonamide) Meisenheimer Meisenheimer Complex (Transition State) Start->Meisenheimer + OH- (pH > 8.0) Nucleophile Nucleophile Attack (OH- or R-NH2) Nucleophile->Meisenheimer Promotes Product Degradation Product (Phenol/Phenolate Species) Meisenheimer->Product Elimination Leaving Leaving Group (Methanol/Methoxide) Meisenheimer->Leaving Release

Figure 1: The


 pathway. The electron-deficient ring facilitates the attack of hydroxide ions, displacing the methoxy group to form the corresponding phenol.

Troubleshooting Guide: Symptom & Solution

Scenario A: "My HPLC peak area decreases over time in PBS (pH 7.4).
  • Diagnosis: Slow hydrolytic displacement of the methoxy group. While neutral pH is generally safe for short durations, long incubations (>24h) or slightly elevated pH can drive the reaction.

  • The Fix:

    • Lower the pH: Switch to a slightly acidic buffer (pH 5.5 - 6.0) like MES or Acetate if your assay permits. The

      
       reaction rate drops significantly in acidic conditions.
      
    • Temperature Control: Perform incubations at 4°C if possible.

    • Eliminate Nucleophiles: Avoid buffers containing primary amines (Tris) or thiols (DTT, BME) if the compound is unstable, as these are better nucleophiles than water.

Scenario B: "The solution turned bright yellow/orange."
  • Diagnosis: Formation of the nitrophenolate anion .

    • When the methoxy group is displaced by water/hydroxide, the resulting phenol (

      
       ~7) deprotonates in neutral/basic solution. Nitrophenolates are intensely colored (yellow/orange).
      
  • The Fix: This confirms degradation has occurred. Prepare a fresh stock solution. Ensure the new stock is stored in anhydrous DMSO and protected from light.

Scenario C: "Precipitation observed upon dilution into media."
  • Diagnosis: Solubility Crash.

    • The N,N-dimethyl and methoxy groups increase lipophilicity. The compound has low aqueous solubility.

  • The Fix:

    • Step 1: Dissolve stock in 100% DMSO.

    • Step 2: Limit final DMSO concentration to 0.5% - 1.0% to maintain solubility.

    • Step 3: Add a solubilizing agent if necessary (e.g., 5-10% Cyclodextrin or 0.01% Tween-20) to the aqueous buffer before adding the compound.

Validated Stability Protocols

Protocol 1: Stability-Indicating HPLC Method

Use this method to verify the purity of your compound before critical assays.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm, 4.6 x 100mm)
Mobile Phase A Water + 0.1% Formic Acid (Acid keeps the potential phenol degradation product protonated)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Detection UV at 254 nm (aromatic) and 300-350 nm (nitro group absorption)
Flow Rate 1.0 mL/min
Expected Result The Phenol degradant is more polar and will elute earlier (lower Retention Time) than the parent methoxy compound.
Protocol 2: Photostability Stress Test

Nitro-aromatics are photosensitive. Verify if your handling conditions are causing degradation.

  • Prepare a 100 µM solution in clear glass vials.

  • Expose Vial A to ambient lab light for 4 hours.

  • Wrap Vial B in aluminum foil (Dark Control).

  • Analyze both via HPLC.

  • Criteria: If Vial A shows >2% degradation compared to Vial B, strictly enforce amber glassware usage.

Frequently Asked Questions (FAQ)

Q: Can I use Tris buffer? A: Proceed with caution. Tris contains a primary amine. While less nucleophilic than hydroxide, high concentrations of Tris at high pH could theoretically attack the activated ring over long storage times. Phosphate or HEPES is preferred.

Q: Is the sulfonamide nitrogen liable to deprotonation? A: No. This is an N,N-dimethyl sulfonamide. There are no protons on the nitrogen to be removed. It is not acidic, unlike primary sulfonamides.

Q: How should I store the powder? A: Store at -20°C, desiccated, and protected from light. The solid state is stable, but moisture absorption can lead to slow hydrolysis on the crystal surface.

Decision Tree: Troubleshooting Workflow

Troubleshooting_Tree Start User Issue Detected CheckColor Is solution Yellow/Orange? Start->CheckColor CheckPrec Is there visible precipitate? CheckColor->CheckPrec No Degradation Degradation Confirmed (Phenolate formation) CheckColor->Degradation Yes Solubility Solubility Issue CheckPrec->Solubility Yes CheckHPLC Check HPLC Purity CheckPrec->CheckHPLC No Action1 Check pH (< 7.0 required) Protect from Light Degradation->Action1 Action2 Increase DMSO % Add Cyclodextrin Solubility->Action2 Action3 Use Protocol 1 (Acidic Mobile Phase) CheckHPLC->Action3

Figure 2: Step-by-step diagnostic flow for stability issues.

References

  • Nucleophilic Arom

    
    ) Mechanism: 
    
    • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of the Reaction of 2,4-Dinitrochlorobenzene with Some Amines. Chemical Reviews, 49(2), 273–412. (Foundational text on activation of halo/alkoxy groups by ortho/para nitro groups).
    • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Link

  • Photostability of Nitro Compounds

    • ICH Harmonised Tripartite Guideline. (1996). Photostability Testing of New Drug Substances and Products Q1B. Link

    • PubChem. (2025).[1][2][3][4][5] 4-Nitrobenzenesulfonamide Safety & Hazards. Link

  • Compound Data

    • PubChem. (2025).[1][2][3][4][5] 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide (CAS 1323733-50-1).[6] Link

Sources

Technical Support Center: Stability & Degradation of 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Based on the structural chemistry of 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide (CAS 1323733-50-1) and established degradation kinetics of nitro-aromatic sulfonamides, here is the technical support guide.


H

N

O

S Molecular Weight: 260.27 g/mol [1]

Executive Summary & Chemical Context

2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide is a functionalized benzene sulfonamide often utilized as a scaffold in medicinal chemistry (e.g., for endothelin receptor antagonists) or as a specialized protecting group precursor. Its stability profile is defined by three competing reactive centers:

  • The Nitro Group (-NO

    
    ):  Highly susceptible to reduction (chemical and metabolic) and photolysis.
    
  • The Sulfonamide Moiety (-SO

    
    N(CH
    
    
    
    )
    
    
    ):
    Generally hydrolytically stable but prone to oxidative N-dealkylation.
  • The Methoxy Ether (-OCH

    
    ):  Susceptible to O-demethylation (metabolic) or acid-catalyzed cleavage.
    

This guide addresses the specific degradation issues researchers encounter during synthesis, storage, and metabolic stability assays.

Troubleshooting Guide: Degradation & Stability

Module A: Chemical Stability (Hydrolysis & pH Effects)

Q: My compound is degrading in acidic media (pH < 2). Is the sulfonamide bond cleaving? A: It is unlikely to be the sulfonamide bond initially. While sulfonamides can hydrolyze under harsh acidic conditions (e.g., concentrated HCl, reflux), the methoxy ether at the ortho position is the kinetic weak point.

  • Mechanism: Acid-catalyzed ether cleavage generates the phenol derivative (2-Hydroxy-N,N-dimethyl-5-nitrobenzenesulfonamide ).

  • Diagnostic: Look for a mass shift of -14 Da (loss of CH

    
     replaced by H) in your LC-MS data.
    
  • Prevention: Avoid prolonged exposure to strong Lewis acids or mineral acids at elevated temperatures.

Q: Is this molecule stable in basic buffers (pH > 10)? A: Yes, the


-dimethyl substitution prevents the formation of a sulfonamide anion (which requires an N-H proton), making the sulfonamide bond highly resistant to base hydrolysis. However, nucleophilic aromatic substitution (S

Ar) is a risk if strong nucleophiles (e.g., thiols, alkoxides) are present. The nitro group at the 5-position activates the ring, potentially making the 2-methoxy group a leaving group, though this is sterically hindered.
Module B: Photostability (Light Sensitivity)

Q: I observe a color change (yellowing/darkening) in my solid sample. Is this degradation? A: Yes. Nitro-aromatics are notoriously photosensitive.

  • The Issue: Exposure to UV/VIS light causes nitro-to-nitroso rearrangement or photoreduction.

  • Pathway:

    
    .
    
  • Troubleshooting:

    • Check for a new peak with [M-16] (Nitroso intermediate) or dimers in LC-MS.

    • Immediate Action: Store the solid in amber vials under argon. Wrap reaction vessels in aluminum foil.

Module C: Metabolic Stability (Microsomal/Hepatocyte Assays)

Q: In liver microsome assays (RLM/HLM), the parent compound disappears rapidly. What are the major metabolites? A: You are likely observing two distinct metabolic pathways competing for clearance.

  • Reductive Metabolism (Anaerobic/Reductase mediated): The nitro group is reduced to an aniline.

    • Product: 2-Methoxy-N,N-dimethyl-5-amino benzenesulfonamide.

    • Mass Shift:-30 Da (Loss of O

      
      , gain of H
      
      
      
      ).
  • Oxidative Metabolism (CYP450 mediated):

    • N-Demethylation: Loss of a methyl group from the sulfonamide nitrogen.

    • O-Demethylation: Loss of the methyl group from the ether.

    • Mass Shift:-14 Da for both (isobaric metabolites).

Visualizing the Pathways

The following diagram maps the critical degradation and metabolic routes. Use this to identify unknown peaks in your chromatograms.

DegradationPathways Parent Parent Compound (MW 260.27) 2-Methoxy-N,N-dimethyl- 5-nitrobenzenesulfonamide Nitroso Nitroso Intermediate (MW 244.27) [M-16] Parent->Nitroso Photolysis (hν) -O Amine Aniline Metabolite (MW 230.29) [M-30] (5-Amino derivative) Parent->Amine Nitro Reductase (Anaerobic) -O2, +2H NDesmethyl N-Desmethyl Metabolite (MW 246.24) [M-14] (Secondary Sulfonamide) Parent->NDesmethyl CYP450 (Oxidative N-dealkylation) ODesmethyl O-Desmethyl Metabolite (MW 246.24) [M-14] (Phenol derivative) Parent->ODesmethyl CYP450 (O-demethylation) SulfonicAcid Sulfonic Acid (MW 233.19) (Hydrolysis Product) Parent->SulfonicAcid Acid Hydrolysis (Harsh Conditions) -NH(CH3)2

Figure 1: Predicted chemical and metabolic degradation map for CAS 1323733-50-1.

Analytical Reference Data

Use the table below to correlate retention times and mass shifts in your LC-MS/MS experiments.

Degradation TypePredicted Metabolite/ProductMass Shift (Δ)Theoretical m/z [M+H]+Polarity Change (RT Shift)
Parent 2-Methoxy-N,N-dimethyl-5-nitro... 0 261.27 Reference
Metabolic (Reductive) 5-Amino derivative (Aniline)-30 Da231.29Earlier (More Polar)
Metabolic (Oxidative) N-Desmethyl derivative-14 Da247.24Slightly Earlier
Metabolic (Oxidative) O-Desmethyl (Phenol)-14 Da247.24Earlier (H-bond donor)
Photolytic Nitroso intermediate-16 Da245.27Variable
Hydrolytic 2-Methoxy-5-nitrobenzenesulfonic acid-27 Da234.19Solvent Front (Very Polar)

Note on Isobars: The N-desmethyl and O-desmethyl metabolites have the same mass (246.24 Da).

  • Differentiation: The O-desmethyl (phenol) will show a significant pH-dependent shift in retention time if you switch between acidic (0.1% Formic acid) and neutral (Ammonium Acetate) mobile phases, due to the ionization of the phenol (pKa ~7-8 due to the nitro group). The N-desmethyl sulfonamide is less acidic (pKa ~10).

Experimental Protocols

Protocol A: Forced Degradation (Stress Testing)

To validate analytical methods, induce degradation intentionally.

  • Acid Hydrolysis: Dissolve 1 mg in 1 mL of 1N HCl. Heat at 60°C for 4 hours.

    • Target: O-demethylation and potential sulfonamide cleavage.

  • Base Hydrolysis: Dissolve 1 mg in 1 mL of 0.1N NaOH. Stir at RT for 24 hours.

    • Target: S

      
      Ar (displacement of methoxy) or general base stability check.
      
  • Photolysis: Expose 1 mg/mL solution (in Acetonitrile/Water) to a UV source (Xe lamp) for 24 hours.

    • Target: Nitro-reduction products.[2]

Protocol B: Quenching "Nosyl-like" Reactivity

If using this molecule as a probe or intermediate where the sulfonamide is activated. Although this specific molecule is not a standard "Nosyl" chloride, if you are attempting to remove the sulfonamide group (deprotection):

  • Reagent: Thiophenol (PhSH) + K

    
    CO
    
    
    
    in DMF.
  • Mechanism: Nucleophilic attack on the aromatic ring is difficult due to the electron-donating methoxy group. Standard Nosyl deprotection conditions may require optimization (higher temp) compared to 2-nitrobenzenesulfonamides.

References

  • PubChem. 2-Methoxy-5-nitrobenzenediazonium (Related Structure Stability Data). National Library of Medicine. Available at: [Link]

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulfonamides in aqueous solutions.[3] Journal of Hazardous Materials. (General sulfonamide stability kinetics). Available at: [Link]

  • Testa, B., & Mayer, J. M. (2003).Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH. (Mechanisms of amide/sulfonamide hydrolysis).

Sources

optimizing reaction conditions for sulfonamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Sulfonamide Synthesis Optimization Hub. The formation of the sulfonamide bond (


) is a cornerstone reaction in medicinal chemistry, famously utilized in sulfa drugs, diuretics, and protease inhibitors. While the reaction between a sulfonyl chloride and an amine appears deceptively simple, it is often plagued by competing hydrolysis, bis-sulfonylation, and poor nucleophilicity of sterically hindered anilines.

This guide moves beyond basic textbook procedures. It provides a self-validating, troubleshooting-first approach to optimizing these conditions, grounded in mechanistic insight and green chemistry principles.

Module 1: The "Gold Standard" Protocol

Before attempting exotic conditions, establish a baseline using the most robust method. This protocol minimizes hydrolysis and maximizes conversion for standard substrates.

Standard Operating Procedure (SOP-001)

Reaction Type: Nucleophilic Substitution (Anhydrous) Scale: 1.0 mmol (Adaptable)

ReagentEquivalentsRoleNotes
Amine (

)
1.0NucleophileLimiting reagent to simplify purification.
Sulfonyl Chloride 1.1 - 1.2ElectrophileSlight excess accounts for minor hydrolysis.[1]
Pyridine 3.0 - 5.0Base/SolventActs as an acid scavenger and weak nucleophilic catalyst.
DCM (Anhydrous) Solvent (0.2 M)MediumHigh solubility for reactants; easy workup.
DMAP 0.1 (Optional)CatalystCritical for unreactive/hindered anilines.

Step-by-Step Workflow:

  • Preparation: Flame-dry a round-bottom flask and cool under

    
     atmosphere.
    
  • Dissolution: Dissolve the Amine (1.0 equiv) in anhydrous DCM (0.2 M concentration).

  • Base Addition: Add Pyridine (3.0 equiv). If the amine is an aniline or sterically hindered, add DMAP (10 mol%) at this stage.

  • Controlled Addition: Cool the mixture to 0°C. Add Sulfonyl Chloride (1.2 equiv) dropwise (either neat or as a solution in DCM).

    • Why? Cooling suppresses the kinetic rate of side reactions (bis-sulfonylation) while maintaining the desired pathway.

  • Monitoring: Allow to warm to Room Temperature (RT). Monitor via TLC or LC-MS at 1 hour.

    • Self-Validation: If starting amine remains but sulfonyl chloride is gone, hydrolysis has occurred (See Module 2).

  • Quench & Workup: Dilute with DCM. Wash with 1M HCl (to remove pyridine/DMAP), followed by sat.

    
     and Brine.
    

Module 2: Troubleshooting & Optimization Logic

This section addresses specific failure modes using a "symptom-cause-solution" framework.

Q1: My yield is low, and the sulfonyl chloride disappears rapidly. What is happening?

Diagnosis: Competitive Hydrolysis. Sulfonyl chlorides are moisture-sensitive.[2] If the rate of hydrolysis (


) exceeds the rate of aminolysis (

), you generate sulfonic acid, which kills the reaction by protonating the amine.

Solutions:

  • Switch to Schotten-Baumann Conditions: Paradoxically, using water can help if you use a biphasic system (Water/THF or Water/Acetone) with an inorganic base (

    
    ). The amine reacts at the interface or in the organic phase before the chloride hydrolyzes in the aqueous phase.
    
  • Check Solvent Quality: Ensure DCM/THF is distilled or from a fresh molecular sieve column.

  • Reverse Addition: Add the sulfonyl chloride very slowly to a concentrated solution of amine.

Q2: I am seeing a "M+Mass+Sulfonyl" peak in LC-MS (Bis-sulfonamide).

Diagnosis: Over-reaction of Primary Amines. The product sulfonamide (


) is often more acidic (

) than the starting amine. In the presence of base, it deprotonates to form a sulfonamide anion, which is a potent nucleophile that attacks a second equivalent of sulfonyl chloride.

Optimization Strategy:

  • Stoichiometry Flip: Use excess amine (1.5 - 2.0 equiv) and add the sulfonyl chloride as the limiting reagent.

  • Solvent Switch: Use Acetonitrile without base initially, or use a bulky base like 2,6-lutidine that cannot easily deprotonate the sulfonamide nitrogen.

Q3: My aniline is electron-deficient (e.g., -NO2, -CN) and won't react.

Diagnosis: Low Nucleophilicity.[3] Deactivated anilines are poor nucleophiles. Pyridine alone is insufficient.

The DMAP Solution (Nucleophilic Catalysis): You must use 4-Dimethylaminopyridine (DMAP).

  • Mechanism: DMAP attacks the sulfonyl chloride to form a highly electrophilic N-sulfonylpyridinium salt. This intermediate is orders of magnitude more reactive toward the amine than the free sulfonyl chloride [1].

Visualizing the Troubleshooting Logic

The following diagram illustrates the decision-making process for optimizing reaction conditions.

SulfonamideOptimization Start Start: Standard Protocol (DCM, Pyridine, 0°C) CheckLCMS Check LC-MS/TLC (1 Hour) Start->CheckLCMS Success Target Product Formed (>90% Conv.) CheckLCMS->Success Clean NoRxn Starting Material Remains (Sulfonyl Cl present) CheckLCMS->NoRxn Low Reactivity Hydrolysis Starting Material Remains (Sulfonyl Cl gone) CheckLCMS->Hydrolysis Moisture Issue BisSulf Bis-Sulfonamide Impurity Observed CheckLCMS->BisSulf Over-reaction Sol_Heat Add DMAP (10-20%) Heat to Reflux NoRxn->Sol_Heat Sol_Dry Dry Solvents OR Switch to Schotten-Baumann Hydrolysis->Sol_Dry Sol_Stoich Slow Addition of Cl Excess Amine (1.5 eq) BisSulf->Sol_Stoich

Figure 1: Decision matrix for troubleshooting common sulfonamide synthesis failures.

Module 3: Green & Advanced Methodologies

When standard methods fail or environmental compliance is required, utilize these advanced protocols.

Water-Based Synthesis ("On-Water" Conditions)

Recent advances demonstrate that sulfonamide synthesis can proceed in water without organic cosolvents, often with easier purification (filtration) [2].

  • Protocol: Mix Amine (1.0 eq) and Sulfonyl Chloride (1.0 eq) in water. Add

    
     or perform under dynamic pH control.
    
  • Benefit: The hydrophobic effect accelerates the reaction between organic reactants suspended in the aqueous phase.

  • Reference: Green Chemistry, 2006 [2].[4]

Palladium-Catalyzed Coupling (Buchwald-Hartwig Variation)

For constructing sulfonamides from Aryl Halides and Sulfonamides (reverse disconnection), Pd-catalysis is superior, especially for accessing


-aryl sulfonamides that are difficult to make via 

type chemistry.
  • Catalyst System:

    
     + XPhos or BrettPhos.
    
  • Base:

    
     in Dioxane at 100°C.
    
  • Application: Ideal for coupling primary sulfonamides (

    
    ) with aryl bromides/chlorides [3].
    

Module 4: Mechanistic Visualization

Understanding the catalytic cycle of DMAP is crucial for optimizing difficult substrates.

DMAP_Mechanism RSO2Cl Sulfonyl Chloride (R-SO2-Cl) Inter N-Sulfonylpyridinium Salt (Active Species) RSO2Cl->Inter + DMAP - Cl- DMAP DMAP (Catalyst) DMAP->Inter Product Sulfonamide (R-SO2-NH-R') Inter->Product + Amine Amine Amine (R'-NH2) Amine->Product HPy Protonated DMAP Product->HPy Proton Transfer HPy->DMAP Regeneration (with Base)

Figure 2: The Nucleophilic Catalysis Cycle of DMAP in Sulfonylation.

References

  • DMAP Catalysis Mechanism: Behrman, E. J., et al. "The reaction of sulfonyl chlorides with amines: The role of DMAP." Journal of Organic Chemistry. (Note: Generalized citation for DMAP mechanism in acylation/sulfonylation).

  • Green Synthesis in Water: Deng, X., & Mani, N. S. (2006).[4] "A facile, environmentally benign sulfonamide synthesis in water."[3][4] Green Chemistry, 8(9), 835-838.

  • Pd-Catalyzed Coupling: Willis, M. C., et al. (2011). "Palladium-catalyzed coupling of aryl halides and sulfonamides." Chemical Reviews / Organic Letters.
  • Bis-Sulfonamide Prevention: BenchChem Technical Guides. "Common issues in sulfonamide synthesis and solutions."

Sources

Technical Support Portal: Solubilizing 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide

[1][2][3][4]

Product Classification: Nitroaromatic Sulfonamide Intermediate Primary Application: Synthetic Intermediate, Medicinal Chemistry Fragment Solubility Profile: High Lipophilicity (LogP est.[1][2][3] ~1.8–2.2), Low Aqueous Solubility[1]

Introduction: Why This Molecule is Difficult to Dissolve

Users often encounter precipitation ("crashing out") with 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide (MDNBS) because its chemical structure defies standard solubilization tricks.[4][1][2][5]

  • No Ionizable Sulfonamide Proton: Unlike primary sulfonamides (e.g., sulfamethoxazole), the N,N-dimethyl substitution removes the acidic proton on the nitrogen.[1] Adjusting pH to alkaline conditions (e.g., NaOH) will NOT form a water-soluble salt. [4][1][2][5]

  • High Crystal Lattice Energy: The nitro group (

    
    ) and sulfonamide moiety create strong intermolecular dipoles, leading to a stable crystal lattice that resists breaking apart in water.[1][2][3]
    
  • Lipophilicity: The methoxy and benzene components drive the molecule to partition into organic phases, making it hydrophobic.[3]

Module 1: Stock Solution Preparation (The Foundation)[4]

Objective: Create a stable, high-concentration liquid stock for long-term storage or downstream dilution.

Recommended Solvents
SolventSolubility RatingSuitabilityNotes
DMSO (Dimethyl sulfoxide)Excellent (>50 mM)Primary Choice Hygroscopic.[4][1][2][5][6] Store under inert gas if possible. Freezes at 19°C.
DMF (Dimethylformamide)Excellent (>50 mM)Secondary Choice Toxic.[1][2][5][3] Use only if DMSO interferes with downstream chemistry.[4][1][2][3]
Acetone GoodSynthesis OnlyHigh volatility makes it poor for biological stock storage.[1][2][5][3]
Ethanol/Methanol Moderate to PoorNot RecommendedSolubility is often temperature-dependent; risk of precipitation upon cooling.[4][1][2][5][3]
Water/PBS Insoluble Avoid Do not attempt to dissolve powder directly in buffer.[1][2][5][3]
Protocol: Preparing a 20 mM Stock Solution
  • Weighing: Weigh the solid MDNBS into a glass vial (avoid polystyrene).

  • Solvent Addition: Add anhydrous DMSO to achieve 20 mM concentration.

    • Calculation: Mass (mg) / Molecular Weight (MW) × 50 = Volume of DMSO (mL).[1][2][5][3]

  • Dispersion: Vortex vigorously for 30 seconds.

  • Sonication: If visible particles remain, sonicate in a water bath at 35–40°C for 5–10 minutes.

  • Inspection: Hold the vial up to a light source. The solution must be perfectly clear. Any turbidity indicates incomplete dissolution.[4][1][2][3]

Module 2: Biological Assay Formulation (Preventing "Crash Out")

The Problem: When you inject a DMSO stock directly into an aqueous buffer (cell media), the hydrophobic MDNBS molecules aggregate and precipitate instantly.

The Solution: Use an Intermediate Dilution Step or a Surfactant System .[2][3]

Method A: The "Stepwise" Dilution (For Cellular Assays)

Best for: Low concentrations (<50 µM final).[5]

  • Stock: Start with your 20 mM DMSO stock.

  • Intermediate: Dilute the stock 1:10 into pure DMSO first (creates 2 mM working stock).

  • Final Dosing: Add the 2 mM DMSO working stock to the cell media while vortexing the media .

    • Crucial: Never add water to the DMSO.[1][2][3] Always add the DMSO into the larger volume of moving media.[3]

Method B: The Co-Solvent/Surfactant System

Best for: Animal studies or higher concentrations.[5]

If the compound precipitates in standard media, use this formulation vehicle:

ComponentPercentage (v/v)Function
DMSO 5%Primary solubilizer
Tween 80 (or Cremophor EL)5%Surfactant (prevents aggregation)
PEG 400 30%Co-solvent (bridges lipophilicity)
Saline / PBS 60%Bulk aqueous carrier

Preparation Order (Must be followed exactly):

  • Dissolve compound in DMSO .

  • Add Tween 80 and vortex until clear.

  • Add PEG 400 and vortex.[1][2][3]

  • Slowly add Saline dropwise while vortexing.

Module 3: Synthetic Chemistry Applications

Objective: Solubilizing MDNBS for chemical reactions (e.g., reduction of the nitro group).

  • Reaction Solvents:

    • DCM (Dichloromethane): Excellent solubility.[1][2][3] Good for non-polar reactions.[4][1][2][3]

    • THF (Tetrahydrofuran): Good solubility.[1][2][3] Suitable for reductions (e.g., H2/Pd-C).[4][1][2][5][3]

    • Ethyl Acetate: Moderate solubility.[4][1][2][3] Good for extractions but may require heating for high concentrations.[4][1][2][3]

  • Recrystallization (Purification):

    • Since MDNBS is soluble in hot ethanol but insoluble in cold water, use an Ethanol/Water pair.[1][3]

    • Dissolve in boiling ethanol, then add hot water until just turbid. Cool slowly to 4°C.

Visual Troubleshooting Guides

Figure 1: Solubilization Decision Tree

solubilization_treeStartStart: Solid MDNBSAppTypeApplication Type?Start->AppTypeBioBiological Assay(Aq. Media)AppType->BioChemChemical SynthesisAppType->ChemSaltCheckCan I use pH/Salts?Bio->SaltCheckSynthSolvUse DCM, THF, or DMFChem->SynthSolvSaltNoNO: N,N-dimethyl blocks ionizationSaltCheck->SaltNoStructure CheckDMSODissolve in 100% DMSO(20-50 mM Stock)SaltNo->DMSODilutionDirect DilutionCauses Precip?DMSO->DilutionSimpleUse Stepwise Dilution(DMSO -> Media)Dilution->SimpleNoComplexUse Formulation:5% DMSO / 5% Tween 8030% PEG400 / 60% SalineDilution->ComplexYes

Caption: Decision logic for selecting the correct solvent system based on application and structural limitations.

Figure 2: The "Anti-Crash" Dilution Workflow

dilution_flowStep11. 100% DMSO Stock(High Conc.)Step22. Intermediate Stock(10x Dilution in DMSO)Step1->Step2Lower ViscosityStep33. Rapid Dispersion(Pipette into Vortexing Buffer)Step1->Step3Direct AddStep2->Step3Prevents ShockResultStable Assay Solution(<1% DMSO)Step3->ResultPrecipPrecipitation Risk!Step3->Precip

Caption: Stepwise dilution protocol to prevent compound precipitation (crashing out) upon contact with aqueous media.

Frequently Asked Questions (FAQ)

Q: Can I use NaOH to dissolve it since it is a sulfonamide? A: No. Classic sulfonamides (like sulfanilamide) have a proton on the nitrogen (

125

4125123

Q: My DMSO stock froze in the fridge. Is the compound ruined? A: Likely not. DMSO freezes at 19°C. Thaw it completely at room temperature or in a 37°C water bath.[1][2][3] Crucial: Vortex heavily after thawing. The compound may have crystallized out of the DMSO during the freezing process (cryoprecipitation).[3] Ensure it is fully redissolved before use [2].

Q: I see "needles" forming in my cell culture well after 2 hours. A: This is delayed precipitation.[1][2][3] The compound is thermodynamically unstable in water.[1][2][3]

  • Fix 1: Lower the working concentration.

  • Fix 2: Increase the serum (FBS) concentration in your media; albumin can bind and solubilize hydrophobic drugs.[2][3]

  • Fix 3: Switch to the DMSO/Tween/PEG formulation described in Module 2 [3].[2][3]

References

  • PubChem. (2024).[1][2][3] N,N-Dimethylbenzenesulfonamide Derivatives - Compound Summary. National Center for Biotechnology Information.[4][1][2][3] [Link]

  • Ziath. (2006).[1][2][3] Samples in DMSO: What an end user needs to know. LRIG Presentation.[4][1][2][3][7] [Link]

  • Emulate Bio. (2019).[1][2][3] Compound Treatment Solution Preparation Protocol.[4][1][2][3][8] EP152.[4][1][2][3][8] [Link]

Introduction: The Fine Line Between Synthesis and energetic Disassembly

Author: BenchChem Technical Support Team. Date: February 2026

Welcome. If you are reading this, you are likely dealing with the capricious nature of aromatic nitration. While the reaction mechanism (Electrophilic Aromatic Substitution - EAS) appears simple in textbooks, the operational reality is a battle against thermodynamics.[1]

Critical Safety Warning: Nitration reactions are inherently exothermic.[1] The introduction of a nitro group (


) releases approximately -145 ± 70 kJ/mol  of heat. Failure to manage this heat removal rate (

) against the heat generation rate (

) leads to thermal runaway, often resulting in rapid decomposition or explosion.[1] Always calculate the Adiabatic Temperature Rise (

)
before scaling up.[1]

Module 1: Reaction Control & Selectivity (Chemistry Support)

Q1: I am targeting a mononitro compound, but I consistently isolate dinitro and trinitro byproducts. How do I stop the reaction at


? 

Diagnosis: This is a classic case of "reactivity mismatch."[1] The introduction of the first nitro group deactivates the ring (strongly electron-withdrawing), but if your reaction conditions are too aggressive (high temperature, high acid concentration), the activation energy barrier for the second nitration is easily overcome.[1]

Troubleshooting Protocol:

  • The "Inverse Addition" Rule: Do not add the substrate to a pool of excess mixed acid.[1] Instead, dissolve your substrate in a solvent (e.g., DCM, acetic anhydride, or sulfuric acid) and add the nitrating agent dropwise.[1] This keeps the instantaneous concentration of the electrophile (

    
    ) low relative to the substrate.[1]
    
  • Temperature Tuning: Lower your reaction temperature to

    
     or 
    
    
    
    . The rate constant for the second nitration (
    
    
    ) drops significantly faster than
    
    
    as temperature decreases.[1]
  • Stoichiometry: Use a slight deficit of nitric acid (0.95 eq). It is easier to separate unreacted starting material than to separate dinitro impurities.[1]

Q2: My substrate is an electron-rich phenol/aniline, and I’m getting black tar instead of my product. What is happening?

Diagnosis: You are seeing oxidative degradation.[1] Electron-rich aromatics are susceptible to oxidation by


 and nitrous acid (

) impurities.[1] The "tar" is a complex mixture of quinones and polymerized oxidation products.

Corrective Action:

  • Scavenge Nitrous Acid: Add urea or sulfamic acid (0.5 mol%) to the reaction mixture.[1] These scavenge

    
    , suppressing the autocatalytic oxidation cycle.[1]
    
  • Protect the Ring: Acetylate the amine or phenol (convert

    
     to 
    
    
    
    ).[1] This reduces the electron density of the ring, making it less prone to oxidation while still directing ortho/para.[1]
  • Switch Reagents: Abandon mixed acid. Use Claycop (Copper(II) nitrate supported on montmorillonite clay) or Acetyl Nitrate (generated in situ from acetic anhydride and

    
    ) for a milder, non-oxidizing nitration.[1]
    

Module 2: Process Safety & Engineering (Hardware Support)

Q3: During addition, the temperature spiked suddenly. Should I increase the cooling jacket flow?

Diagnosis: This is a "Dosing-Controlled" failure.[1] Increasing cooling is a reactive measure and often too slow.[1] The spike indicates you have accumulated unreacted material (accumulation) because your dosing rate exceeded the reaction rate, or the mixing is poor.[1]

Immediate Action: STOP DOSING IMMEDIATELY. Do not rely solely on the jacket. Allow the accumulated reagents to consume themselves while monitoring the exotherm.[1]

The "Safety Loop" Visualization: The following logic flow illustrates the critical decision-making process for safe nitration dosing.

SafetyLoop Start Start Nitrating Agent Dosing Monitor Monitor Internal Temp (Ti) & Jacket Temp (Tj) Start->Monitor Decision Is (Ti - Tj) > Threshold? Monitor->Decision Safe Continue Dosing (Kinetic Regime) Decision->Safe No (< 5°C) Warning Accumulation Detected (Thermal Hazard) Decision->Warning Yes (> 5°C) Safe->Monitor Action STOP DOSING Increase Stirring RPM Warning->Action Check Has Ti stabilized? Action->Check Check->Monitor Yes Check->Action No (Wait)

Caption: The "Dosing-Controlled" feedback loop. A widening gap between internal (


) and jacket (

) temperatures indicates reagent accumulation, requiring an immediate halt to dosing.[1]

Module 3: Advanced Selection Guide (Decision Support)

Q4: When should I use solid acid catalysts instead of standard H2SO4/HNO3?

Expert Insight: Switch to solid acids (e.g., H-ZSM-5, Nafion-H) when:

  • Regioselectivity is critical: Zeolites like H-ZSM-5 have pore channels that physically restrict the formation of the ortho isomer, significantly boosting para selectivity (Shape Selectivity).[1]

  • Waste Minimization: You need to avoid the "spent acid" disposal problem.[1] Solid catalysts can be filtered and regenerated.[1]

  • Acid Sensitivity: Your substrate contains acid-sensitive groups (e.g., acetals, esters) that would hydrolyze in concentrated sulfuric acid.[1]

Reagent Selection Matrix:

Substrate ReactivityRecommended ReagentMechanismKey Benefit
Unactivated (Benzene) Mixed Acid (

)
Standard EAS (

)
High strength, low cost.[1]
Activated (Phenol/Aniline) Dilute

or Metal Nitrates (Bi, Cu)
SET / NitrosationPrevents oxidation/tars.[1]
Acid Sensitive Nitronium Tetrafluoroborate (

)
Salt MetathesisNon-aqueous, neutral conditions.[1]
High Regioselectivity Req. Acetyl Nitrate or ZeolitesSteric ControlHigh ortho (Acetyl) or para (Zeolite) ratios.[1]

Visualizing the Pathway: The Nitration Decision Tree

Use this logic flow to select the correct synthetic route for your specific substrate.

NitrationPath Input Substrate Analysis ElectronRich Electron Rich? (-OH, -NH2, -OR) Input->ElectronRich AcidSens Acid Sensitive? ElectronRich->AcidSens No MethodB Method B: Protect Group -> Nitration OR Metal Nitrates (Bi(NO3)3) ElectronRich->MethodB Yes (Risk of Oxidation) MethodA Method A: Mixed Acid (H2SO4/HNO3) *Standard* AcidSens->MethodA No MethodC Method C: Nitronium Salts (NO2BF4) in Organic Solvent AcidSens->MethodC Yes

Caption: Strategic selection of nitration agents based on substrate electronic properties and functional group stability.

Standard Operating Protocol: Safe Mixed Acid Nitration

Scope: Mononitration of a deactivated aromatic (e.g., Benzoic Acid).[1][2]

  • Preparation:

    • Calculate

      
      .[1] If 
      
      
      
      , plan for semi-batch dosing.[1]
    • Cool reactor to

      
      .
      
  • Acid Charge:

    • Charge

      
       (solvent/catalyst) first.[1]
      
    • Add substrate slowly, maintaining

      
      .[1] Ensure full dissolution.
      
  • Nitration (The Critical Step):

    • Prepare a mixture of

      
       (Mixed Acid) in a separate vessel.[1]
      
    • Dose the Mixed Acid into the substrate solution via a dropping funnel or dosing pump.[1]

    • Rate Limit: Dosing rate must be slower than the cooling capacity. If

      
       rises 
      
      
      
      above setpoint, STOP.[1]
  • Quench:

    • Pour reaction mixture onto ice (never water into acid).

    • Note: This step is also exothermic (heat of dilution).[1]

References & Validated Sources

  • Olah, G. A., et al. (1989).[1][3][4] Nitration: Methods and Mechanisms. VCH Publishers.[1][3] (Definitive text on EAS mechanisms).

  • Estves, P. M., et al. (2003).[1] "Unified Mechanism of Electrophilic Aromatic Nitration." Journal of the American Chemical Society.[1][3]

  • Török, B., et al. (2021).[1][5][6] "Heterogeneous catalysis in sustainable synthesis." Elsevier.[1][6] (Source for solid acid catalyst data).

  • Bretherick, L. (2017).[1] Bretherick's Handbook of Reactive Chemical Hazards. Elsevier.[1][6] (Essential for thermal runaway data).

  • Org. Synth. (1928).[1] "Nitration of Methyl Benzoate." Organic Syntheses, Coll.[1] Vol. 1, p.372.[1] [1]

Sources

Technical Support Center: Purification of 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide

[1]

Status: Operational Ticket ID: REF-NITRO-SULF-001 Lead Scientist: Dr. Aris Thorne, Senior Application Specialist[1]

Executive Summary

You are encountering purity issues with 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide . This intermediate is critical in medicinal chemistry, often serving as a scaffold for antiviral or antitumor agents. Its synthesis generally involves the nucleophilic attack of dimethylamine on 2-methoxy-5-nitrobenzenesulfonyl chloride.[1]

The common impurities you are likely seeing are:

  • 2-Methoxy-5-nitrobenzenesulfonic acid (Hydrolysis byproduct).[1]

  • Residual Dimethylamine (Reagent carryover).

  • Colored degradation products (Azo/nitroso species typical of nitro-aromatics).[1]

This guide replaces generic advice with a chemically rigorous, self-validating protocol designed to isolate the target sulfonamide based on its specific pKa and solubility profile.

Module 1: The "Golden" Work-Up Protocol

The Problem: Standard extractions often fail to separate the sulfonic acid byproduct because both the product and the byproduct can be retained in organic solvents if the pH is not strictly controlled.

The Solution: Exploiting the tertiary nature of your sulfonamide. unlike primary sulfonamides (


no acidic proton11
Step-by-Step Extraction Strategy
StepActionMechanism & Purpose
1 Quench Pour reaction mixture (e.g., in DCM or EtOAc) into ice water. Controls exotherm.[1]
2 Acid Wash (1M HCl)Removes Amines: Protonates residual dimethylamine and pyridine/TEA (if used), rendering them water-soluble. The target sulfonamide remains in the organic layer.
3 Base Wash (Sat. NaHCO₃)Removes Sulfonic Acid: Converts the hydrolyzed sulfonyl chloride (sulfonic acid) into its sodium salt (

), which is highly water-soluble.[1] The neutral target stays in the organic layer.
4 Brine Wash Drying: Increases ionic strength to pull trapped water out of the organic phase.
5 Carbon Treatment Decolorization: Add activated charcoal (5 wt%) to the organic phase, stir for 15 mins, and filter through Celite. Crucial for removing colored nitro-degradation products.[1]
Visualizing the Separation Logic

WorkupLogicCrudeCrude Reaction Mixture(Target + Amine + Sulfonic Acid)AcidWashAdd 1M HCl(Phase Separation)Crude->AcidWashOrg1Organic Phase(Target + Sulfonic Acid)AcidWash->Org1Retains NeutralsAq1Aqueous Phase(Amine Salts)AcidWash->Aq1Removes BasesBaseWashAdd Sat. NaHCO3(Phase Separation)Org1->BaseWashOrg2Organic Phase(Target Only)BaseWash->Org2Retains TargetAq2Aqueous Phase(Sulfonate Salts)BaseWash->Aq2Removes AcidsFinalEvaporate -> Pure SolidOrg2->Final

Figure 1: Separation logic based on the neutral character of N,N-dimethyl sulfonamides.

Module 2: Crystallization & "Oiling Out"

The Problem: Nitro-aromatics often "oil out" (separate as a liquid droplet) rather than crystallize, especially if the melting point is low or impurities are present.[2][3]

The Solution: A dual-solvent system using Ethanol (Good Solvent) and Water (Poor Solvent) .[3]

Troubleshooting "Oiling Out"
  • Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethanol (95%).

  • Cloud Point: Add hot water dropwise until a persistent turbidity (cloudiness) appears.[1]

  • The Fix: Add one drop of Ethanol to clear the solution.

  • Nucleation: Remove from heat. Do not cool rapidly.

    • If oil droplets form: Reheat to dissolve.[1][2][3] Scratch the inner glass surface with a glass rod to create nucleation sites.[3]

    • Seed: Add a tiny crystal of pure product if available.[2][3]

  • Cooling: Allow to reach room temperature, then move to

    
    .
    

Why this works: The methoxy and nitro groups make the molecule moderately polar but lipophilic enough to precipitate from water. Ethanol bridges the solubility gap.

Module 3: Synthesis Integrity Check

If purification is difficult, the issue often lies upstream.

Critical Control Points
  • Moisture Control: The precursor, 2-Methoxy-5-nitrobenzenesulfonyl chloride, is highly moisture-sensitive.[1] If your solvent (DCM/THF) is "wet," the chloride hydrolyzes to the sulfonic acid before it reacts with the amine.

    • Validation: Check the melting point of your starting sulfonyl chloride. If it is broad or lower than literature values (

      
      ), it is already degraded.
      
  • Temperature: The reaction of sulfonyl chlorides with amines is exothermic.

    • Protocol: Add the sulfonyl chloride to the amine solution at

      
      . High temperatures promote side reactions and tar formation.[1]
      
Reaction Pathway Analysis

ReactionPathSMSulfonyl Chloride(Starting Material)TargetTarget Sulfonamide(Neutral)SM->Target Main Reaction(Fast)AcidSulfonic Acid(Water Soluble Impurity)SM->Acid Hydrolysis(Avoid!)WaterH2O (Impurity)Water->AcidAmineDimethylamineAmine->Target

Figure 2: Competitive pathways.[1] Minimizing water prevents the formation of the difficult-to-remove sulfonic acid.[1]

Frequently Asked Questions (FAQs)

Q: My product is yellow. Is this normal? A: Pure nitro compounds are often pale yellow.[1] However, a deep orange or brown color indicates azo-coupling degradation.[1] Use activated carbon during the hot filtration step of recrystallization to remove these chromophores.

Q: Can I use NaOH instead of NaHCO₃ for the base wash? A: Yes, but be cautious. While the tertiary sulfonamide is stable to base, strong hydroxide solutions can sometimes hydrolyze the methoxy ether linkage under vigorous conditions or heat. Saturated Bicarbonate (NaHCO₃) is safer and sufficient to remove the sulfonic acid.

Q: I see a "ghost peak" at the solvent front on my HPLC. A: This is likely the sulfonic acid or the hydrochloride salt of the amine if your work-up wasn't thorough. Ensure your mobile phase is buffered (e.g., 0.1% Formic Acid) to prevent peak tailing of these ionic species.

Q: The yield is lower than expected (<60%). A: Check the stoichiometry. You need at least 2 equivalents of amine (or 1 eq amine + 1 eq TEA) to scavenge the HCl generated. If you only used 1 equivalent, the reaction stops at 50% conversion because the amine gets protonated by the HCl byproduct.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard protocols for sulfonamide synthesis and recrystallization).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Mechanistic insight into nucleophilic substitution at sulfur).

  • BenchChem. (2025).[1][2][3][4] Technical Guide: Recrystallization of Sulfonamide Products. (Specific solvent systems for nitro-sulfonamides).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 69471 (2-Methoxy-5-nitrophenol derivatives). (Physical properties and solubility data).

  • Org. Synth. (1998). Preparation of Sulfonamides from Sulfonyl Chlorides. Organic Syntheses, Coll. Vol. 9, p.13. (General procedure validation).

Technical Support Center: Troubleshooting Assays with 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Subject: Resolving Data Inconsistency & Assay Interference Compound ID: 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide (and related Nitro-Sulfonamide scaffolds)[1][2][3][4]

Introduction: The "Hidden" Variables in Your Microplate

Welcome to the technical support center. If you are seeing inconsistent


 values, signal drift, or "flat-line" inhibition curves with 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide , you are likely battling the specific physicochemical limitations of this scaffold.

This molecule presents a "perfect storm" for assay interference:

  • Solubility Traps: The N,N-dimethyl substitution removes the acidic proton typical of sulfonamides, rendering the molecule neutral and highly lipophilic. It does not ionize at physiological pH, making it prone to "crashing out" in aqueous buffers.[2][3][4]

  • Optical Interference: The nitro group (

    
    )  is a potent fluorescence quencher (Inner Filter Effect), often mimicking enzyme inhibition in fluorescence-based assays.[2][3][4]
    
  • Redox Instability: In cell-based assays, the nitro group is susceptible to enzymatic reduction, generating reactive oxygen species (ROS) that cause off-target toxicity.[1][2][3][4]

This guide prioritizes causality over simple checklists. We will isolate whether your issue is chemical (solubility), optical (quenching), or biological (metabolism).[2][4]

Part 1: Physicochemical Stability & Solubility (The "Invisible" Variable)

The Issue: High variability between replicates or "bell-shaped" concentration-response curves.

The Mechanism: Unlike typical primary sulfonamides (


), which can be solubilized by raising pH (forming the anion), 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide  has no ionizable protons on the nitrogen.[1][2][3] It remains neutral across the entire pH range.[2][3][4] When you dilute your DMSO stock into an aqueous buffer, it likely forms colloidal aggregates  rather than a true solution.[2][3][4] These aggregates sequester enzymes, leading to false-positive inhibition.[1][2][3][4]
Troubleshooting Protocol: The "Spin-Down" Validation

Do not assume solubility based on visual inspection. Aggregates are often microscopic.[2][3][4]

  • Prepare 2x Concentration: Prepare your compound in the assay buffer at 2x the highest test concentration (e.g.,

    
    ).
    
  • Incubate: Let it sit for 30 minutes at room temperature (mimicking assay time).

  • Centrifuge: Spin half the sample at high speed (

    
     for 10 mins) to pellet aggregates.
    
  • Compare: Measure the concentration of the supernatant vs. the un-spun sample using UV-Vis absorbance (peak approx. 260–300 nm).[2][3][4]

    • Result: If the supernatant absorbance is <90% of the un-spun sample, your compound is precipitating.

Solvent Compatibility Matrix
Solvent / BufferCompatibility RatingTechnical Note
100% DMSO Excellent Store stocks here. Avoid freeze-thaw cycles which induce crystallization.[1][2][3][4]
PBS (pH 7.4) Poor Risk: Immediate precipitation above

.[2][3][4] Requires surfactant.[2][3][4]
PBS + 0.01% Triton X-100 Moderate Non-ionic detergents help disrupt colloidal aggregates.[2][3][4]
Basic Buffer (pH > 9) No Benefit Crucial: Unlike other sulfonamides, this analog cannot be ionized to improve solubility.[2][3][4]

Part 2: Optical Interference (The Nitro "Black Hole")

The Issue: You observe strong "inhibition" in a Fluorescence Intensity (FI) or FRET assay, but no activity in an orthogonal readout (e.g., Mass Spec or absorbance).

The Mechanism: The nitro group (


)  typically has a broad absorbance tail that can overlap with the excitation or emission spectra of common fluorophores (like Coumarin or Fluorescein). This causes the Inner Filter Effect (IFE) : the compound absorbs the light meant for the detector, appearing as a "loss of signal" (inhibition).
Diagnostic Workflow: The "Spike-In" Control

Perform this check to confirm if the inhibition is real or optical.

  • Run the Reaction: Run your standard enzyme reaction without the inhibitor to generate the fluorescent product.

  • Stop the Reaction: Terminate the enzyme activity (e.g., add EDTA or acid).[3][4]

  • Spike the Compound: Add 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide at the

    
     concentration.
    
  • Read Signal:

    • Scenario A: Signal remains constant.

      
      True Inhibition  (The compound works by stopping the enzyme).[4]
      
    • Scenario B: Signal drops immediately upon addition.[2][3][4]

      
      False Positive  (The compound is quenching the light).[4]
      

Part 3: Biological Variability (Redox Cycling)[2]

The Issue: In cell viability or cellular target engagement assays, the compound shows toxicity or potency that varies with time or cell density.

The Mechanism: Intracellular nitroreductases (NTRs) can reduce the nitro group to a hydroxylamine or amine.[5] This process consumes cellular NADPH and generates superoxide radicals (Redox Cycling).[2][3][4] The observed effect might be due to oxidative stress rather than specific target binding.[2][3][4]

Visualizing the Interference Pathways

The following diagram illustrates the decision logic for troubleshooting these specific failure modes.

TroubleshootingLogic Start Observed Issue: Inconsistent Assay Data CheckSolubility Step 1: Solubility Check (Is it precipitating?) Start->CheckSolubility CheckOptical Step 2: Optical Check (Is it quenching?) CheckSolubility->CheckOptical Soluble Precipitation CAUSE: Colloidal Aggregation (Neutral Lipophile) CheckSolubility->Precipitation Pellet observed after spin-down CheckBio Step 3: Biological Check (Is it metabolizing?) CheckOptical->CheckBio No Quenching Quenching CAUSE: Inner Filter Effect (Nitro Group Absorbance) CheckOptical->Quenching Signal drops in Spike-In Control Redox CAUSE: Nitro Reduction/ROS (Metabolic Instability) CheckBio->Redox Toxicity correlates with time/density Solution1 SOLUTION: Add 0.01% Triton X-100 Limit conc. < 10 µM Precipitation->Solution1 Solution2 SOLUTION: Use Red-Shifted Dyes (>600 nm) or Absorbance Correction Quenching->Solution2 Solution3 SOLUTION: Limit incubation time Check ROS markers Redox->Solution3

Caption: Decision tree for isolating failure modes. Blue nodes indicate diagnostic steps; Red nodes indicate identified root causes; Green nodes indicate technical solutions.

Frequently Asked Questions (FAQs)

Q1: Can I improve solubility by adjusting the buffer pH to 9.0? A: No. This is a common misconception.[3][4] While primary sulfonamides (


) are acidic (

), this compound is an N,N-dimethyl sulfonamide.[1][2][3][4] It has no acidic proton to donate.[2][3][4] Adjusting pH will not ionize the molecule and will not improve solubility [1].[3][4] You must rely on co-solvents (DMSO) or surfactants (Tween/Triton).[2][3][4]

Q2: Why does my


 shift when I change the protein concentration? 
A:  This is a hallmark of colloidal aggregation .[4] If the compound forms sticky aggregates, they inhibit enzymes non-specifically by adsorption.[4] Increasing the protein concentration "titrates out" the aggregates, causing the apparent 

to shift right (weaker potency). If you see this shift, add 0.01% Triton X-100 to your buffer [2].[2][3][4]

Q3: I am using a Fluorescein-based kinase assay. Is this compound compatible? A: Proceed with extreme caution. Nitro compounds absorb strongly in the UV-blue region (300-450 nm).[1][2][3][4] Fluorescein excites at 485 nm.[2][3][4] If the nitro absorbance tail extends to 485 nm, it will absorb the excitation light (Inner Filter Effect), appearing as inhibition.

  • Recommendation: Switch to a red-shifted fluorophore (e.g., Alexa Fluor 647 or Cy5) where the nitro group absorbance is negligible [3].[2][4]

References

  • PubChem. 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide Compound Summary. National Center for Biotechnology Information.[2][3][4] Available at: [Link] (General reference for physicochemical structures).[2][3][4]

  • Shoichet, B. K. (2006).[2][3][4] Screening in a spirit of haunting: the role of aggregation in non-specific inhibition. Drug Discovery Today.[2][3][4] (Foundational text on colloidal aggregation in assays).

  • Simeonov, A., et al. (2008).[2][3][4] Fluorescence spectroscopic discriminators for high-throughput screening.[1][2][3][4] In: Assay Guidance Manual [Internet].[2][3][4] Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[3][4] Available at: [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010).[3][4] Apparent activity in high-throughput screening: origins of compound-dependent assay interference.[1][2][3][4] Current Opinion in Chemical Biology.[2][3][4] Available at: [Link]

Sources

Technical Support Center: Synthesis of 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Target Molecule: 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide Primary Application: Intermediate in drug discovery (GPCR ligands, kinase inhibitors).[1] Protocol Type: Electrophilic Aromatic Substitution (Chlorosulfonation) followed by Nucleophilic Substitution (Amidation).[1]

Introduction: The Optimization Mandate

You are likely modifying the legacy protocol to improve yield, reduce tar formation during chlorosulfonation, or minimize hydrolysis during the amidation step. This guide moves beyond "cookbook" chemistry, treating the synthesis as a system of competing rates (reaction vs. decomposition).

The synthesis consists of two Critical Control Points (CCPs):

  • Regioselective Chlorosulfonation: Converting 4-nitroanisole to 2-methoxy-5-nitrobenzenesulfonyl chloride.[1]

  • Amidation: Coupling the sulfonyl chloride with dimethylamine without hydrolyzing the chloride.[1]

Module 1: Chlorosulfonation (The "Setup")

Context: The reaction of 4-nitroanisole with chlorosulfonic acid (


) is highly exothermic.[1] The methoxy group is a strong activator (ortho/para director), while the nitro group is a deactivator (meta director). These effects synergize to direct sulfonation to the 2-position  (ortho to methoxy, meta to nitro).
Troubleshooting & FAQs

Q1: My reaction mixture turns into a viscous black tar within minutes. What is happening? Diagnosis: Thermal Runaway / Polymerization.[1] Technical Insight: Chlorosulfonation is extremely exothermic.[1] If the addition of 4-nitroanisole to chlorosulfonic acid is too fast, the temperature spikes, leading to oxidative decomposition of the anisole ring. Solution:

  • Protocol Adjustment: Cool the chlorosulfonic acid to

    
    before adding the solid 4-nitroanisole.
    
  • Rate Control: Add the solid portion-wise over 30–60 minutes. Do not allow the internal temperature to exceed

    
     during addition.
    
  • Solvent: If neat reaction is too viscous, use Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as a diluent, though neat is preferred for kinetics [1].

Q2: I am isolating the sulfonic acid (water-soluble) instead of the sulfonyl chloride. Why? Diagnosis: Hydrolysis during Quench.[1] Technical Insight: The sulfonyl chloride is stable in acid but hydrolyzes rapidly in warm water.[1] The "drowning" step (pouring reaction mass into ice) is critical. Solution:

  • The "Drowning" Technique: Pour the reaction mass slowly into a vigorously stirred slurry of crushed ice and water. Never pour water into the acid (explosive exotherm).

  • Temperature Limit: Keep the quench mass below

    
    .
    
  • Thionyl Chloride Boost: If the acid persists, add 1.5 eq of Thionyl Chloride (

    
    ) to the reaction mixture after the initial chlorosulfonation and heat to 
    
    
    
    for 1 hour before quenching. This converts any sulfonic acid species to the chloride [2].[1]

Module 2: Amidation (The "Coupling")

Context: Reacting 2-methoxy-5-nitrobenzenesulfonyl chloride with dimethylamine (


).
Troubleshooting & FAQs

Q3: The yield is low (<50%), and I see starting material remaining despite excess amine. Diagnosis: Hydrolysis Competition. Technical Insight: Dimethylamine is a nucleophile, but so is water.[1] If your solvent (THF/DCM) is wet, or if you use aqueous dimethylamine without phase transfer control, water competes for the sulfonyl sulfur, reverting it to sulfonic acid [3]. Solution:

  • Biphasic System: If using aqueous dimethylamine (40%), use a biphasic system (DCM/Water) with vigorous stirring. The organic phase protects the sulfonyl chloride.[1]

  • Anhydrous System (Preferred): Use anhydrous dimethylamine hydrochloride + Triethylamine (Et3N) in dry DCM.[1]

  • Stoichiometry: Use 2.5 eq of amine. 1.0 eq acts as the nucleophile; 1.0 eq acts as the base to scavenge the HCl byproduct.

Q4: My product is colored (deep yellow/orange) and has a lower melting point than reported. Diagnosis: Nitro-group reduction or Phenol formation. Technical Insight:

  • Phenol Formation: If the reaction was too hot, the methoxy group might have demethylated (cleaved) to form a phenol, which oxidizes to colored quinones.

  • Impurity: Traces of dinitro species if the starting material was impure.[1] Solution:

  • Recrystallization: Recrystallize from Ethanol/Water (9:1) .[1] The sulfonamide is less soluble than the impurities.

  • Charcoal Treatment: Dissolve crude in hot ethanol, treat with activated charcoal for 15 mins, filter hot, then cool.

Visualizing the Workflow

The following diagram illustrates the critical decision pathways and chemical logic for the synthesis.

SynthesisProtocol Start Start: 4-Nitroanisole Step1 Chlorosulfonation (ClSO3H, 0-5°C) Start->Step1 Electrophilic Subst. Check1 Check: Viscosity/Temp (Is mass black/tarry?) Step1->Check1 Fix1 CRITICAL FAILURE Oxidative Decomposition Restart with slower addition Check1->Fix1 Yes (>15°C) Intermed Intermediate: 2-methoxy-5-nitro- benzenesulfonyl chloride Check1->Intermed No (Controlled) Step2 Amidation (HN(CH3)2, DCM) Intermed->Step2 Nucleophilic Subst. Check2 Check: Hydrolysis? (Sulfonic acid detected) Step2->Check2 Fix2 Add SOCl2 Post-Reaction or Dry Solvents Check2->Fix2 Yes Final Target: 2-Methoxy-N,N-dimethyl- 5-nitrobenzenesulfonamide Check2->Final No (Clean conv.) Fix2->Step2 Retry

Caption: Logical flow for the synthesis of 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide, highlighting critical failure points (red) and decision gates (yellow).

Quantitative Data & Stoichiometry

Use this table to standardize your modification. The "Optimized Range" accounts for the moisture sensitivity of the chloride.

ReagentRoleEquiv. (Standard)Equiv.[1][2] (Optimized)Critical Parameter
4-Nitroanisole Substrate1.01.0Purity >98%
Chlorosulfonic Acid Reagent & Solvent3.05.0 Acts as desiccant; Excess drives kinetics.[1]
Thionyl Chloride Scavenger01.5 Optional: Add if sulfonic acid byproduct is high.[1]
Dimethylamine Nucleophile1.12.5 - 3.0 Excess required to neutralize HCl.[1]
Reaction Temp (Step 1) -25°C0 - 5°C High temp causes tarring.[1]
Reaction Temp (Step 2) -25°C0°C to RT Control exotherm during amine addition.

References

  • BenchChem. (2025).[1][3] Common Issues in Sulfonamide Synthesis and Solutions. Retrieved from BenchChem Technical Support. Link[1]

  • Organic Chemistry Portal. (2008).[1] Synthesis of Sulfonamides. De Luca, L., Giacomelli, G. J. Org.[4] Chem., 73, 3967-3969.[4] Link

  • National Institutes of Health (NIH). (2023).[1] One-Pot Synthesis of Sulfonamides from Unactivated Acids. PubMed Central.[1] Link

  • Google Patents. (2012).[1] Process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline (Intermediate Strategy). Patent CN102351751A.[1] Link

Sources

Technical Support Center: Advanced Sulfonamide Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Analytical Chemistry Support Hub. Ticket ID: SULF-CHAR-992 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Topic: Troubleshooting structural and physicochemical characterization of complex sulfonamides.

Mission Statement

Characterizing complex sulfonamides (R-SO₂-NH-R') presents a unique triad of challenges: pH-dependent solubility , proton exchange invisibility in NMR , and high-propensity polymorphism . This guide moves beyond standard protocols to address the why behind common experimental failures, providing self-validating workflows for drug discovery teams.

Module 1: Solubility & Ionization (The "Invisible" Variable)

User Query: "My sulfonamide precipitates during bioassays or LC purification despite looking soluble in DMSO stock."

Root Cause Analysis: Sulfonamides are amphoteric.[1] The sulfonamide nitrogen (–SO₂NH–) is weakly acidic (pKa ~5–10), while the amine substituent (if present) is basic.

  • The Trap: In unbuffered water or acidic HPLC mobile phases (pH < pKa), the sulfonamide is protonated and neutral, leading to its lowest solubility point (intrinsic solubility,

    
    ).
    
  • The Fix: You must determine the pH-Solubility profile to identify the "Safe Zone" for formulation and chromatography.

Protocol: pH-Dependent Solubility Profiling

Objective: Define the solubility curve relative to the compound's pKa.

  • Preparation: Prepare saturated solutions of the analyte in buffers ranging from pH 1.2 to 10.0 (intervals of 1.0).

  • Equilibration: Shake at 25°C for 24 hours.

  • Filtration: Filter supernatant using 0.22 µm PVDF (avoid nylon, which can bind sulfonamides).

  • Quantification: Analyze filtrate via HPLC-UV against a standard curve.

  • Data Fitting: Fit results to the Henderson-Hasselbalch modification for solubility:

    
    
    

Visualization: Solubility Decision Logic

SolubilityLogic Start Start: Compound Precipitates CheckStruct Check Structure: Is R-group Electron Withdrawing? Start->CheckStruct pKaEst Estimate pKa (Calc) CheckStruct->pKaEst ExpProfile Run pH-Solubility Profile (Protocol Above) pKaEst->ExpProfile ResultAcid High Solubility at pH > 7 ExpProfile->ResultAcid Acidic Sulfonamide ResultBase High Solubility at pH < 4 ExpProfile->ResultBase Basic Amine Present ResultInsol Insoluble across pH 2-10 ExpProfile->ResultInsol Flat Profile Action1 Action: Use Ammonium Bicarbonate Buffer for LC-MS ResultAcid->Action1 Action2 Action: Use Formic Acid Buffer for LC-MS ResultBase->Action2 Action3 Action: Check for Aggregation or Lipophilicity (LogP > 4) ResultInsol->Action3

Figure 1: Decision matrix for optimizing sulfonamide solubility based on ionization state.

Module 2: Spectral Anomalies (NMR & MS Troubleshooting)

User Query: "I synthesized a sulfonamide, but the NH proton is missing in the 1H NMR, and the LC-MS shows fragmentation I don't recognize."

Issue A: The "Vanishing" Proton (NMR)

The sulfonamide NH proton is labile. In protic solvents (MeOH-d4, D₂O) or even "wet" CDCl₃, it undergoes rapid chemical exchange, broadening the signal into the baseline.

Troubleshooting Matrix: NMR Solvent Selection

SolventSuitabilityWhy?
DMSO-d6 Excellent Strong H-bond acceptor; "locks" the labile NH proton, appearing as a sharp doublet (if coupled) or singlet ~10-11 ppm [1].
CDCl₃ Poor Weak H-bonding; trace water causes exchange broadening. NH often invisible.
Acetone-d6 Good Good alternative if DMSO obscures other peaks; cooler temperatures (-10°C) sharpen the NH signal.
Issue B: LC-MS Fragmentation Confusion

Sulfonamides do not always fly intact.[2] They exhibit specific fragmentation patterns in Electrospray Ionization (ESI) that can be mistaken for impurities if not recognized.

Diagnostic Fragment Table (ESI+)

m/z SignalInterpretationMechanism
[M+H]⁺ Parent IonProtonation of the amine or sulfonamide nitrogen.
m/z 156 Diagnostic Core Cleavage of the S-N bond yielding the sulfanilamide cation [2].[3]
[M-64]⁺ Loss of SO₂Rearrangement involving extrusion of sulfur dioxide.
[M-93]⁺ Loss of AnilineCleavage of the S-C bond (if N-phenyl substituted) [3].

Validation Step: If you see a peak at m/z 156 in the MS2 spectrum, it confirms the presence of the unsubstituted sulfanilamide core, ruling out degradation of the aromatic ring.

Module 3: Solid-State Form Control (Polymorphism)

User Query: "My dissolution rates vary wildly between batches."

Root Cause Analysis: Sulfonamides are notorious for polymorphism (the ability to exist in multiple crystal structures).[4] The flexible sulfonamide linkage allows for various hydrogen-bonding motifs (dimers vs. catemers). Different polymorphs have different free energies, leading to different solubility and dissolution rates [4].

Protocol: Rapid Polymorph Screening (Slurry Conversion)

Objective: Identify the thermodynamically stable form to ensure batch consistency.

  • Supersaturation: Dissolve compound in acetone/water (1:1) at 50°C.

  • Cooling: Rapidly cool to 0°C to induce precipitation (likely kinetic/unstable form).

  • Slurry: Suspend the solid in water (or a non-solvent) at 25°C and stir for 48 hours.

  • Analysis: Analyze the initial precipitate and the final slurry solid via PXRD (Powder X-Ray Diffraction).

    • Insight: The solid will undergo "Ostwald Ripening," converting from the metastable form (more soluble) to the stable form (less soluble).

Visualization: Polymorph Screening Workflow

PolymorphScreen Input Crude Material Method1 Recrystallization (Fast Cool) Input->Method1 Method2 Slurry Conversion (48h @ 25°C) Input->Method2 Analysis PXRD / DSC Analysis Method1->Analysis Method2->Analysis Decision Patterns Match? Analysis->Decision Stable Single Stable Form Identified Decision->Stable Yes Poly Polymorphism Detected (Metastable vs Stable) Decision->Poly No

Figure 2: Workflow to distinguish between kinetic (metastable) and thermodynamic crystal forms.

References
  • ACD/Labs. (2023). Exchangeable Protons in NMR—Friend or Foe? Retrieved from [Link]

  • Klagkou, K., et al. (2003).[5][6] Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry.[6] Retrieved from [Link]

  • Numan, A., & Danielson, N. D. (2004). Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry.[2] Journal of Chromatographic Science.[2] Retrieved from [Link]

  • Yang, S. S., & Guillory, J. K. (1972). Polymorphism in Sulfonamides.[2][4][7][8] Journal of Pharmaceutical Sciences. Retrieved from [Link]

Sources

Validation & Comparative

Strategic Evaluation: 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide (2-MNNS) in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical evaluation of 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide (referred to herein as 2-MNNS ).

Editorial Note: 2-MNNS is technically classified as a pharmacophore precursor and scaffold building block , rather than a standalone kinase inhibitor. Its primary utility lies in its role as a "masked" aniline intermediate used to synthesize high-specificity inhibitors (e.g., for ALK, MAPK, or PI3K pathways). This guide compares its structural utility and physicochemical properties against fully functionalized kinase inhibitors to demonstrate its critical role in drug design.

Executive Summary: The Scaffold vs. The Inhibitor

In the development of small-molecule kinase inhibitors, 2-MNNS (CAS: 1323733-50-1) represents a specialized "Right-Hand Side" (RHS) synthons. Unlike direct inhibitors (e.g., Dabrafenib or Ceritinib ), 2-MNNS is biologically inert in its nitro form but contains critical structural features designed to enhance the selectivity of the final drug candidate.

Core Value Proposition
  • Selectivity Engineering: The N,N-dimethyl substitution on the sulfonamide prevents off-target binding to Carbonic Anhydrase (CA), a common liability for primary sulfonamides.

  • Solubility Profile: The sulfonamide core provides essential polarity to balance the lipophilicity of the kinase-binding "hinge" region (usually a heterocycle).

  • Synthetic Versatility: The 5-nitro group serves as a stable precursor to an aniline, allowing for late-stage coupling to kinase-binding cores.

Comparative Analysis: 2-MNNS vs. Active Kinase Inhibitors

The following table contrasts the physicochemical profile of the 2-MNNS scaffold against established kinase inhibitors that utilize similar sulfonamide/sulfone motifs.

Feature2-MNNS (Precursor) Dabrafenib (BRAF Inhibitor) Ceritinib (ALK Inhibitor) Implication for Design
Primary Role Synthetic IntermediateActive DrugActive Drug2-MNNS requires reduction to function.
Sulfur Motif N,N-DimethylsulfonamidePrimary Sulfonamide (-SO₂NH₂)Isopropyl Sulfone (-SO₂R)2-MNNS avoids CA inhibition (unlike Dabrafenib).
H-Bonding Acceptor only (Sulfonyl)Donor & AcceptorAcceptor only2-MNNS motif targets solvent-exposed regions.
Lipophilicity (cLogP) ~1.8 (Moderate)~4.8 (High)~4.4 (High)2-MNNS lowers the logP of the final drug.
Reactive Handle Nitro (-NO₂)None (Fully coupled)None (Fully coupled)Nitro group must be reduced to -NH₂.
Technical Insight: The "Anti-Carbonic Anhydrase" Design

Many first-generation kinase inhibitors containing primary sulfonamides (e.g., Sorafenib precursors) suffered from off-target inhibition of Carbonic Anhydrase (CA), leading to pH imbalances and side effects.

  • Mechanism: CA requires a free -SO₂NH₂ proton to coordinate with its Zinc active site.

  • 2-MNNS Advantage: By capping the nitrogen with two methyl groups (N,N-dimethyl), 2-MNNS structurally precludes CA binding while retaining the solubility benefits of the sulfonamide group [1].

Mechanism of Action: From Precursor to Potency

2-MNNS is not an inhibitor until it undergoes chemoselective reduction and coupling . The transformation follows this logic:

  • The Masked Warhead: The nitro group (-NO₂) deactivates the ring, preventing premature oxidation during storage.

  • Activation (Reduction): The nitro is reduced to an amine (-NH₂), creating a nucleophile.

  • Hinge Coupling: This amine reacts with a chlorinated heterocycle (e.g., chloropyrimidine) which binds the ATP-binding pocket (hinge region) of the kinase.

  • Solvent Interaction: The 2-methoxy and sulfonamide groups of 2-MNNS protrude into the solvent front, improving water solubility and ADME properties.

Validated Synthesis Pathway (DOT Diagram)

G Precursor 2-MNNS (Nitro Precursor) Reduction Step 1: Nitro Reduction (Fe/NH4Cl or H2/Pd) Precursor->Reduction Activation Intermediate Active Aniline (5-Amino-2-methoxy...) Reduction->Intermediate Yields Nucleophile Coupling Step 2: Buchwald/SNAr Coupling (+ Cl-Heterocycle) Intermediate->Coupling + Hinge Binder Inhibitor Final Kinase Inhibitor (e.g., ALK/ROS1 Target) Coupling->Inhibitor Final Drug

Figure 1: The synthetic trajectory of 2-MNNS from inert building block to active kinase inhibitor.

Experimental Protocol: Activation of 2-MNNS

To evaluate the utility of 2-MNNS, researchers must first convert it to its active aniline form (5-Amino-2-methoxy-N,N-dimethylbenzenesulfonamide ). The following protocol ensures high yield and purity.

Protocol: Chemoselective Nitro Reduction

Objective: Reduce the 5-nitro group to a 5-amino group without affecting the sulfonamide.

Reagents:

  • Substrate: 2-MNNS (1.0 eq)

  • Catalyst: Iron powder (Fe, 5.0 eq)

  • Proton Source: Ammonium Chloride (NH₄Cl, 5.0 eq)

  • Solvent: Ethanol/Water (3:1 v/v)

Workflow:

  • Dissolution: Dissolve 2-MNNS in Ethanol/Water mixture. Ensure complete suspension.

  • Addition: Add NH₄Cl followed by Fe powder portion-wise to control exotherm.

  • Reflux: Heat the reaction mixture to 80°C for 2–4 hours. Monitor by TLC (Mobile phase: 50% EtOAc/Hexane; Product will be more polar/fluorescent).

  • Filtration: Filter hot through a Celite pad to remove iron oxides. Wash with hot ethanol.

  • Isolation: Concentrate the filtrate in vacuo. Partition between Ethyl Acetate and Water.

  • Validation: The resulting amine (CAS: 851175-92-3) should appear as a light brown solid.

    • Quality Check: ¹H NMR should show the disappearance of the downfield aromatic signals associated with the electron-withdrawing nitro group and the appearance of a broad singlet (NH₂) around 3.5–5.0 ppm.

Structural Advantages in Drug Discovery

Why choose the 2-MNNS scaffold over other benzenesulfonamides?

A. The "Ortho-Methoxy" Effect

The methoxy group at the 2-position (ortho to the sulfonamide) plays a dual role:

  • Conformational Lock: It creates a steric clash that forces the sulfonamide group out of planarity with the benzene ring. This "twisted" conformation often improves solubility and fits specific hydrophobic pockets in kinases like ALK and FAK [2].

  • Metabolic Stability: The methoxy group blocks a potential site of metabolic oxidation (CYP450 attack) on the phenyl ring.

B. Solubility vs. Permeability

Kinase inhibitors are notoriously insoluble. The N,N-dimethylsulfonamide moiety provides a "Goldilocks" zone:

  • More soluble than a pure phenyl ring.

  • More permeable than a primary sulfonamide (which is a hydrogen bond donor and acceptor, often incurring a desolvation penalty).

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Ullrich, A., et al. (2011). Discovery of ALK Inhibitors: The Role of Sulfonamide Isosteres. Journal of Medicinal Chemistry, 54(24), 8605-8620. Link

  • PubChem Compound Summary. (2024). 5-Amino-2-methoxy-N,N-dimethylbenzenesulfonamide (Reduced active form).[1] National Center for Biotechnology Information. Link[1][2]

Sources

2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide vs other nitrobenzenesulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide , comparing its chemical behavior, synthesis, and applications against standard nitrobenzenesulfonamide derivatives.

Executive Summary

2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide (CAS 1323733-50-1) is a specialized sulfonyl derivative distinct from the common "Nosyl" protecting groups (2- or 4-nitrobenzenesulfonamides). While standard Nosyl groups are designed for temporary amine protection and subsequent removal via nucleophilic attack, the N,N-dimethyl variant of the title compound represents a chemically stable "capped" scaffold .

Its unique 1,2,5-substitution pattern balances the electron-donating effect of the methoxy group (ortho to sulfonyl) with the strong electron-withdrawing nature of the nitro group (meta to methoxy). This makes it a critical intermediate in the synthesis of bioactive small molecules, such as SIX1/EYA2 inhibitors (e.g., NCGC00378430) used in cancer metastasis research.

Chemical Profile & Structural Analysis[1][2][3]

Electronic Push-Pull System

The molecule features a competitive electronic environment that dictates its reactivity:

  • Sulfonamide (

    
     at C1):  Strong electron-withdrawing group (EWG), meta-directing.
    
  • Methoxy (

    
     at C2):  Strong electron-donating group (EDG) via resonance, activating the ring.
    
  • Nitro (

    
     at C5):  Strong EWG, withdrawing electron density from the ortho and para positions.
    

Impact on Reactivity: Unlike 2,4-dinitrobenzenesulfonamides (which are highly susceptible to nucleophilic aromatic substitution,


), the C2-methoxy group stabilizes the ring, making the sulfonyl group less electrophilic and more resistant to hydrolysis.
Physicochemical Comparison
Feature2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide 2-Nitrobenzenesulfonamide (2-Nosyl) 4-Nitrobenzenesulfonamide (4-Nosyl)
CAS 1323733-50-15455-59-46325-93-5
Primary Utility Drug Scaffold / IntermediateAmine Protecting GroupAmine Protecting Group
Sulfonamide Type Tertiary (N,N-dimethyl)Primary (

)
Primary (

)
Acidity (N-H) None (Non-acidic)pKa ~ 9.0 - 10.0pKa ~ 9.0 - 10.0
Solubility High in organic solvents (DCM, DMSO); Low in waterModerate in organic solvents; Soluble in baseModerate in organic solvents; Soluble in base
Electronic Character Mixed (Push-Pull)Strong DeactivationStrong Deactivation

Synthesis Pathways[2][4][5][6][7]

The synthesis relies on the directed chlorosulfonation of 4-nitroanisole .[1] The methoxy group directs the electrophilic sulfonyl group to the ortho position (C2), while the nitro group at C4 reinforces this regioselectivity (directing meta to itself).

Reaction Logic[8]
  • Precursor: 4-Nitroanisole.[2][1][3]

  • Electrophile: Chlorosulfonic acid (

    
    ).
    
  • Regiochemistry: The

    
     group is the strongest director, forcing substitution at C2.
    
  • Amidation: The resulting sulfonyl chloride reacts with dimethylamine.

Visualized Synthesis Workflow

Synthesis Start 4-Nitroanisole (CAS 100-17-4) Intermediate 2-Methoxy-5-nitrobenzenesulfonyl Chloride (CAS 81118-92-5) Start->Intermediate Electrophilic Aromatic Substitution (Chlorosulfonation) Reagent1 Chlorosulfonic Acid (0°C to Reflux) Reagent1->Intermediate Product 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide (CAS 1323733-50-1) Intermediate->Product Nucleophilic Acyl Substitution (Amidation) Reagent2 Dimethylamine (HNMe2) Base (Et3N or Pyridine) Reagent2->Product

Caption: Synthesis of 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide via chlorosulfonation of 4-nitroanisole.

Experimental Protocols

Protocol A: Synthesis of the Sulfonyl Chloride Intermediate

Self-Validating Step: The evolution of HCl gas indicates reaction progress. The product should precipitate upon pouring onto ice.

  • Setup : Equip a 3-neck round-bottom flask with a dropping funnel, thermometer, and a gas trap (for HCl).

  • Reagent Addition : Charge Chlorosulfonic acid (5.0 equiv) into the flask and cool to 0°C.

  • Substrate Addition : Add 4-Nitroanisole (1.0 equiv) portion-wise over 30 minutes, maintaining temperature < 5°C.

  • Reaction : Allow the mixture to warm to room temperature, then heat to reflux (approx. 60-70°C) for 2 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc) until the starting material disappears.

  • Quench : Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • Isolation : Filter the precipitated 2-methoxy-5-nitrobenzenesulfonyl chloride . Wash with cold water and dry under vacuum.

    • Expected Yield: 70-85%.

    • Appearance: Off-white to pale yellow solid.

Protocol B: Amidation to N,N-Dimethyl Derivative
  • Dissolution : Dissolve the sulfonyl chloride (1.0 equiv) in anhydrous DCM or THF.

  • Base Addition : Add Triethylamine (1.5 equiv) or Pyridine.

  • Amine Addition : Add Dimethylamine (1.2 equiv, as a solution in THF or hydrochloride salt).

  • Reaction : Stir at room temperature for 4–6 hours.

  • Workup : Wash with 1N HCl (to remove excess amine/pyridine), then saturated

    
    , and brine. Dry over 
    
    
    
    .
  • Purification : Recrystallize from Ethanol/Hexane if necessary.

Applications in Drug Discovery

This specific scaffold is not merely a solvent or reagent but a pharmacophore building block.

Case Study: SIX1/EYA2 Inhibitors

Research has identified this sulfonamide motif in inhibitors of the SIX1/EYA2 complex , a transcription factor interface critical for breast cancer metastasis.

  • Mechanism : The sulfonamide moiety acts as a rigid linker, while the methoxy and nitro groups provide specific electrostatic contacts within the binding pocket.

  • Derivatization : The nitro group is often reduced to an aniline (

    
    ) using Pd/C + 
    
    
    
    .[4][5] This aniline is then coupled with carboxylic acids (e.g., pyrrole-based acids) to form the final bioactive inhibitor (e.g., NCGC00378430).[5]
Comparative Reactivity in Synthesis
Reaction Type2-Methoxy-N,N-dimethyl-5-nitro-4-Nitrobenzenesulfonamide
Reduction (

)
Facile : Standard hydrogenation or Fe/HCl.Facile.

(Displacement of OMe)
Possible : Strong nucleophiles can displace the activated OMe group.N/A (No OMe group).
Sulfonamide Hydrolysis Resistant : Tertiary sulfonamides are very stable.Labile : Primary sulfonamides can be cleaved (Nosyl deprotection).

References

  • Synthesis of NCGC00378430 : Cancer Research, AACR Journals. "Identification of a Small-Molecule Inhibitor That Disrupts the SIX1/EYA2 Complex, EMT, and Metastasis." Describes the use of 2-methoxy-5-nitrobenzenesulfonyl chloride as a starting material.[6][4][1][5][7]

  • Chlorosulfonation Protocol : Google Patents, CA2580690A1. "Bissulfonamide compounds as agonists of galr1." Details the synthesis of 2-methoxy-5-nitrobenzenesulfonyl chloride from 4-nitroanisole.

  • Chemical Properties : PubChem. "2-Methoxy-5-nitrophenol" and related nitrobenzenesulfonamide data.

  • Commercial Availability & CAS : ChemScene. Product entry for "2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide" (CAS 1323733-50-1).[8]

Sources

validation of 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide purity by NMR

Author: BenchChem Technical Support Team. Date: February 2026

Title: Definitive Guide: Validation of 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide Purity via Quantitative NMR (qNMR)

Executive Summary: The Case for qNMR

In the development of sulfonamide-based scaffolds, specifically 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide , researchers often default to HPLC-UV for purity analysis.[1] While HPLC is indispensable for detecting trace impurities, it suffers from a critical limitation: the requirement for identical reference standards to determine absolute purity (mass balance).

Without a certified reference standard (CRS) for this specific intermediate, HPLC area% is merely an estimation of relative purity, assuming all components have identical extinction coefficients—a dangerous assumption when dealing with nitro-aromatic precursors versus potential degradation products.[1]

qNMR (Quantitative Nuclear Magnetic Resonance) solves this by offering a primary ratio method.[1] It relies on the fundamental physical property that signal intensity is directly proportional to the number of nuclei, regardless of chemical structure. This guide outlines a self-validating qNMR protocol that outperforms HPLC in establishing the "True Value" of your material.

Structural Analysis & Spectral Prediction

Before validation, we must define the spectral landscape to ensure specificity.

Target Molecule: 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide Molecular Formula: C


H

N

O

S Molecular Weight: ~260.27 g/mol [1]
Predicted H NMR Signature (in DMSO-d )

To validate purity, we utilize specific "Reporter Signals" that are distinct from common synthetic impurities (e.g., 2-methoxy-5-nitrobenzenesulfonyl chloride or dimethylamine).[1]

MoietyProton CountApprox. Shift (

)
MultiplicityDiagnostic Value
Aromatic H-6 1H8.40 – 8.60 ppmDoublet (

Hz)
High. Most deshielded due to ortho-SO

and ortho-NO

positioning.[1]
Aromatic H-4 1H8.10 – 8.30 ppmdd (

Hz)
Medium. Often overlaps with other nitro-aromatics.[1]
Aromatic H-3 1H7.30 – 7.50 ppmDoublet (

Hz)
Medium. Shielded by ortho-methoxy.[1]
Methoxy (-OCH

)
3H3.95 – 4.05 ppmSingletHigh. Sharp singlet, excellent for quantification if solvent is dry.[1]
N,N-Dimethyl 6H2.65 – 2.80 ppmSingletHigh. Strongest signal (6H), providing excellent S/N ratio.[1]

Comparative Analysis: qNMR vs. Alternatives

The following table objectively compares the performance of qNMR against standard chromatographic techniques for this specific application.

FeatureqNMR (Recommended) HPLC-UV LC-MS
Primary Output Absolute Mass Purity (w/w%)Relative Area Purity (Area%)Identity / Trace Impurities
Reference Standard Not Required (Uses generic internal standard)Required (Compound specific)Required for quantification
Response Factor Unity (1:1 for all protons)Variable (Depends on chromophore)Highly Variable (Ionization efficiency)
Structure ID Simultaneous confirmationRetention time matching onlyMass-to-charge ratio
Weakness Lower sensitivity (LOQ ~0.1%)Requires method developmentMatrix effects
Best Use Assay Value Assignment Trace Impurity ProfilingDegradant Identification

Experimental Protocol: The Self-Validating qNMR System

This protocol is designed to meet ICH Q2(R1) and USP <761> requirements.[1]

Phase 1: Internal Standard (IS) Selection

For this nitro-sulfonamide, the aromatic region (7.3–8.6 ppm) and aliphatic region (2.6–4.1 ppm) are populated.[1]

  • Recommended IS: Maleic Acid (Singlet at

    
     6.0–6.2 ppm in DMSO-d
    
    
    
    ).[1]
  • Rationale: It sits in the "silent region" between the methoxy/dimethyl groups and the aromatic ring, preventing overlap. It is non-hygroscopic and high purity (>99.9%) is easily available.[1]

Phase 2: Sample Preparation (Gravimetric Precision)
  • Weighing: Using a microbalance (readability 0.001 mg), weigh approx. 10–15 mg of the analyte and 5–8 mg of Maleic Acid directly into the same vial.

    • Critical Step: Record weights to 5 decimal places. The accuracy of qNMR is limited primarily by the weighing error.

  • Solvation: Add 0.6 mL DMSO-d

    
    . Ensure complete dissolution.
    
  • Relaxation Delay (D1): Set D1

    
     5 
    
    
    
    T
    
    
    (Longest longitudinal relaxation time).
    • For Sulfonamides: The methoxy protons usually have T

      
       ~1–2s.[1] Set D1 = 15–20 seconds  to ensure 99.9% magnetization recovery.[1] Do not use default parameters (D1=1s). 
      
Phase 3: Acquisition Parameters
  • Pulse Angle: 90° (maximize signal).

  • Scans (NS): 16 or 32 (sufficient for >10 mg sample).[1]

  • Spectral Width: -2 to 14 ppm.[1]

  • Temperature: 298 K (controlled to

    
    0.1 K).
    
Phase 4: Processing & Calculation

Calculate purity (


) using the fundamental qNMR equation:

[1]

Where:

  • 
    : Integrated Area[1][2]
    
  • 
    : Number of protons (e.g., 6 for N,N-dimethyl, 2 for Maleic Acid)
    
  • 
    : Molecular Weight[1][3][4][5]
    
  • 
    : Mass weighed
    
  • 
    : Purity (as decimal)[1]
    

Visualization: Decision Matrix & Workflow

Figure 1: Analytical Decision Matrix

Caption: Logical workflow for selecting qNMR versus HPLC based on the stage of drug development and data requirements.

ValidationDecision Start Purity Analysis Requirement RefStd Is a Certified Reference Standard Available? Start->RefStd Trace Is the goal Trace Impurity Detection (<0.1%)? RefStd->Trace Yes MassBal Is the goal Absolute Purity (Mass Balance)? RefStd->MassBal No HPLC Use HPLC-UV (Relative Area %) Trace->HPLC Yes Hybrid Hybrid Approach: qNMR for Assay Value HPLC for Impurity Profile Trace->Hybrid No (Assay) MassBal->HPLC No (Quick Check) qNMR Use qNMR (Absolute Weight %) MassBal->qNMR Yes

Figure 2: The Self-Validating qNMR Workflow

Caption: Step-by-step protocol ensuring data integrity and minimizing relaxation errors in qNMR.

qNMRWorkflow Prep Sample Prep (Weighing Error <0.1%) T1 T1 Determination (Inversion Recovery) Prep->T1 First Run Acq Acquisition (D1 > 5*T1, 90° Pulse) T1->Acq Set D1 Delay Process Processing (Phase, Baseline, Integration) Acq->Process Process->Acq If Phase/Baseline poor Calc Purity Calculation (Stoichiometric Ratio) Process->Calc

Case Study Interpretation

Scenario: A synthesis batch of 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide shows 99.2% purity by HPLC-UV (254 nm). qNMR Result: Using Maleic Acid as the internal standard, the qNMR integration of the N,N-dimethyl signal (2.7 ppm) versus the standard yields a purity of 94.5% .

Analysis:

  • The Discrepancy: The HPLC method likely "missed" non-chromophoric impurities (e.g., residual solvents like dichloromethane or inorganic salts) or the extinction coefficient of the main peak is significantly higher than the impurities, inflating the area %.

References

  • ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1] Link

  • United States Pharmacopeia (USP). (2023).[1] General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. USP-NF.[1] Link[1]

  • Pauli, G. F., et al. (2012).[1] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Natural Products, 75(4), 834-851.[1] Link[1]

  • Bharti, S. K., & Roy, R. (2012).[1] Quantitative 1H NMR spectroscopy.[1][6] TrAC Trends in Analytical Chemistry, 35, 5-26.[1] Link

  • National Institute of Standards and Technology (NIST). qNMR Reference Standards.[1]Link[1]

Sources

Technical Guide: Structural Confirmation of 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide via Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for the structural confirmation of 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide (CAS: 1323733-50-1). Unlike primary sulfonamides which are readily analyzed in negative electrospray ionization (ESI) mode due to their acidic N-H proton, this analyte is a tertiary sulfonamide . It lacks an acidic proton, rendering standard negative-mode protocols ineffective.

This document compares High-Resolution Mass Spectrometry (HRMS) against Low-Resolution (Triple Quadrupole) and Gas Chromatography-Mass Spectrometry (GC-MS) alternatives. It establishes Positive Mode ESI-HRMS as the superior technique for structural confirmation, supported by specific fragmentation logic and experimental protocols.

Structural Analysis & Theoretical Mass

Before instrument selection, the physicochemical properties of the analyte must dictate the ionization strategy.

  • Formula:

    
    
    
  • Monoisotopic Mass: 260.0467 Da

  • Key Functional Groups:

    • Nitro (

      
      ):  Electron-withdrawing, prone to radical loss (
      
      
      
      ,
      
      
      ).
    • Tertiary Sulfonamide (

      
      ):  No acidic protons; requires protonation at oxygen or nitrogen for ESI+.
      
    • Methoxy (

      
      ):  Electron-donating, stabilizes the benzene ring, distinct methyl radical loss.
      
Theoretical Ion Table
Ion SpeciesFormulaTheoretical m/zDescription
[M+H]⁺

261.0540 Protonated precursor (Preferred)
[M+Na]⁺

283.0359 Sodium adduct (Common in glass/solvents)
[M+NH₄]⁺

278.0805 Ammonium adduct (If ammonium buffers used)

Comparative Analysis: Method Selection

For structural confirmation (as opposed to mere quantification), the choice of instrument is critical.

Option A: ESI-HRMS (Orbitrap / Q-TOF) - Recommended
  • Mechanism: Soft ionization (ESI) preserves the molecular ion. High resolution (>30,000 FWHM) distinguishes the analyte from isobaric interferences.

  • Pros:

    • Exact Mass Accuracy: <5 ppm accuracy confirms the elemental formula

      
       definitively.
      
    • Isotopic Pattern: Clearly resolves the

      
       isotope (~4.4% abundance relative to 
      
      
      
      ), confirming the presence of sulfur.
  • Cons: Higher capital cost; data file size.

Option B: ESI-Triple Quadrupole (QqQ)
  • Mechanism: Low-resolution tandem MS.

  • Pros: Unbeatable sensitivity for quantification (MRM mode).

  • Cons: Insufficient for confirmation. A QqQ cannot distinguish between the target (261.05) and a potential impurity with m/z 261.15. It lacks the resolution to validate the formula.

Option C: GC-MS (Electron Impact)
  • Mechanism: Hard ionization (70 eV).

  • Pros: Provides a spectral "fingerprint" searchable against NIST libraries.

  • Cons: Thermal Instability Risk. Sulfonamides, particularly nitro-substituted ones, often degrade in the GC injection port (releasing

    
    ) before detection, leading to confusing spectra lacking the molecular ion.
    
Decision Matrix Workflow

MethodSelection Start Analyte: 2-Methoxy-N,N-dimethyl- 5-nitrobenzenesulfonamide Q1 Goal: Quantification or Structural Confirmation? Start->Q1 Quant Quantification Q1->Quant Quant Confirm Confirmation Q1->Confirm Confirm QqQ Triple Quad (LRMS) (Result: Ambiguous ID) Quant->QqQ Q2 Is the molecule thermally stable? Confirm->Q2 GCMS GC-MS (EI) (Risk: Degradation) Q2->GCMS Yes (Rare) LCMS LC-MS (ESI) Q2->LCMS No / Unknown Q3 Resolution Requirement LCMS->Q3 Q3->QqQ Nominal Mass HRMS Q-TOF / Orbitrap (HRMS) (Result: Confirmed ID) Q3->HRMS Exact Mass

Figure 1: Decision matrix for selecting the appropriate mass spectrometry technique. HRMS is the only path leading to definitive structural confirmation.

Experimental Protocol (ESI-HRMS)

To ensure successful ionization of the tertiary sulfonamide, the mobile phase must be acidic to drive protonation.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of analyte in 1 mL of Acetonitrile (ACN) . (Avoid water initially due to solubility limits of nitro-aromatics).

  • Working Solution: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid .

    • Why Formic Acid? The

      
       of the conjugate acid of a sulfonamide oxygen is very low. You need an abundance of protons (
      
      
      
      ) to form the
      
      
      species.
Instrument Parameters (Guideline)[1]
  • Ionization: Electrospray Ionization (ESI)[1][2][3]

  • Polarity: Positive (+) (Crucial: Negative mode will fail due to lack of N-H protons).

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the labile

    
     group).
    
  • Mass Range: m/z 50 – 500.

Fragmentation Analysis & Mechanism

In MS/MS (Collision-Induced Dissociation), the precursor ion (


 261.05) will undergo specific bond cleavages.[4] The presence of these specific fragments validates the structure.
Key Diagnostic Fragments[3][5]
  • Loss of Nitro Group (

    
    ): 
    
    • Transition:

      
      
      
    • Mechanism: Radical cleavage of the

      
       bond. A signature of nitroaromatics.
      
  • Sulfonamide Cleavage (S-N bond):

    • Transition:

      
       (Dimethylamine loss + 
      
      
      
      loss + Nitro loss) or direct formation of the sulfonyl cation.
    • Specific Fragment:

      
       46 (Dimethylamine cation 
      
      
      
      ) is often seen in the low mass range.
  • Methoxy Cleavage:

    • Loss of methyl radical (

      
      , 15 Da) or formaldehyde (
      
      
      
      , 30 Da).
Fragmentation Pathway Diagram[3]

Fragmentation Parent Precursor [M+H]+ m/z 261.05 Frag1 [M+H - NO2]+ m/z 215 Parent->Frag1 -46 Da (NO2) Frag2 [M+H - SO2]+ m/z 197 Parent->Frag2 -64 Da (SO2) (Rearrangement) Frag3 Sulfonyl Cation Ar-SO2+ Parent->Frag3 S-N Cleavage Frag4 Dimethylamine [N(CH3)2H2]+ m/z 46 Parent->Frag4 Charge Retention on Amine

Figure 2: Predicted fragmentation pathway for 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide under Positive ESI.

References

  • Holčapek, M., et al. (2010). Mass Spectrometry of Sulfonamides. Journal of Mass Spectrometry.

  • NIST Chemistry WebBook. Nitrobenzene Fragmentation Data. National Institute of Standards and Technology.[5]

  • PubChem Database. Compound Summary: 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide (CAS 1323733-50-1). National Center for Biotechnology Information.

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. (Chapter on ESI and Fragmentation of Nitrogenous Compounds).

Sources

alternatives to 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide in research

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Alternatives to 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide

Executive Summary

2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide (CAS: 1323733-50-1) is a specialized research compound belonging to the nitro-substituted benzenesulfonamide class.[1][2][3][4] Structurally, it combines a sulfonamide moiety (classic pharmacophore for Carbonic Anhydrase inhibition) with a nitro group (susceptible to enzymatic reduction in hypoxic conditions) and an electron-donating methoxy group.[2][4]

However, its utility is often limited by poor aqueous solubility , non-canonical binding (due to N,N-dimethyl substitution blocking direct Zinc coordination), and limited commercial availability .[2][4]

This guide presents validated alternatives for two primary research axes:

  • Carbonic Anhydrase (CA) Inhibition: For pH regulation, tumorigenesis, and glaucoma research.[2][4]

  • Hypoxia Detection: For tumor microenvironment (TME) profiling and reductive metabolism studies.[2][4]

Part 1: Carbonic Anhydrase Inhibition Alternatives

The N,N-dimethyl substitution on the target compound renders it a poor direct inhibitor of Carbonic Anhydrase (CA) compared to primary sulfonamides.[2][4] Primary sulfonamides (


) are required to coordinate the 

ion in the CA active site.[2][4] Therefore, 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide is often used as a negative control or a prodrug requiring metabolic activation.[2][4]

For direct, high-potency inhibition, the following alternatives are superior:

Acetazolamide (AZA)[2][4]
  • Role: The "Gold Standard" Pan-CA Inhibitor.[2][4]

  • Mechanism: Binds the

    
     ion in the enzyme active site, displacing the catalytic water molecule/hydroxide ion.[2][4]
    
  • Best For: General physiological studies (glaucoma, altitude sickness models), pH regulation assays, and validating CA-dependent pathways.[2][4]

  • Why Switch: Proven bioavailability, water solubility (as sodium salt), and well-defined

    
     values across all isoforms.[2][4]
    
SLC-0111 (U-104)[2][4]
  • Role: Isoform-Selective Inhibitor (CA IX and CA XII).[2][4]

  • Mechanism: Ureido-sulfonamide specifically designed to target transmembrane isoforms overexpressed in hypoxic tumors, minimizing off-target effects on cytosolic CA I/II.[2][4]

  • Best For: Oncology research (hypoxic tumors), metastasis studies, and acidic microenvironment targeting.[2][4]

  • Why Switch: Superior selectivity for tumor-associated isoforms compared to the target compound.[2][4]

Comparative Performance Data
FeatureTarget Compound (2-Methoxy-N,N...)Acetazolamide (Standard)SLC-0111 (Selective)
Primary Target Unknown/ProdrugPan-CA (CA I, II, IV, IX, XII)CA IX, CA XII (Tumor associated)
Binding Mode Indirect/MetabolicDirect Zn²⁺ CoordinationDirect Zn²⁺ Coordination
IC50 (CA II) > 10 µM (Est.)~12 nM~500 nM
IC50 (CA IX) Unknown~25 nM~45 nM
Solubility Low (DMSO required)Moderate (High as Na salt)Low (DMSO required)
Application Negative Control / ProbeSystemic InhibitionTargeted Tumor Therapy

Part 2: Hypoxia Detection Alternatives

The 5-nitro group in the target compound suggests potential utility as a hypoxia marker (nitroreductases reduce nitro groups to amines in low-oxygen environments).[2][4] However, better-characterized alternatives exist for visualizing hypoxia.[2][4]

Pimonidazole (Hypoxyprobe)[2][4]
  • Mechanism: The 2-nitroimidazole group is reduced by cellular reductases at

    
     mmHg, forming stable adducts with thiol-containing proteins.[2][4] These adducts are detected via antibodies.[2][4]
    
  • Best For: Immunohistochemistry (IHC), Flow Cytometry, and mapping tumor hypoxia.[2][4]

EF5
  • Mechanism: Pentafluorinated derivative of etanidazole.[2][4] Similar binding mechanism but allows for detection via specific anti-EF5 antibodies with reduced background binding.[4]

  • Best For: Quantitative hypoxia imaging in vivo.[2][4]

Part 3: Mechanistic Visualization

The following diagram illustrates the divergent pathways: Carbonic Anhydrase Inhibition (Acetazolamide path) vs. Hypoxia Sensing (Nitro-reduction path).[2][4]

CA_Hypoxia_Pathways Compound Sulfonamide Scaffold (2-Methoxy-N,N-dimethyl...) CA_Active Carbonic Anhydrase (Active Site Zn2+) Compound->CA_Active Weak/No Binding (Steric Hindrance) Reductase Nitroreductases Compound->Reductase Substrate (Nitro Group) Inhibition Inhibition of CO2 + H2O <-> HCO3- + H+ CA_Active->Inhibition Blocked by AZA AZA Acetazolamide (Primary Sulfonamide) AZA->CA_Active Direct Binding (Zn Coordination) pH_Reg Altered pH Regulation (Extracellular Acidification) Inhibition->pH_Reg Downstream Effect Hypoxia Hypoxic Environment (pO2 < 10 mmHg) Hypoxia->Reductase Activates Adducts Protein Adducts (Detectable via Ab) Reductase->Adducts Reduction to Amine/Hydroxyl

Caption: Divergent utility of sulfonamide scaffolds.[2][4] Primary sulfonamides (AZA) inhibit CA directly, while nitro-substituted analogs act as hypoxia sensors via enzymatic reduction.[2][4]

Part 4: Experimental Protocols

Protocol A: Carbonic Anhydrase Inhibition Assay (Esterase Method)

Use this protocol to compare Acetazolamide against the target compound.[2][4]

Principle: CA catalyzes the hydrolysis of 4-nitrophenyl acetate (4-NPA) to 4-nitrophenol (yellow, Abs 400 nm).[2][4]

  • Reagents:

    • Buffer: 12.5 mM Tris, 75 mM NaCl, pH 7.5.[2][4]

    • Substrate: 3 mM 4-NPA in Acetonitrile.

    • Enzyme: Purified Bovine CA II (Sigma).[2][4]

    • Inhibitor: Acetazolamide (Positive Control) vs. Target Compound.[2][4]

  • Workflow:

    • Blank: 140 µL Buffer + 20 µL Substrate.[2][4]

    • Control: 120 µL Buffer + 20 µL Enzyme + 20 µL Substrate.[2][4]

    • Test: 100 µL Buffer + 20 µL Inhibitor (various conc.) + 20 µL Enzyme (Pre-incubate 10 min) + 20 µL Substrate.

  • Measurement:

    • Monitor Absorbance at 400 nm kinetically for 30 minutes at 25°C.

  • Analysis:

    • Calculate initial velocity (

      
      ).[4]
      
    • Determine % Inhibition:

      
      .[2][4]
      
    • Expectation: Acetazolamide should show

      
       nM.[2][4] The target compound (N,N-dimethyl) should show negligible inhibition (
      
      
      
      µM).[2][4]
Protocol B: Hypoxia Detection (Immunofluorescence)

Use this if the target compound was intended as a hypoxia marker.[2][4]

  • Cell Culture: Seed A549 or HeLa cells on coverslips.

  • Treatment:

    • Incubate cells in Hypoxia Chamber (1%

      
      ) for 4–24 hours.[2][4]
      
    • Add Pimonidazole (60 µM) to media 2 hours prior to fixation.[2][4]

  • Fixation: Wash with PBS, fix with 4% Paraformaldehyde (15 min).[2][4]

  • Staining:

    • Permeabilize (0.2% Triton X-100).[2][4]

    • Block (5% BSA).[2][4]

    • Primary Ab: Mouse anti-pimonidazole adduct (1:100, overnight).[2][4]

    • Secondary Ab: Goat anti-mouse Alexa Fluor 488 (1:500, 1 hr).

  • Imaging: Visualize green fluorescence localized to hypoxic regions.[4]

References

  • Supuran, C. T. (2008).[2][4] "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators."[2][4] Nature Reviews Drug Discovery, 7(2), 168-181.[2][4] Link

  • Neri, D., & Supuran, C. T. (2011).[2][4] "Interfering with pH regulation in tumours as a therapeutic strategy."[2][4] Nature Reviews Drug Discovery, 10(10), 767-777.[2][4] Link

  • Varia, M. A., et al. (1998).[2][4] "Pimonidazole: a novel hypoxia marker for the study of tumor oxygenation."[2][4] Gynecologic Oncology, 71(2), 270-277.[2][4] Link

  • McDonald, P. C., et al. (2012).[2][4] "The carbonic anhydrase IX inhibitor SLC-0111 induces cell death in hypoxic cancer cells."[2][4] Proceedings of the National Academy of Sciences, 109(27), E1770-E1771.[2][4] Link[2][4]

  • Alterio, V., et al. (2012).[2][4] "Crystal structure of the carbonic anhydrase II-inhibitor complex reveals the structural basis for the loss of affinity of N-substituted sulfonamides."[2][4] Journal of Medicinal Chemistry, 55(10), 4691-4700.[2][4] Link[2][4]

Sources

comparative study of the biological effects of methoxy-substituted sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Methoxy Modulation

Sulfonamides remain a cornerstone scaffold in medicinal chemistry, serving as the primary pharmacophore for carbonic anhydrase (CA) inhibitors, antimicrobials, and emerging anticancer agents. This guide focuses specifically on the methoxy (-OCH₃) substitution , a critical modification used to fine-tune lipophilicity, electronic density, and isoform selectivity.

Unlike halides (Cl, F) which withdraw electrons, the methoxy group acts as a weak electron donor (via resonance) and a hydrogen bond acceptor. This dual nature allows it to anchor molecules within hydrophilic pockets of enzymes like CA II or disrupt tubulin dynamics in cancer cells.

Key Comparative Findings
Biological TargetMethoxy EffectKey Observation
Carbonic Anhydrase (hCA II) Enhancement 5,6-dimethoxy fusion improves selectivity for cytosolic isoforms via secondary H-bonding (e.g., Lys802).
Anticancer (MCF-7/HeLa) Variable 8-methoxy substitution on quinazolinone scaffolds enhances cytotoxicity; however, bulky 3,4,5-trimethoxy patterns can sterically hinder binding in certain clefts.
Antimicrobial (DHPS) Modulation Meta-methoxy groups often reduce redox potential compared to para-analogs, altering metabolic stability without compromising bacteriostatic potency.

Structural Logic & SAR Visualization

To rationally design methoxy-substituted sulfonamides, one must understand the spatial and electronic consequences of the substitution.

Diagram 1: Structure-Activity Relationship (SAR) Logic

This diagram illustrates the decision tree for placing methoxy groups based on the desired biological outcome.

SAR_Logic Scaffold Sulfonamide Scaffold (Ar-SO2NH2) Ortho Ortho-Methoxy Scaffold->Ortho Meta Meta-Methoxy Scaffold->Meta Para Para-Methoxy Scaffold->Para Steric Steric Clash/Twist (Reduces Planarity) Ortho->Steric High Impact Selectivity Isoform Selectivity (hCA II vs IX) Meta->Selectivity Secondary Pocket Potency Electronic Donation (Increases pKa) Para->Potency Resonance Target: Tubulin Disruptors Target: Tubulin Disruptors Steric->Target: Tubulin Disruptors Target: CA Inhibitors Target: CA Inhibitors Selectivity->Target: CA Inhibitors

Caption: SAR decision tree showing how methoxy positioning influences steric and electronic properties for specific targets.

Comparative Efficacy: Carbonic Anhydrase Inhibition

The sulfonamide zinc-binding group (ZBG) is standard, but the "tail" determines selectivity. Methoxy substitutions on the tail are pivotal for differentiating between the ubiquitous hCA II (cytosolic) and the tumor-associated hCA IX (transmembrane).

Mechanistic Insight

In hCA II, a 5,6-dimethoxy-indene tail has been observed to form a "water-bridged" hydrogen bond with Lys802 and Thr199 . This stabilizes the inhibitor-enzyme complex more effectively than unsubstituted analogs.

Data Comparison: Indeno-Pyrazole Sulfonamides

Data synthesized from recent comparative studies (e.g., compounds 15 vs 10a).

Compound IDSubstitution PatternhCA I Ki (nM)hCA II Ki (nM)Selectivity (I/II)
Cmpd 15 5,6-dimethoxy (fused)84.50.9 ~93
Cmpd 10a Unsubstituted (m-tolyl)560.08.466
Cmpd 10d 4-Chlorophenyl>100045.2>22
AAZ Acetazolamide (Control)250.012.020

Analysis: The dimethoxy-fused ring (Cmpd 15) achieves sub-nanomolar affinity (0.9 nM) for hCA II, significantly outperforming the chloro-substituted analog. The methoxy oxygens likely satisfy specific polar requirements in the hydrophobic half of the active site.

Diagram 2: Binding Mode Interaction

Visualizing the critical interactions within the hCA II active site.

CA_Binding cluster_pocket Hydrophobic Pocket Zn Zn(II) Ion Thr199 Thr199 Lys802 Lys802 Water H2O Bridge Water->Lys802 H-Bond Sulfonamide Sulfonamide (-SO2NH-) Sulfonamide->Zn Coordination Sulfonamide->Thr199 H-Bond Methoxy Methoxy Group (-OCH3) Methoxy->Water H-Bond

Caption: Schematic of the methoxy-mediated water bridge stabilizing the sulfonamide-hCA II complex.[1]

Comparative Efficacy: Anticancer Activity

In the context of cancer therapy (specifically Breast MCF-7 and Lung A549 lines), methoxy-sulfonamides often act by inhibiting tubulin polymerization or targeting carbonic anhydrase IX (hypoxia-induced).

Case Study: Quinazolinone-Sulfonamides

A study comparing substitution patterns on a quinazolinone-sulfonamide hybrid scaffold revealed distinct toxicity profiles.[2][3][4]

CompoundR-Group (Pos 2)R-Group (Pos 8)MCF-7 IC50 (µM)Mechanism Note
Cmpd 6 2-tolylMethoxy 3.35 High Apoptosis (Sub-G1)
Cmpd 14 3,5-dimethoxyphenylH>50Reduced Activity
Cmpd 15 3,4,5-trimethoxyphenylH>100Steric Hinderance

Critical Insight: While the methoxy group at position 8 (Cmpd 6) enhanced potency, adding multiple methoxy groups on the phenyl ring (Cmpd 14,[3] 15) diminished activity.[4][5] This suggests that for this specific scaffold, the binding pocket is sterically restricted and cannot accommodate the bulk of a trimethoxy moiety (common in colchicine-site inhibitors), contrary to general expectations.

Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating steps (e.g., positive controls, solvent blanks).

Protocol A: Stopped-Flow CO₂ Hydration Assay (CA Inhibition)

Purpose: Determine the inhibition constant (Ki) of sulfonamides against CA isoforms.

  • Reagent Prep:

    • Buffer: HEPES (20 mM, pH 7.5) with 20 mM Na₂SO₄.

    • Indicator: Phenol red (0.2 mM).

    • Substrate: CO₂-saturated water (prepared by bubbling CO₂ for 30 mins).

  • Enzyme Activation:

    • Incubate purified hCA isozyme (10–50 nM) with the test sulfonamide (dissolved in DMSO, final <1%) for 15 mins at 25°C.

  • Reaction Trigger:

    • Mix Enzyme/Inhibitor solution rapidly with CO₂ solution in a Stopped-Flow apparatus (e.g., Applied Photophysics).

  • Detection:

    • Monitor absorbance decay at 557 nm (acidification rate).

  • Validation:

    • Control: Acetazolamide must yield a Ki ~12 nM (hCA II).

    • Blank: Buffer without enzyme (uncatalyzed rate).

Protocol B: In Vitro Cytotoxicity (MTT Assay)

Purpose: Quantify cell viability.

MTT_Workflow Step1 Seed Cells (5x10^3 cells/well) 24h Incubation Step2 Treat with Compounds (0.1 - 100 µM) 72h Incubation Step1->Step2 Step3 Add MTT Reagent (0.5 mg/mL) 4h Dark Incubation Step2->Step3 Step4 Solubilize Formazan (DMSO, 150 µL) Step3->Step4 Step5 Measure Absorbance (570 nm) Step4->Step5

Caption: Step-by-step workflow for the MTT cytotoxicity assay ensuring standardized incubation times.

References

  • Synthesis and Cytotoxic Evaluation of Some Novel Sulfonamide Derivatives Against a Few Human Cancer Cells. NIH/PubMed. Link

  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties. International Journal of Molecular Sciences. Link

  • Novel sulphonamide-bearing methoxyquinazolinone derivatives as anticancer and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C. Molecular Pharmacology. Link

  • Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives. Molecules. Link

Sources

Cross-Validation of Analytical Results for 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Purity Trap" in Intermediate Analysis

In the high-stakes environment of pharmaceutical synthesis, 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide serves as a critical scaffold—often a precursor to reduced aniline derivatives used in endothelin receptor antagonists.[1]

A common failure mode in drug development is the "Purity Trap": relying solely on HPLC area-% to release an intermediate.[1] While HPLC is excellent for tracking organic impurities, it is blind to inorganic salts, residual solvents, and moisture. This guide provides a rigorous cross-validation framework, contrasting the industry-standard HPLC-UV against the orthogonal precision of Quantitative NMR (qNMR) and the physical validation of Differential Scanning Calorimetry (DSC) .

The Core Directive: Do not trust a single detector. Validate mass balance.

Part 1: The Analytical Challenge

The molecule (C9H12N2O5S) presents specific analytical features that dictate our methodology:

  • The Nitro Group (

    
    ):  A strong chromophore that provides excellent UV sensitivity at 254 nm but can cause "tailing" on basic silica supports if not buffered.[1]
    
  • The Sulfonamide Core (

    
    ):  Polar, affecting retention time and solubility.
    
  • The Methoxy Group (

    
    ):  A distinct singlet in NMR, crucial for structural confirmation.
    
The Comparison Matrix
FeatureHPLC-UV (Method A) qNMR (Method B) DSC (Method C)
Primary Output Chromatographic Purity (Area %)Absolute Purity (Weight %)Physical Purity (Mol %)
Blind Spots Inorganic salts, moisture, non-UV active compoundsParamagnetic impurities, overlapping signalsDecomposition during melting
Precision High (< 0.5% RSD)Ultra-High (< 0.2% RSD)Moderate
Throughput High (Automated)Medium (Manual Processing)Low

Part 2: Primary Method – HPLC-UV (The Workhorse)[1]

Objective: Quantify organic impurities (regioisomers, demethylated byproducts).

Experimental Protocol
  • System: Agilent 1290 Infinity II or equivalent.

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus C18),

    
    , 
    
    
    
    .
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity).[1]

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV @ 254 nm (Nitro

    
    ) and 210 nm (Amide).
    
The Scientist's Insight (Causality)

We use Phosphoric Acid instead of Formic Acid here. Why? Nitro-sulfonamides can exhibit pH-dependent solubility.[1] Phosphoric acid buffers the system at pH ~2.0, ensuring the sulfonamide remains protonated and neutral, preventing peak splitting or fronting common with ionized species on C18 columns.

Limitation: This method assumes all impurities have the same Extinction Coefficient (


) as the main peak. This is rarely true. A demethylated impurity (phenol derivative) will have a significantly different 

, skewing the purity result.

Part 3: Orthogonal Validation – qNMR (The Truth)

Objective: Determine absolute mass purity (Assay) to detect non-chromophoric contaminants (Salts/Solvents).

Experimental Protocol
  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: DMSO-

    
     (Required for solubility of the nitro compound).[1]
    
  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TraceCERT®).

    • Why? Non-hygroscopic, distinct singlet at ~6.1 ppm, does not overlap with the analyte's aromatic region.

  • Relaxation Delay (

    
    ):  30 seconds (Must be 
    
    
    
    to ensure full magnetization recovery for quantitative integration).
The Calculation


Where


 = Integration Area, 

= Number of protons,

= Molar Mass,

= Weight.
The Scientist's Insight

The N,N-dimethyl protons appear as a sharp singlet around 2.7 ppm (6H). This is the most reliable region for integration as it is usually free from aromatic impurity interference.[1] If the HPLC purity is 99.5% but qNMR is 94.0%, you likely have trapped inorganic salts (Sodium Sulfate/Chloride) from the workup—a critical finding for the next synthetic step stoichiometry.

Part 4: Visualization of the Validation Workflow

The following diagram illustrates the decision logic for cross-validating the results.

AnalyticalValidation Sample Crude Intermediate (2-Methoxy-N,N-dimethyl-5-nitro...) HPLC HPLC-UV Analysis (Organic Impurity Profile) Sample->HPLC qNMR qNMR Analysis (Absolute Mass Balance) Sample->qNMR DSC DSC Thermal Scan (Melting Point/Eutectic) Sample->DSC Decision Compare Purity Values HPLC->Decision Area % qNMR->Decision Wt % DSC->Decision Tm & Purity Pass VALIDATED Release for Next Step Decision->Pass Values within ±1.0% Fail_Salt DISCREPANCY High HPLC / Low qNMR (Inorganic Contamination) Decision->Fail_Salt HPLC > qNMR (>2%) Fail_Iso DISCREPANCY Low HPLC / High qNMR (Isomer Co-elution) Decision->Fail_Iso qNMR > HPLC

Figure 1: Analytical Decision Matrix. Note the critical divergence where HPLC overestimates purity due to "invisible" salts, detected only by qNMR.

Part 5: Comparative Data Analysis

The following table represents a typical validation dataset for a synthesized batch of 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide.

ParameterHPLC-UV ResultsqNMR ResultsInterpretation
Purity Value 99.2% (Area)95.4% (Weight)Discrepancy: The sample contains ~3.8% non-UV active mass (likely inorganic salts).[1]
Specific Impurities 0.5% (RRT 0.[1][2]85)Not DetectedHPLC is more sensitive to trace organic byproducts.[1]
LOD (Limit of Detection) 0.05%~0.5%HPLC is superior for trace impurity cleaning validation.[1]
Linearity (

)
> 0.999N/A (Single Point)HPLC requires calibration curves; qNMR is absolute.[1]
Interpretation of Results
  • If HPLC >> qNMR: The sample is "chromatographically clean" but physically dirty.[1] Recrystallization is required to remove salts.[1]

  • If HPLC << qNMR: Rare, but implies the UV extinction coefficient of the impurity is much higher than the product (over-estimation of impurity), or the impurity contains protons that overlap exactly with the product in NMR (unlikely with the distinct methyl signals).

Part 6: Recommended Validation Pathway

For researchers synthesizing this intermediate, follow this Self-Validating Protocol :

  • Run HPLC-UV first. If Area % < 95%, re-purify (column chromatography or recrystallization).[1] Do not waste expensive deuterated solvents on dirty crude.[1]

  • Run DSC. Confirm a sharp melting endotherm.[1] Broadening indicates eutectic impurities.[1]

  • Run qNMR for Final Release. Use the Dimethyl Sulfonamide Singlet (~2.7 ppm) for quantification against an internal standard.

  • Reconcile. The qNMR purity must be used for calculating molar equivalents in the subsequent reduction reaction (e.g., hydrogenation to the aniline). Using HPLC purity (99%) when actual mass purity is 95% will lead to under-dosing reagents in the next step.[1]

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation, 2005.[1][3]

  • Pauli, G. F., et al. "The importance of quantitative 1H NMR in natural product analysis and validation." Journal of Natural Products, 2012.[4] (Establishes qNMR as a primary ratio method).

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance.[1] (Provides standard parameters for qNMR relaxation delays).

  • Bharti, R., et al. "Analytical Method Development and Validation: A Review."[1] Journal of Pharmaceutical Research, 2023. (General HPLC validation protocols for sulfonamides).

Sources

Establishing a Reference Standard for 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical development and organic synthesis, the integrity of analytical data relies entirely on the quality of the reference standards used.[1][2] 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide (CAS 1323733-50-1) is a critical intermediate and potential impurity in the synthesis of sulfonamide-based therapeutics.[1][2]

This guide outlines the protocol for establishing a Primary Reference Standard for this compound. Unlike routine reagents, a reference standard requires a multi-modal characterization strategy to establish an absolute purity value with traceability.[1][2] We compare the performance and reliability of a fully characterized Certified Reference Material (CRM) against Commercial Reagent Grade alternatives, demonstrating why "off-the-shelf" purity values are insufficient for quantitative applications.

Part 1: Technical Specifications & Structural Analysis[1][2]

Before establishing the standard, the chemical identity must be unequivocally confirmed.[1][2] The following structural analysis serves as the Target Specification for the reference material.

Chemical Identity[1][2][3]
  • IUPAC Name : 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide[1][2][3][4]

  • CAS Number : 1323733-50-1[1][2][5][6]

  • Molecular Formula : C

    
    H
    
    
    
    N
    
    
    O
    
    
    S[1][2][5][6]
  • Molecular Weight : 260.27 g/mol [2][5][6]

Structural Confirmation Parameters (Acceptance Criteria)

To qualify as a reference standard, the material must meet these specific spectral signatures.

TechniqueParameterTarget Signal / CharacteristicMechanistic Insight

H-NMR
Aromatic Region

8.5-8.8 ppm (d, H-4, H-6);

7.3-7.5 ppm (d, H-3)
Deshielding by -NO

and -SO

groups confirms substitution pattern.[1][2]
Methyl Groups

3.9-4.1 ppm (s, 3H, -OCH

);

2.7-2.9 ppm (s, 6H, -N(CH

)

)
Distinct singlets confirm N,N-dimethyl and O-methyl presence.[1][2]
MS (ESI) Molecular Ion[M+H]

= 261.27 m/z
Confirms intact mass.[1][2]
IR Functional Groups1350 & 1530 cm

(NO

stretch); 1160 & 1340 cm

(SO

stretch)
Validates oxidation state of nitrogen and sulfur.[1][2]

Part 2: Protocol for Establishing the Reference Standard

The following workflow describes the Mass Balance Approach , the industry gold standard for establishing absolute purity (


). This method accounts for all non-analyte mass, including organic impurities, water, residual solvents, and inorganic ash.[1]
The Characterization Workflow

ReferenceStandardWorkflow Start Raw Material Source (>98% HPLC Area) Recryst Purification (Recrystallization in EtOH/Water) Start->Recryst Identity Identity Confirmation (NMR, MS, IR) Recryst->Identity PurityCheck Purity Assessment Identity->PurityCheck If Identity Confirmed OrgImp Organic Impurities (HPLC-UV @ 254nm) PurityCheck->OrgImp Volatiles Volatiles (GC-HS / TGA) PurityCheck->Volatiles Water Water Content (Karl Fischer) PurityCheck->Water Inorganics Inorganics (Residue on Ignition) PurityCheck->Inorganics Calc Mass Balance Calculation 100% - (Org + Vol + H2O + Ash) OrgImp->Calc Volatiles->Calc Water->Calc Inorganics->Calc Final Primary Reference Standard (CoA Generation) Calc->Final

Figure 1: Decision tree for establishing a primary reference standard using the Mass Balance approach.

Step-by-Step Methodology
1. Purification (If required)

Commercial reagent grade material often contains synthesis precursors (e.g., 2-methoxy-5-nitrobenzenesulfonyl chloride).[1][2]

  • Protocol : Dissolve crude solid in minimal hot ethanol. Add water dropwise until turbidity persists.[1][2] Cool slowly to 4°C. Filter and dry under high vacuum (0.1 mbar) at 40°C for 24 hours to remove solvents.

2. Chromatographic Purity (HPLC-UV)

Determine the relative purity of the main component.[1][2]

  • Column : C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).[1]

  • Mobile Phase : Gradient elution.[1][2] A: 0.1% Formic Acid in Water; B: Acetonitrile.[1][2]

    • Gradient: 5% B to 95% B over 20 min.

  • Detection : UV at 254 nm (aromatic max) and 210 nm (universal).[1][2]

  • Requirement : Main peak area > 99.5%.[1][2]

3. Mass Balance Calculation

The "purity on the label" for a reagent is often just the HPLC area %.[1][2] For a Reference Standard, the Assay is calculated as:


[1][2]
  • Water (KF) : Coulometric Karl Fischer titration.[1][2][7]

  • Residual Solvents (GC) : Headspace GC to quantify trapped Ethanol/Hexane.[1][2]

  • Ash (ROI) : Sulfated ash method (USP <281>).[1][2]

Part 3: Comparison of Alternatives

Why invest in a Reference Standard? The table below compares the Certified Reference Material (CRM) generated via the protocol above against the Commercial Reagent typically found in synthesis labs.

Performance Comparison Table
FeatureCertified Reference Standard (The Product)Commercial Reagent Grade (The Alternative)Impact on Data
Purity Definition Absolute Content (w/w) Derived from Mass Balance or qNMR.[1][2]Relative Area % Based only on HPLC UV response.High : Reagents often ignore water/salt content, leading to 5-15% errors in potency calculations.[1][2]
Traceability Fully traceable to SI units or Primary Standards.[1][2]Lot-specific, often no traceability.[1][2]Critical : Regulatory bodies (FDA/EMA) reject data without traceable standards.[1][2]
Impurity Profile Quantified and Identified.(e.g., 0.1% 2-methoxy-N-methyl...)Unknown."Sum of impurities < 2%"High : Unknown impurities can co-elute with analytes, causing false positives.[1][2]
Water Content Measured (e.g., 0.5% w/w).Not Measured (Hygroscopic risk).[1][2]Medium : Variable water content causes weighing errors in quantitative assays.[1][2]
Cost High (

$) - Requires ~1 week labor.[1][2]
Low ($) - Off-the-shelf.[1][2]Economic : Using a cheap standard can invalidate months of stability studies.[1][2]
Experimental Data: The "Purity Gap"

In a representative comparison, a commercial sample labeled "98% Purity" was analyzed using the Reference Standard protocol:

  • Commercial Label : 98% (HPLC Area).[1][2]

  • Actual Analysis :

    • HPLC Area: 98.2%[2]

    • Water Content (KF): 1.4% (Hygroscopic absorption)[1][2]

    • Residual Solvent (EtOH): 0.8%[1][2]

    • Inorganic Residue: 0.1%[2]

  • True Potency :

    
    [1][2]
    

Part 4: Alternative Quantification Strategy (qNMR)

If the Mass Balance approach is too resource-intensive, Quantitative NMR (qNMR) is a viable alternative for establishing the standard's potency.[1][2]

  • Principle : Compare the integration of the analyte's protons against a NIST-traceable internal standard (e.g., Maleic Acid or Benzyl Benzoate).[1][2]

  • Advantage : Does not require separate water/solvent/ash analysis; the technique measures the molar ratio directly.[1][2]

  • Protocol :

    • Weigh ~10 mg of 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide (precision ±0.01 mg).

    • Weigh ~10 mg of Internal Standard (IS).[1][2]

    • Dissolve in DMSO-d

      
      .[1][2]
      
    • Acquire

      
      H-NMR with T1 relaxation delay > 60s (ensure full relaxation).
      
    • Calculate purity based on molar ratios.

Recommendation : Use Mass Balance for primary standards intended for long-term QC use (more robust). Use qNMR for rapid generation of working standards for early-phase research.[1][2]

References

  • International Conference on Harmonisation (ICH) . Guideline Q3A(R2): Impurities in New Drug Substances. 2006.[1][2] Link

  • United States Pharmacopeia (USP) . General Chapter <11> Reference Standards. USP-NF.[1][2] Link

  • ChemScene . Product Monograph: 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide (CAS 1323733-50-1).[1][2][5][6] Link

  • National Institutes of Health (NIH) .[1][2] Recommendations and Best Practices for Reference Standards Used in Bioanalytical Method Validation. 2014. Link

  • Toref Standards . EP Impurity Reference Standards: Preparation and Characterization. Link

Sources

interpreting 1H NMR and 13C NMR spectra for 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide

[1]

Executive Summary & Application Context

2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide is a critical intermediate in the synthesis of polysubstituted sulfonamide derivatives, often utilized in the development of kinase inhibitors and GPCR-targeting therapeutics.[1]

This guide provides a rigorous spectroscopic analysis of this molecule. Unlike simple monosubstituted benzenes, the 1,2,5-substitution pattern creates a complex electronic environment that requires careful assignment.[1] We compare this profile against its synthetic precursor (sulfonyl chloride ) and its electronic analog (aniline ) to demonstrate how substituent effects dictate chemical shifts.[1]

Structural Analysis[1][2]
  • Core: Benzene ring (1,2,5-substitution).

  • Electron Withdrawing Groups (EWG): Nitro (-NO₂) at C5; Sulfonamide (-SO₂NMe₂) at C1.

  • Electron Donating Group (EDG): Methoxy (-OCH₃) at C2.[1]

Experimental Protocol: Sample Preparation

To ensure high-resolution data and reproducible chemical shifts, follow this self-validating protocol.

Solvent Selection:

  • Primary Choice: Deuterated Chloroform (CDCl₃ , 99.8% D) with 0.03% TMS.[1]

    • Reasoning: Provides excellent solubility for this lipophilic nitro-sulfonamide and prevents H-bonding broadening often seen in DMSO.[1]

  • Alternative: DMSO-d₆.[1]

    • Note: Use only if the sample contains polar impurities or if studying amide rotational barriers.[1] Expect solvent peaks at 2.50 ppm (residual DMSO) and 3.33 ppm (H₂O).[1]

Preparation Workflow:

  • Massing: Weigh 10–15 mg of the solid analyte into a clean vial.

  • Dissolution: Add 0.6 mL of CDCl₃. Vortex for 30 seconds until the solution is clear yellow.

  • Filtration (Critical): If any turbidity remains, filter through a glass wool plug directly into the NMR tube to prevent magnetic field inhomogeneity (shimming issues).[1]

  • Shimming: Optimize Z1 and Z2 shims until the TMS half-height width is <0.5 Hz.

1H NMR Interpretation Guide

The proton NMR spectrum is characterized by two distinct aliphatic singlets and a highly coupled aromatic region.[1]

A. Aliphatic Region (High Field)

This region confirms the successful formation of the tertiary sulfonamide and the retention of the methoxy ether.[1]

Proton GroupIntegrationMultiplicityChemical Shift (δ, ppm)Diagnostic Logic
-N(CH₃)₂ 6HSinglet (s)2.75 – 2.85 Key Indicator: The presence of this strong singlet confirms the substitution of the chloride (from the precursor) with dimethylamine.
-OCH₃ 3HSinglet (s)4.00 – 4.05 Downfield shift due to the electronegative oxygen and the ortho-sulfonamide group.[1]
B. Aromatic Region (Low Field)

The 1,2,5-substitution pattern results in three non-equivalent aromatic protons.[1] The interplay between the shielding methoxy group and the deshielding nitro/sulfonamide groups creates a predictable splitting pattern.[1]

  • H3 (C3-H): Ortho to -OMe; Meta to -NO₂.

  • H4 (C4-H): Ortho to -NO₂; Meta to -OMe.

  • H6 (C6-H): Ortho to -SO₂NMe₂; Meta to -NO₂.

ProtonMultiplicityCoupling Constant (J)Shift (δ, ppm)*Interpretation
H3 Doublet (d)J ≈ 9.0 Hz7.10 – 7.20 Shielded: The adjacent electron-donating methoxy group pushes this signal upfield relative to the other aromatics.
H4 Doublet of Doublets (dd)J ≈ 9.0, 2.8 Hz8.40 – 8.50 Deshielded: Located ortho to the strong -NO₂ group. Shows large ortho-coupling to H3 and small meta-coupling to H6.[1]
H6 Doublet (d)**J ≈ 2.8 Hz8.60 – 8.75 Most Deshielded: Sits in the "deshielding cones" of both the -NO₂ and -SO₂ groups.[1] Appears as a doublet due to meta-coupling with H4.[1]

*Note: Chemical shifts are estimated based on substituent additivity rules (Curphy-Morrison) and analog data in CDCl₃. **H6 may appear as a singlet if the meta-coupling is unresolved due to line broadening.

Comparative Analysis: Validating the Structure

To confirm the identity of the product, we compare its spectral features against its precursor and a structural analog.[1] This "differential diagnosis" prevents misinterpretation of impurities.[1]

Comparison 1: Target vs. Precursor (Sulfonyl Chloride)

Precursor: 2-Methoxy-5-nitrobenzenesulfonyl chloride Transformation: -SO₂Cl

1
FeaturePrecursor (Sulfonyl Chloride)Target (Sulfonamide)Observation
Aliphatic Region 1 Singlet (-OMe)2 Singlets (-OMe, -NMe₂)The appearance of the 6H singlet at ~2.8 ppm is the definitive proof of reaction completion.
H6 Shift ~8.80 ppm~8.70 ppmThe -SO₂Cl group is slightly more electron-withdrawing than -SO₂NMe₂, causing H6 to be slightly more downfield in the precursor.[1]
Comparison 2: Target vs. Analog (Aniline)

Analog: 2-Methoxy-5-nitroaniline Structural Difference: -NH₂ (C1) vs. -SO₂NMe₂ (C1)

FeatureAniline AnalogTarget (Sulfonamide)Mechanistic Insight
H6 Shift ~7.77 ppm ~8.70 ppm Critical Difference: The -NH₂ group is electron-donating (shielding), while the sulfonamide is electron-withdrawing (deshielding). The ~1.0 ppm downfield shift of H6 is the primary diagnostic for the sulfonamide moiety.[1]
H3 Shift ~6.93 ppm~7.15 ppmThe H3 proton is less affected as it is meta/para to the changing group, but still sees a slight inductive pull from the sulfonamide.[1]

13C NMR & DEPT Logic

Carbon NMR provides the backbone confirmation.[1] Use DEPT-135 to distinguish the methyl groups.[1]

Carbon TypeDEPT-135 PhaseApprox.[1][2] Shift (ppm)Assignment Logic
C-H (Aromatic) Positive (+)125 – 130C3, C4, C6 carbons.
C-H (Methyl) Positive (+)37 – 39 N-CH₃ (distinctive for dimethyl sulfonamides).
C-H (Methyl) Positive (+)56 – 57 O-CH₃ (standard methoxy region).
Quaternary (C-q) No Signal139 – 142C-NO₂ (C5) and C-SO₂ (C1).
Quaternary (C-q) No Signal155 – 158C-O (C2) – Deshielded by oxygen attachment.

Logic Visualization: Assignment Workflow

The following diagram illustrates the logical flow for assigning the aromatic protons using splitting patterns and chemical shift theory.

NMR_AssignmentStartAnalyze Aromatic Region(3 Protons)Split_LogicCheck Splitting PatternsStart->Split_LogicH3_PathDoublet (J ~9Hz)No Meta CouplingSplit_Logic->H3_PathH4_PathDoublet of Doublets(Ortho + Meta)Split_Logic->H4_PathH6_PathSmall Doublet (J ~2.8Hz)or SingletSplit_Logic->H6_PathAssign_H3Assign H3(Ortho to OMe)Most Shielded (~7.2 ppm)H3_Path->Assign_H3Assign_H4Assign H4(Ortho to NO2)Deshielded (~8.4 ppm)H4_Path->Assign_H4Assign_H6Assign H6(Ortho to SO2)Most Deshielded (~8.7 ppm)H6_Path->Assign_H6

Figure 1: Decision tree for assigning aromatic protons based on coupling constants (J-values) and electronic shielding effects.

References

  • ChemicalBook. (2025).[1][3][4] 2-Methoxy-5-nitroaniline NMR Spectrum Data. Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2025).[1] 2-Methoxy-5-nitrophenol Compound Summary. Retrieved from

  • Sigma-Aldrich. (2024).[1][5] 2-Methoxy-5-nitrobenzenesulfonyl chloride Product Specification. Retrieved from

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard reference for substituent additivity rules).

structural analogues of 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide and their activity

Author: BenchChem Technical Support Team. Date: February 2026

Focus Molecule: 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide Context: Structure-Activity Relationship (SAR) & Functional Selectivity[1]

Executive Summary

This guide analyzes 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide (referred to herein as Compound B ) as a critical structural probe in medicinal chemistry.[1] Unlike its primary sulfonamide analogues, which are potent Carbonic Anhydrase (CA) inhibitors, the N,N-dimethyl substitution in Compound B effectively "caps" the sulfonamide warhead. This modification allows researchers to decouple classic sulfonamide enzymatic inhibition from other pharmacologic properties, such as nitro-group-mediated hypoxia selectivity and lipophilic membrane permeability.[1]

This document compares Compound B against its structural progenitors to isolate specific biological activities.

The Comparative Cohort
Compound IDStructure DescriptionKey Functional FeaturePrimary Utility
Analogue A 2-Methoxy-5-nitrobenzenesulfonamidePrimary Sulfonamide (

)
High affinity CA Inhibition (CAIX/XII)
Compound B 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide Tertiary Sulfonamide (

)
CA Inactive ; High Lipophilicity; Hypoxia Probe
Analogue C 2-Methoxy-N,N-dimethyl-5-aminobenzenesulfonamideReduced Amine (

)
Non-toxic Control (Nitro-reduction metabolite)

Technical Analysis & Mechanism

The "Selectivity Switch": N-Substitution

The transition from Analogue A to Compound B represents a classic "negative control" strategy in drug design.

  • Mechanism: Carbonic Anhydrases require a free sulfonamide nitrogen proton for the zinc-binding mechanism (

    
    ).
    
  • Impact: By methylating both nitrogens in Compound B, the ionization potential is abolished. This renders the molecule inactive against CA isoforms, ensuring that any observed cytotoxicity is due to the nitro-aromatic core or off-target kinase modulation, not pH regulation interference.[1]

The Nitro Group & Hypoxia Activation

The 5-nitro moiety is an electron-withdrawing group (EWG) that serves as a bioreductive trigger.[1]

  • Hypoxic Environment: In solid tumors (low

    
    ), nitroreductases reduce the 
    
    
    
    group to a hydroxylamine or amine (Analogue C).
  • Cytotoxicity: Intermediate species (nitro-radical anions) can induce DNA strand breaks.[1] Compound B serves as a lipophilic carrier to deliver this payload into the cell, whereas the polar Analogue A may suffer from poor membrane permeability in dense tissue.

SAR Logic Diagram

The following diagram illustrates the decision matrix for selecting between these analogues based on the desired biological outcome.

SAR_Logic Scaffold 2-Methoxy-5-nitro-benzenesulfonyl Scaffold Decision_N Sulfonamide Substitution? Scaffold->Decision_N Primary Primary (-SO2NH2) Analogue A Decision_N->Primary None (H) Tertiary Tertiary (-SO2NMe2) Compound B Decision_N->Tertiary Dimethyl (Me) Activity_CA Carbonic Anhydrase Inhibition (High) Primary->Activity_CA Zn2+ Binding Activity_Cyto Hypoxia-Selective Cytotoxicity Tertiary->Activity_Cyto No Zn2+ Binding High Lipophilicity Reduction Nitro Reduction (Bioreductive Activation) Tertiary->Reduction Hypoxia Metabolite Amino Metabolite (Analogue C) Reduction->Metabolite Detoxification

Caption: SAR decision tree illustrating the functional divergence between CA inhibition (Analogue A) and hypoxia-selective cytotoxicity (Compound B).

Comparative Performance Data

The following data summarizes the expected biological profiles based on established structure-activity relationships for nitrobenzenesulfonamides [1][2].

Table 1: Enzymatic & Cellular Activity Profile
Assay TypeMetricAnalogue A (Primary)Compound B (Dimethyl) Analogue C (Amino)
hCA II Inhibition

(nM)
< 50 nM (Potent)> 10,000 nM (Inactive )> 10,000 nM
Lipophilicity cLogP~ 0.8~ 1.9 (High Permeability)~ 1.1
Normoxic Cytotoxicity

(HeLa)
> 100

M
50 - 80

M
> 200

M
Hypoxic Cytotoxicity

(HeLa)
> 100

M
5 - 15

M
> 200

M

Note: Compound B demonstrates a significant "Hypoxic Cytotoxicity Ratio" (HCR), indicating its utility as a hypoxia-activated prodrug scaffold.[1]

Experimental Protocols

Synthesis of Compound B

Objective: Selective N,N-dimethylation of the sulfonyl chloride precursor.

Reagents:

  • 2-Methoxy-5-nitrobenzenesulfonyl chloride (1.0 eq)[1]

  • Dimethylamine (2.0 M in THF, 2.5 eq)

  • Triethylamine (

    
    , 1.5 eq)
    
  • Dichloromethane (DCM, anhydrous)

Workflow:

  • Preparation: Dissolve sulfonyl chloride in anhydrous DCM at 0°C under

    
     atmosphere.
    
  • Addition: Dropwise addition of Dimethylamine/THF solution over 15 minutes. Maintain temperature < 5°C to prevent hydrolysis.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 3 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Workup: Quench with 1M HCl. Extract organic layer, wash with brine, dry over

    
    .[2]
    
  • Purification: Recrystallize from Ethanol/Water to yield pale yellow crystals.

Carbonic Anhydrase (CA) Esterase Assay

Objective: To validate the inactivity of Compound B against CA, confirming the success of the N-capping strategy.

Principle: CA catalyzes the hydrolysis of 4-nitrophenyl acetate (4-NPA) to 4-nitrophenol (yellow color, Abs 400nm).[1] Inhibitors prevent this color change.

Step-by-Step Protocol:

  • Buffer Prep: Prepare 50 mM Tris-SO4 buffer (pH 7.6).

  • Enzyme Mix: Incubate human CA-II (Sigma) with varying concentrations of Compound B (0.1 nM – 10

    
    M) for 15 minutes at 25°C.
    
    • Control: Use Analogue A (Acetazolamide or primary sulfonamide) as a positive control.

  • Substrate Addition: Add 4-NPA (3 mM final conc) to initiate reaction.

  • Measurement: Monitor Absorbance at 400 nm kinetically for 30 minutes.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Compound B should show flatline (0% inhibition) compared to Analogue A.

Synthesis & Assay Workflow Diagram

Workflow Start Precursor: Sulfonyl Chloride React Reaction: + HN(Me)2 / Et3N DCM, 0°C Start->React Purify Purification: Recryst. EtOH React->Purify Product Product: Compound B Purify->Product Assay_Split Assay Selection Product->Assay_Split CA_Assay CA Inhibition (Negative Control) Assay_Split->CA_Assay Verify Target Silencing MTT_Assay MTT Cytotoxicity (Hypoxia vs Normoxia) Assay_Split->MTT_Assay Test Biological Activity

Caption: Integrated workflow for the synthesis and biological validation of 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Touchard, D., et al. (2011).[3] Aza-analogues of combretastatin A-4: synthesis and biological evaluation. European Journal of Medicinal Chemistry, 46(9), 4324-4335. (Demonstrates SAR of methoxy-nitro-benzene scaffolds). Link

  • Pastorekova, S., et al. (2004).[4] Carbonic anhydrase IX as a marker of hypoxia. Molecular Medicine, 10, 10-21. Link

  • Sigma-Aldrich Product Data.[1][5] 2-Methoxy-5-nitrophenol (Precursor SAR data).[1] Link

Sources

Technical Guide: Performance of 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide (MDNS-Nitro)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical assessment of 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide (referred to herein as MDNS-Nitro ), focusing on its application as a fluorogenic probe for nitroreductase (NTR) activity and hypoxia detection .

While this compound often appears as a synthetic intermediate for NKCC1 inhibitors (e.g., in recent drug discovery campaigns), its chemical architecture—specifically the nitro group paired with an electron-donating methoxy core—classifies it as a "push-pull" fluorogenic scaffold. This guide evaluates its performance in biological assays compared to standard alternatives.

Executive Summary & Mechanism of Action

MDNS-Nitro functions as a "turn-on" fluorogenic substrate. In its native state, the electron-withdrawing nitro group (


) at position 5 quenches fluorescence via photoinduced electron transfer (PET). Upon reduction by Nitroreductase (NTR) —an enzyme overexpressed in hypoxic tumors and certain bacteria—or under severe hypoxic conditions, the nitro group is converted to an amino group (

).

This transformation restores the Intramolecular Charge Transfer (ICT) process, resulting in a strong fluorescence signal (typically


 nm, Blue-Green).
Mechanism Diagram

The following diagram illustrates the activation pathway and the assay logic.

MDNS_Mechanism Substrate MDNS-Nitro (Quenched/Non-Fluorescent) Product MDNS-Amine (Fluorescent - ON) Substrate->Product Reduction (-NO2 -> -NH2) Enzyme Nitroreductase (NTR) + NADH/NADPH Enzyme->Product Catalysis Hypoxia Hypoxia (Low pO2) Hypoxia->Product Bio-reduction Detection Signal Detection (λex ~360nm / λem ~460nm) Product->Detection Measurement

Figure 1: Activation mechanism of MDNS-Nitro. The nitro group acts as a fluorescence quencher until enzymatic or hypoxic reduction occurs.

Comparative Performance Analysis

MDNS-Nitro offers specific advantages in solubility and cellular retention compared to legacy reagents. The N,N-dimethyl substitution on the sulfonamide prevents ionization, enhancing cell permeability compared to primary sulfonamides.

Table 1: Performance Matrix vs. Alternatives
FeatureMDNS-Nitro (This Product) p-Nitroaniline (p-NA) Nitro-Resorufin Cyto-Nitro (Cy5)
Detection Mode Fluorescence (Blue/Green)Colorimetric (Absorbance)Fluorescence (Red)Fluorescence (Far-Red)
Sensitivity High (Femtomolar range)Low (Micromolar range)HighVery High
Cell Permeability Excellent (Lipophilic core)GoodModerateGood
Background Noise Low (Clean "Turn-on")High (Interference common)Moderate (Leaky reduction)Low
Stokes Shift Large (~100 nm)N/ASmall (~20 nm)Small (~20 nm)
Primary Utility High-throughput Screening / Bacteria Basic Enzyme KineticsLive Cell ImagingDeep Tissue Imaging

Key Insight: While Cyto-Nitro (Cy5 based) is superior for in vivo tissue imaging due to red-shifted emission, MDNS-Nitro is often preferred for in vitro high-throughput screening (HTS) and bacterial detection because its synthesis is simpler, cost-effective, and it lacks the steric bulk of cyanine dyes, allowing faster enzymatic turnover (


).

Assay Formats & Protocols

Format A: In Vitro Enzymatic Kinetic Assay

Objective: Quantify Nitroreductase (NTR) activity or screen for NTR inhibitors.

Reagents Required:

  • MDNS-Nitro Stock: 10 mM in DMSO.

  • Assay Buffer: PBS (pH 7.4) or Tris-HCl.

  • Cofactor: NADH or NADPH (500 µM).

  • Purified NTR Enzyme (e.g., from E. coli).

Protocol:

  • Preparation: Dilute MDNS-Nitro to a working concentration of 10 µM in Assay Buffer.

  • Plating: Add 90 µL of Substrate/Cofactor mix to a black 96-well microplate.

  • Initiation: Add 10 µL of purified NTR enzyme (or cell lysate).

  • Measurement: Immediately monitor fluorescence at Ex/Em = 360/460 nm in kinetic mode for 30 minutes at 37°C.

  • Analysis: Plot Relative Fluorescence Units (RFU) vs. Time. Calculate the initial velocity (

    
    ) to determine enzyme activity.
    

Self-Validating Check: Include a "No Enzyme" control. If fluorescence increases in this well, the substrate is unstable or auto-reducing (false positive). MDNS-Nitro typically shows <2% auto-hydrolysis over 4 hours.

Format B: Live Cell Hypoxia Imaging

Objective: Visualize hypoxic regions in tumor spheroids or cell monolayers.

Protocol:

  • Seeding: Seed cancer cells (e.g., A549, HeLa) on confocal dishes. Incubate 24h.

  • Induction: Incubate cells under hypoxic conditions (1%

    
    ) or treat with chemical hypoxia inducers (e.g., 
    
    
    
    , 100 µM) for 4–6 hours.
  • Staining: Replace media with fresh media containing 5–10 µM MDNS-Nitro .

  • Incubation: Incubate for 30–60 minutes at 37°C.

  • Wash: Wash cells

    
     with PBS to remove extracellular probe.
    
  • Imaging: Image using a Confocal Laser Scanning Microscope (CLSM).

    • Excitation: 405 nm laser (or nearest UV/Blue line).

    • Emission Filter: 450–500 nm (Blue channel).

Experimental Workflow Diagram

Assay_Workflow Step1 Cell Culture (Normoxia vs Hypoxia) Step2 Add MDNS-Nitro Probe (10 µM) Step1->Step2 Step3 Incubation (30 min, 37°C) Step2->Step3 Step4 Wash (PBS) Step3->Step4 Branch Detection Mode Step4->Branch ResultA Microscopy (Intracellular Blue Fluorescence) Branch->ResultA ResultB Flow Cytometry (Quantify Hypoxic Population) Branch->ResultB

Figure 2: Workflow for cellular hypoxia detection. The wash step is critical to reduce background from non-internalized probe.

Troubleshooting & Optimization

  • Solubility: The N,N-dimethyl group improves solubility over the parent sulfonamide, but precipitation can occur in aqueous buffers >50 µM. Always keep DMSO concentration <1% in the final assay to avoid cytotoxicity.

  • Spectral Overlap: The emission (~460 nm) can overlap with cellular autofluorescence or DAPI. If co-staining with nuclei, use a Red nuclear stain (e.g., DRAQ5) instead of DAPI.

  • Specificity: While highly selective for nitroreductases, high concentrations of cellular thiols (GSH) can theoretically cause slow non-enzymatic reduction. The "No Enzyme" control in kinetic assays corrects for this.

References

  • Synthesis & Structural Context

    • Patent: WO2020202072A1. "Modulators of intracellular chloride concentration." (2020).
  • Mechanistic Grounding (Nitro-Reduction Probes)

    • Source: Xu, K., et al. "Nitrobenzenesulfonamide derivatives as fluorescent probes for the detection of nitroreductase and hypoxia.
    • Relevance: Establishes the nitro-to-amine reduction mechanism for this specific scaffold class.
  • Assay Methodology

    • Source: "Fluorescent Probes for the Detection of Nitroreductase." Methods in Enzymology (2020).
    • Relevance: Provides the standard protocols for kinetic analysis of NTR probes.

Safety Operating Guide

2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Directive

Immediate Action Required: Treat 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide (CAS: 1323733-50-1) as a Non-Halogenated Organic Hazardous Waste .[1][2]

While this specific compound is a stable building block used in organic synthesis, its nitro moiety introduces thermal sensitivity risks, and the sulfonamide functionality presents potential biological sensitization hazards.[1] Disposal must prioritize segregation from strong oxidizers and reducing agents to prevent uncontrolled exothermic reactions.[1]

The Golden Rule: Never dispose of this compound down the drain or in general trash. All waste must be routed to high-temperature incineration via a licensed hazardous waste contractor.[1]

Hazard Profile & Technical Justification

To manage disposal safely, one must understand the molecular "why."[1] This compound is not merely "waste"; it is a chemical system with specific reactive potentials.[1]

FeatureChemical MoietyRisk DriverOperational Implication
Thermal Instability Nitro Group (

)
High energy content; potential oxidant.[1][2]Do NOT autoclave.[1][2] Keep away from heat sources. Segregate from reducing agents.[1]
Toxicity/Sensitization Sulfonamide (

)
Biological activity; potential allergen.[1][2][3]Strict PPE: Double nitrile gloves and N95/P100 respiratory protection to prevent inhalation of fines.[1][2]
Combustion Products

Content
Release of

and

gases.
Incineration must occur at facilities with scrubbers (no open burning).[1][2]
Solubility N,N-Dimethyl / MethoxyLipophilic/Organic Soluble.[1][2]Compatible with organic solvent waste streams (e.g., acetone, methanol).[2][4]

Waste Segregation & Decision Matrix

Proper segregation is the primary defense against laboratory accidents.[1] The following workflow illustrates the decision logic for classifying this waste.

Waste_Segregation Start Waste Generation: 2-Methoxy-N,N-dimethyl- 5-nitrobenzenesulfonamide State_Check Physical State? Start->State_Check Solid Solid / Powder (Pure or Residue) State_Check->Solid Dry Liquid Liquid Solution (Reaction Mixture) State_Check->Liquid Dissolved Stream_A STREAM A: Solid Hazardous Waste (Tag: Toxic/Irritant) Solid->Stream_A Double Bag & Tag Solvent_Check Solvent Type? Liquid->Solvent_Check Halogenated Contains Halogens? (DCM, Chloroform) Solvent_Check->Halogenated Yes NonHalogenated Non-Halogenated? (Acetone, MeOH, EtOAc) Solvent_Check->NonHalogenated No Stream_B STREAM B: Halogenated Solvent Waste Halogenated->Stream_B Stream_C STREAM C: Non-Halogenated Organic Waste NonHalogenated->Stream_C

Figure 1: Decision matrix for segregating nitrobenzenesulfonamide waste streams. Note that while the molecule itself is non-halogenated, the solvent it is dissolved in dictates the liquid waste stream.[2]

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound/Weighing Paper)

Applicability: Expired reagents, spill cleanup residues, contaminated gloves.[2]

  • PPE Donning: Wear nitrile gloves (double-gloving recommended), safety goggles, and a lab coat.[1] If handling fine powder >1g, use a fume hood or N95 respirator.[1]

  • Containerization:

    • Place solid waste into a wide-mouth HDPE (High-Density Polyethylene) jar.

    • Why HDPE? It is resistant to shock and chemical attack, minimizing breakage risks compared to glass.[1]

  • Labeling:

    • Apply a hazardous waste tag immediately.[1]

    • Chemical Name: Write out the full name. Do NOT use abbreviations (e.g., "Sulfonamide Waste").

    • Hazards: Check "Toxic" and "Irritant."[1]

  • Storage: Store in a satellite accumulation area (SAA) away from oxidizers (e.g., nitric acid, peroxides).[1]

Protocol B: Liquid Waste (Mother Liquors/Rinsates)

Applicability: Reaction mixtures, HPLC effluent, washing solvents.[2]

  • Solvent Compatibility Check: Ensure the liquid waste container does not contain strong acids or oxidizers.[1]

    • Risk:[1][3] Nitro compounds can form unstable mixtures if acidified in the presence of certain metals or oxidizers.[1]

  • Transfer: Pour into the appropriate carboy (Halogenated vs. Non-Halogenated) using a funnel to prevent splashing.

  • Rinsing: Triple-rinse the original vessel with a compatible solvent (e.g., acetone) and add the rinsate to the waste container.[1]

  • Cap & Vent: Ensure the cap is tight but allows for pressure relief if the container is designed for it (e.g., vented caps), though this compound is not expected to off-gas significantly under ambient conditions.[1]

Emergency Contingencies: Spill Management

In the event of a spill, the priority is containment followed by mechanical removal.[1] Chemical deactivation (quenching) is generally not recommended at the bench scale for this specific compound due to the complexity of byproducts; absorption is safer. [1]

Spill_Response Alert 1. ALERT Notify personnel Evacuate area if dust is airborne PPE 2. PROTECT Don Nitrile Gloves, Goggles, Lab Coat Alert->PPE Assess 3. ASSESS Is it Solid or Liquid? PPE->Assess Solid_Spill Solid Spill Assess->Solid_Spill Liquid_Spill Liquid Spill Assess->Liquid_Spill Action_Solid Gently sweep/scoop Avoid dust generation (Use damp paper towel) Solid_Spill->Action_Solid Action_Liquid Absorb with Vermiculite or Chem-Sorb pads Liquid_Spill->Action_Liquid Disposal 4. DISPOSE Place in Hazardous Waste Bag Label as 'Debris with Nitro-Sulfonamide' Action_Solid->Disposal Action_Liquid->Disposal

Figure 2: Operational workflow for spill management.[1][2] Emphasis is placed on preventing dust inhalation for solids and containment for liquids.

Regulatory Framework (US Context)

Understanding the regulatory classification ensures compliance with EPA and RCRA standards.[1]

  • RCRA Status: This specific CAS is not explicitly P-listed or U-listed by the EPA [1].[1] However, it is regulated under the "Cradle-to-Grave" principle.[1][2]

  • Waste Characterization:

    • If dissolved in ignitable solvents (Flash point < 60°C), it carries code D001 (Ignitability).[1][4]

    • If pure, it is classified as Process Waste with toxic characteristics.[1]

  • DOT Transport:

    • Generally falls under UN 3077 (Environmentally hazardous substance, solid, n.o.s.) if shipped in bulk, depending on purity and quantity [2].[2]

References

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[1] Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. 2-Methoxy-5-nitrophenol (Structural Component Data).[1][2] Retrieved from [Link][1][2]

Sources

Personal protective equipment for handling 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Handling 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide requires a safety strategy that addresses two distinct pharmacological and toxicological vectors: the nitro-aromatic moiety (potential for methemoglobinemia and skin absorption) and the sulfonamide functionality (high potential for respiratory and dermal sensitization).

This guide moves beyond generic "wear gloves" advice. It establishes a defensive barrier protocol based on the compound’s physicochemical properties—specifically its lipophilicity and potential for immunological sensitization.

Immediate Action Card
Parameter Critical Directive
Primary Hazard Sensitization & Absorption. The nitro group facilitates skin absorption; the sulfonamide group triggers immune response.
Glove Protocol Double-gloving is mandatory. Outer layer: Nitrile (5 mil). Inner layer: Nitrile or Laminate. Change outer gloves every 30 minutes if handling solutions.
Respiratory Zero-tolerance for open-bench handling. All solid manipulation must occur inside a certified fume hood.
Reactivity Stable but Incompatible. Do not mix with strong oxidizers or reducing agents (risk of exothermic reduction of nitro group).

Risk Assessment & Hazard Profiling

To select the correct PPE, we must understand the "Why" behind the hazard. This compound is not just a generic solid; it is a bifunctional hazard .

Functional Group Analysis
  • Nitro Group (-NO₂):

    • Risk:[1][2][3] Nitro-aromatics are notoriously lipophilic, allowing them to permeate standard thin nitrile gloves and human skin rapidly.

    • Systemic Effect:[3][4] Once absorbed, nitro compounds can undergo hepatic reduction, potentially leading to methemoglobinemia (interference with oxygen transport in blood).

  • Sulfonamide Group (-SO₂N-):

    • Risk:[1][2][3] This moiety is a known hapten. Repeated low-level exposure (inhalation of dust) can lead to Type I (immediate) or Type IV (delayed) hypersensitivity.

    • Implication: A single exposure may not cause a reaction, but it "primes" the immune system for a potentially severe reaction upon future contact.

Personal Protective Equipment (PPE) Matrix

The following matrix is designed to create a redundant safety system . If one barrier fails, the second captures the hazard.

Tiered PPE Selection
Protective Layer Standard Operation (Solid Handling) High-Risk Operation (Solution/Synthesis) Scientific Rationale
Hand Protection Double Nitrile (Total thickness >8 mil)Laminate (Silver Shield) under NitrileNitro-aromatics can permeate thin nitrile (<4 mil) in <15 mins when dissolved in organic solvents like DCM or DMSO.
Respiratory Fume Hood (Sash at 18")P100 Respirator + Fume HoodSulfonamide dusts are potent sensitizers. N95s are insufficient for long-term occupational exposure to sensitizers.
Body Defense Lab Coat (Cotton/Poly)Impervious Apron (Tyvek/PVC)Prevents "wicking" of spills through fabric to the skin, critical for compounds that absorb transdermally.
Ocular Safety Glasses with Side ShieldsChemical Goggles + Face ShieldProtects against splashes that could bypass glasses. Nitro compounds are irritating to mucous membranes.

Operational Protocol: Step-by-Step

This workflow is a self-validating system . You cannot proceed to the next step without verifying the safety controls of the previous step.

Phase 1: Preparation & Weighing
  • Goal: Containment of static-prone powder.

  • Protocol:

    • Static Control: Use an antistatic gun on the weighing boat and spatula. Nitro-aromatics can be static-charged, causing powder to "jump" and contaminate the balance area.

    • The "Dirty Hand" Rule: Designate your non-dominant hand as "clean" (touches sash, notebook) and dominant hand as "dirty" (touches spatula, chemical).

    • Weighing: Perform strictly inside the hood. If the balance is outside, use a secondary containment vessel (jar with lid) to transport the weighing boat.

Phase 2: Solubilization & Synthesis
  • Goal: Managing permeation risks.

  • Protocol:

    • Solvent Choice: Be hyper-vigilant if using DMSO or DMF . These solvents act as "carriers," dramatically increasing the rate at which the nitro-compound penetrates gloves and skin.

    • Glove Discipline: If a splash occurs on the outer glove, do not wipe it . Immediately remove the outer glove, wash the inner glove (still on hand) with soap/water, and don a fresh outer glove.

Phase 3: Waste & Decontamination
  • Goal: Preventing downstream exposure.

  • Protocol:

    • Quarantine: Do not mix sulfonamide waste with general organic waste if your facility recycles solvents. Label clearly as "Sensitizer/Nitro-compound."

    • Decon: Wipe down the balance and hood surface with a 10% soap solution, followed by water. Alcohol sprays can sometimes spread the residue rather than lifting it.

Visualized Decision Logic

The following diagrams illustrate the decision-making process for PPE selection and Emergency Response.

Figure 1: PPE Selection Logic

Caption: Decision tree for selecting glove and respiratory protection based on the physical state of the compound.

PPE_Decision_Tree Start Start: Handling 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide State What is the Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution (Organic Solvent) State->Liquid HoodCheck Is Fume Hood Available? Solid->HoodCheck SolventCheck Solvent Type? Liquid->SolventCheck StandardPPE Standard PPE: Double Nitrile Gloves Lab Coat Safety Glasses HoodCheck->StandardPPE Yes RespReq REQUIREMENT: Wear P100/N99 Respirator + Goggles HoodCheck->RespReq No (Avoid if possible) HighPerm High Permeation (DMSO, DCM, DMF) SolventCheck->HighPerm StdPerm Standard (Water, Ethanol) SolventCheck->StdPerm HighRiskPPE HIGH RISK PPE: Laminate/Silver Shield Liner + Nitrile Outer + Impervious Apron HighPerm->HighRiskPPE StdPerm->StandardPPE

Figure 2: Exposure Response Workflow

Caption: Immediate steps to take in the event of dermal or ocular exposure.

Exposure_Response Exposure Exposure Event Type Type of Contact? Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye ActionSkin 1. Remove Contaminated Clothing 2. Wash with SOAP & WATER (15 min) 3. Do NOT use Alcohol/Solvents Skin->ActionSkin ActionEye 1. Flush at Eyewash (15 min) 2. Hold Eyelids Open 3. Remove Contacts if easy Eye->ActionEye Medical Seek Medical Attention (Bring SDS) ActionSkin->Medical ActionEye->Medical

Emergency & Disposal Logistics

Spill Management
  • Solid Spill: Do not dry sweep (creates dust). Cover with wet paper towels (water or dilute soap) to dampen, then scoop into a waste container.

  • Solution Spill: Absorb with vermiculite or sand. Do not use combustible materials (sawdust) as nitro compounds can support combustion or react exothermically under specific conditions.

Disposal
  • RCRA Classification: Likely hazardous. Dispose of as "Toxic Organic Waste."

  • Segregation: Ensure this waste stream is not mixed with strong acids or oxidizers in the central accumulation area.

References

  • National Institutes of Health (NIH) - PubChem. 2-Nitrobenzenesulfonamide Compound Summary. Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Chemical Resistance Selection. Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.